molecular formula C10H20N2O3 B1311876 trans-3-Amino-1-boc-4-hydroxypiperidine CAS No. 1523530-23-5

trans-3-Amino-1-boc-4-hydroxypiperidine

Número de catálogo: B1311876
Número CAS: 1523530-23-5
Peso molecular: 216.28 g/mol
Clave InChI: LUQURLQDYAJECW-HTQZYQBOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Trans-3-Amino-1-boc-4-hydroxypiperidine is a useful research compound. Its molecular formula is C10H20N2O3 and its molecular weight is 216.28 g/mol. The purity is usually 95%.
The exact mass of the compound trans-3-Amino-1-boc-4-hydroxypiperidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality trans-3-Amino-1-boc-4-hydroxypiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-3-Amino-1-boc-4-hydroxypiperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

tert-butyl (3R,4R)-3-amino-4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h7-8,13H,4-6,11H2,1-3H3/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUQURLQDYAJECW-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1268511-99-4
Record name rac-tert-butyl (3R,4R)-3-amino-4-hydroxypiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of trans-3-Amino-1-boc-4-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the strategic design of molecular scaffolds is paramount. Piperidine derivatives, in particular, represent a privileged class of heterocyclic compounds, forming the core of numerous approved therapeutics. Among these, trans-3-Amino-1-boc-4-hydroxypiperidine (CAS No. 1268511-99-4) has emerged as a critical chiral building block.[1][2] Its rigid, trans-configured stereochemistry, coupled with orthogonally protected amino and hydroxyl functional groups, offers synthetic chemists a versatile platform for constructing complex molecular architectures with precise three-dimensional control.[3]

This technical guide provides an in-depth analysis of the core physicochemical properties of trans-3-Amino-1-boc-4-hydroxypiperidine. Understanding these characteristics is not merely an academic exercise; it is fundamental to its effective application in medicinal chemistry. Properties such as solubility, pKa, and lipophilicity directly govern a molecule's behavior in both synthetic reaction media and complex biological systems, ultimately influencing the pharmacokinetic and pharmacodynamic profile of the final active pharmaceutical ingredient (API).[4] This document is intended for researchers, chemists, and drug development professionals, offering both established data and detailed experimental protocols for in-house characterization.

Molecular and Structural Data

The foundational step in characterizing any chemical entity is to establish its precise molecular identity. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the piperidine nitrogen, preventing its participation in nucleophilic reactions while increasing its solubility in organic solvents. This protection is readily removed under acidic conditions, allowing for subsequent synthetic transformations.[3]

PropertyValueSource
CAS Number 1268511-99-4[5][]
Molecular Formula C₁₀H₂₀N₂O₃[][7]
Molecular Weight 216.28 g/mol [2][3]
IUPAC Name tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate[7]
Canonical SMILES CC(C)(C)OC(=O)NC1CNCCC1O[7]
InChI Key REUNVCLBHFFYFH-HTQZYQBOSA-N[7]

Melting Point: A Key Indicator of Purity and Stability

The melting point of a crystalline solid is a critical physical constant. For a pure compound, it occurs over a sharp, well-defined temperature range. The presence of impurities typically leads to a depression and broadening of this range, making melting point determination a fundamental and rapid method for assessing purity.[2][8]

As of this guide's publication, specific experimental melting point data for trans-3-Amino-1-boc-4-hydroxypiperidine is not widely reported in the literature.[9] This underscores the importance of its empirical determination upon receipt or synthesis of a new batch.

Experimental Protocol: Capillary Melting Point Determination

This protocol describes the determination using a standard Mel-Temp or similar digital melting point apparatus.[10] The principle involves heating a small, powdered sample in a capillary tube at a controlled rate and observing the temperatures at which melting begins and is complete.[1]

Methodology:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. An improperly dried sample can show a depressed melting point due to residual solvent.

  • Capillary Loading: Jab the open end of a capillary tube into the powdered sample. Tap the closed end gently on a hard surface to pack the sample into the bottom. Repeat until a sample height of 2-3 mm is achieved.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the apparatus.

  • Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating (10-20 °C/min) to find a rough estimate. Allow the apparatus to cool before proceeding.[10]

  • Accurate Determination: Heat the block rapidly to about 20 °C below the expected melting point.[10]

  • Slow Heating: Decrease the heating rate to 1-2 °C per minute. A slow rate is critical near the melting point to allow for thermal equilibrium between the sample, block, and thermometer.[8]

  • Observation and Recording:

    • Record the temperature (T₁) at which the first droplet of liquid appears.

    • Record the temperature (T₂) at which the last solid particle melts, resulting in a clear liquid.

  • Reporting: The melting point is reported as the range T₁ – T₂. For a pure compound, this range is typically narrow (0.5-1.0 °C).[8] Conduct at least two measurements to ensure consistency.

Diagram: Melting Point Determination Workflow

G cluster_prep Sample Preparation cluster_measure Measurement cluster_report Reporting prep1 Dry Sample prep2 Powder Sample prep1->prep2 prep3 Load Capillary (2-3mm) prep2->prep3 measure1 Place in Apparatus prep3->measure1 measure2 Heat to T_exp - 20°C measure1->measure2 measure3 Heat Slowly (1-2°C/min) measure2->measure3 measure4 Observe & Record T1 (First liquid) measure3->measure4 measure5 Observe & Record T2 (All liquid) measure4->measure5 report1 Report as Range: T1 - T2 measure5->report1

Caption: Workflow for Melting Point Determination.

Solubility: Governing Formulation and Biological Availability

Solubility, the ability of a solute to dissolve in a solvent, is a cornerstone of drug development. For an API, aqueous solubility is a major determinant of its dissolution rate and, consequently, its oral bioavailability.[4] Poor solubility can lead to challenging formulations and variable drug absorption.

The structure of trans-3-Amino-1-boc-4-hydroxypiperidine contains both polar (amino, hydroxyl) and non-polar (Boc group, piperidine ring) moieties. This amphiphilic nature suggests moderate solubility in a range of solvents. While quantitative data is not readily published, it is expected to be soluble in polar organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO).[2] Its aqueous solubility is likely pH-dependent due to the basicity of the primary amine.

Experimental Protocol: Thermodynamic Solubility Assessment

This protocol outlines the shake-flask method, which is considered the "gold standard" for determining thermodynamic solubility. It measures the equilibrium concentration of a compound in a saturated solution.

Methodology:

  • Solvent Selection: Choose a panel of relevant solvents (e.g., water, pH 7.4 phosphate-buffered saline (PBS), methanol, DMSO).

  • Sample Preparation: Add an excess amount of the compound to a known volume of each solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator. Equilibrium may take several hours to days to establish.[7]

  • Phase Separation: After equilibration, allow the vials to stand, or centrifuge them, to separate the saturated solution from the excess solid.

  • Sampling and Dilution: Carefully withdraw a precise aliquot of the supernatant (the clear, saturated solution). Dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is reported in units such as mg/mL or mmol/L.

Diagram: Shake-Flask Solubility Workflow

G start Add excess compound to known volume of solvent equilibrate Agitate at constant T (e.g., 24-72h) start->equilibrate separate Centrifuge to separate solid from supernatant equilibrate->separate sample Withdraw aliquot of supernatant separate->sample dilute Dilute sample for analysis sample->dilute analyze Quantify concentration (e.g., HPLC, LC-MS) dilute->analyze calculate Calculate solubility (mg/mL or mM) analyze->calculate end Solubility Value calculate->end

Caption: Shake-Flask Method for Solubility.

Acid Dissociation Constant (pKa): The Key to pH-Dependent Behavior

The pKa is a measure of the acidity of a functional group. For a basic compound, it refers to the pKa of its conjugate acid. This value dictates the extent of ionization of a molecule at a given pH. The primary amine in trans-3-Amino-1-boc-4-hydroxypiperidine is a basic center. Based on analogous structures, its pKa is estimated to be around 9.[2]

This means:

  • At pH values significantly below 9 (e.g., in the stomach, pH 1-2), the amine will be predominantly protonated (-NH₃⁺). This charged form is generally more water-soluble.

  • At pH values significantly above 9, the amine will be in its neutral, unprotonated form (-NH₂). This form is typically more lipid-soluble and can more readily cross biological membranes.

Knowing the pKa is therefore essential for predicting solubility in different parts of the gastrointestinal tract, designing salt forms, and understanding receptor-ligand interactions which are often pH-sensitive.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa. It involves monitoring the pH of a solution of the compound as a titrant (an acid or base) is added incrementally.

Methodology:

  • Solution Preparation: Accurately weigh and dissolve a sample of the compound in a suitable solvent, typically water or a water-cosolvent mixture if solubility is low. Carbonate-free water is essential to avoid buffering artifacts.

  • Apparatus Setup: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10). Place the electrode in the sample solution and monitor the initial pH.

  • Titration: Add small, precise volumes of a standardized acid titrant (e.g., 0.1 M HCl) to the solution.

  • Data Recording: Record the pH of the solution after each addition of titrant.

  • Titration Curve: Plot the measured pH (y-axis) against the volume of titrant added (x-axis).

  • pKa Calculation: The pKa corresponds to the pH at the half-equivalence point. The equivalence point is the point of maximum slope on the titration curve (the inflection point). The half-equivalence point is the volume of titrant that is half of the volume required to reach the equivalence point. At this specific point, the concentrations of the protonated (acid) and unprotonated (base) forms are equal, and the Henderson-Hasselbalch equation simplifies to pH = pKa.

Diagram: Potentiometric Titration Workflow

G step1 Step 1: Preparation Calibrate pH meter. Dissolve compound in water. step2 Step 2: Titration Add increments of acid titrant. Record pH after each addition. step1->step2 step3 Step 3: Analysis Plot pH vs. Titrant Volume. Identify Equivalence Point (max slope). step2->step3 step4 Step 4: Determination Find pH at 1/2 Equivalence Volume. pH = pKa step3->step4

Caption: Workflow for pKa Determination.

Lipophilicity (LogP): Balancing Solubility and Permeability

Lipophilicity, or "fat-loving" character, is a critical physicochemical property that describes a compound's ability to partition between a lipid-like (non-polar) environment and an aqueous (polar) one. It is most commonly expressed as the logarithm of the partition coefficient (LogP), measured between n-octanol and water.

LogP influences nearly every aspect of ADME (Absorption, Distribution, Metabolism, and Excretion):

  • Absorption: A molecule must have sufficient lipophilicity to cross the lipid bilayers of cell membranes, but not so much that it gets trapped.

  • Distribution: LogP affects how a drug distributes into tissues and whether it can cross the blood-brain barrier.

  • Metabolism & Excretion: Highly lipophilic drugs are often more susceptible to metabolism by CYP450 enzymes and may be cleared more slowly.

For trans-3-Amino-1-boc-4-hydroxypiperidine, the presence of polar groups suggests it is not excessively lipophilic. A calculated XLogP3 value for the cis-isomer is -0.2. An estimated value for a closely related regioisomer is ~0.5, suggesting the compound is relatively hydrophilic.[2]

Experimental Protocol: LogP Determination by Shake-Flask Method

This classic method directly measures the partitioning of a compound between water and n-octanol.[3]

Methodology:

  • Solvent Preparation: Pre-saturate the n-octanol with water and the water (or buffer, typically pH 7.4) with n-octanol to ensure thermodynamic equilibrium.

  • Partitioning: Dissolve a small amount of the compound in one of the phases (e.g., the aqueous buffer). Add an equal volume of the other pre-saturated phase to a vial.

  • Equilibration: Seal the vial and shake it vigorously for a set period (e.g., 1-2 hours) to facilitate partitioning. Allow the two phases to separate completely, using centrifugation if necessary.

  • Sampling: Carefully withdraw an aliquot from both the aqueous and the n-octanol layers.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

    • P = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ

    • LogP = log₁₀(P)

Diagram: Shake-Flask LogP Workflow

G cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis prep1 Pre-saturate Octanol & Water prep2 Dissolve compound in one phase prep1->prep2 part1 Combine phases & shake to equilibrate prep2->part1 part2 Separate layers (centrifuge if needed) part1->part2 ana1 Sample both layers part2->ana1 ana2 Measure concentration in each layer (HPLC) ana1->ana2 ana3 Calculate: P = [Octanol]/[Aqueous] LogP = log10(P) ana2->ana3

Caption: Workflow for LogP Determination.

Summary of Physicochemical Properties

This table consolidates the known and estimated physicochemical properties of trans-3-Amino-1-boc-4-hydroxypiperidine. The absence of extensive experimental data highlights the necessity for the protocols detailed in this guide.

PropertyValue / Expected RangeComments
Physical State Solid or liquidSupplier data varies; empirical confirmation is needed.[8]
Melting Point Data not availablePurity indicator. Expected to be a crystalline solid.[9]
Solubility Data not availableExpected to be soluble in polar organic solvents (MeOH, DMSO) and show pH-dependent aqueous solubility.
pKa ~ 9 (Estimated)Corresponds to the primary amine. Critical for pH-dependent properties.[2]
LogP ~ -0.2 to 0.5 (Estimated)Indicates a relatively hydrophilic compound.[2]

Conclusion

trans-3-Amino-1-boc-4-hydroxypiperidine is a valuable synthetic intermediate whose utility is deeply rooted in its physicochemical properties. While some key experimental data points are not yet prevalent in public literature, its structure allows for reliable estimation of its behavior. The primary amine (pKa ~9) and hydroxyl group render it relatively hydrophilic (LogP ~0.5), with a pH-dependent aqueous solubility profile that is crucial for both synthetic manipulation and biological application. The protocols provided herein offer a robust framework for researchers to empirically determine these properties, ensuring data integrity and facilitating the rational design of novel therapeutics. A thorough characterization of each new batch of this building block is a critical first step toward successful and reproducible drug discovery campaigns.

References

  • Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. (URL: [Link])

  • University of Calgary. (n.d.). Melting Point Determination. Department of Chemistry. (URL: [Link])

  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. (URL: [Link])

  • ChemWhat. (n.d.). trans-3-AMino-1-Boc-4-hydroxypiperidine CAS#: 1268511-99-4. (URL: [Link])

  • XiXisys. (n.d.). GHS SDS for CAS: 1268511-99-4. (URL: [Link])

  • Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351. (URL: [Link])

  • Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. (URL: [Link])

  • PubChem. (n.d.). t-Butyl (3S,4R)-3-amino-4-hydroxypiperidine-1-carboxylate. (URL: [Link])

  • O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
  • Allen, R. I., Box, K. J., Comer, J. E. A., Peake, C., & Tam, K. Y. (1998). Multiwavelength spectrophotometric determination of acid dissociation constants of ionizable drugs. Journal of Pharmaceutical and Biomedical Analysis, 17(4-5), 699-712. (URL: [Link])

  • ECETOC. (2012). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Technical Report No. 122. (URL: [Link])

  • Jouyban, A. (2010).
  • BYJU'S. (n.d.). How to calculate pKa. (URL: [Link])

  • Cambridge MedChem Consulting. (n.d.). LogP/D. (URL: [Link])

  • Study.com. (n.d.). How to Calculate pKa From the Half Equivalence Point. (URL: [Link])

  • Protheragen. (n.d.). API Physical Characteristics Testing. (URL: [Link])

  • Labinsights. (2023). Physical and Chemical Characterization for APIs. (URL: [Link])

  • Pace Analytical. (n.d.). Characterization of Physicochemical Properties. (URL: [Link])

  • ResearchGate. (n.d.). Physicochemical properties of active pharmaceutical ingredients (APIs). (URL: [Link])

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. (URL: [Link])

  • Chemistry LibreTexts. (2022). 6.1A: Introduction to Melting Point. (URL: [Link])

Sources

trans-3-Amino-1-boc-4-hydroxypiperidine CAS number and molecular weight.

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: This document provides a comprehensive analysis of trans-3-Amino-1-boc-4-hydroxypiperidine, a key heterocyclic building block in modern medicinal chemistry. Our objective is to move beyond a simple recitation of facts and provide field-proven insights into its synthesis, reactivity, and strategic application in drug development. Every piece of information is contextualized to explain the underlying scientific principles and rationale, ensuring this guide is a self-validating and authoritative resource for researchers and drug development professionals.

Core Molecular Attributes

trans-3-Amino-1-boc-4-hydroxypiperidine is a chiral piperidine derivative valued for its specific stereochemistry and orthogonally protected functional groups. These features make it a versatile scaffold for constructing complex molecular architectures.

PropertyValueSource
CAS Number 1268511-99-4[1][2]
Molecular Formula C₁₀H₂₀N₂O₃[2]
Molecular Weight 216.28 g/mol [3]

The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen serves as a robust protecting group, stable to a wide range of reaction conditions but readily removable under acidic conditions. The trans relationship between the C3 amino group and the C4 hydroxyl group creates a defined three-dimensional structure that is crucial for precise interactions with biological targets.

Strategic Importance in Medicinal Chemistry

The piperidine ring is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceuticals. The specific functionalization of trans-3-Amino-1-boc-4-hydroxypiperidine offers several strategic advantages:

  • Stereochemical Control: The fixed trans configuration provides rigid structural constraint, which is essential for optimizing binding affinity and selectivity to target proteins like kinases and proteases.[3][4]

  • Dual Functionality: The presence of both a primary amine and a secondary alcohol allows for sequential or selective functionalization. This dual reactivity is exploited to build out different parts of a target molecule, often with the amine serving as a key pharmacophore or a point for linker attachment, and the hydroxyl group influencing solubility or providing an additional hydrogen bonding interaction.

  • Regioisomeric Utility: This molecule is a regioisomer of the more commonly cited trans-4-Amino-1-boc-3-hydroxypiperidine. While they share the same molecular weight and Boc protection, the swapped positions of the amino and hydroxyl groups alter the molecule's reactivity and hydrogen bonding patterns.[3] This difference is critical, as the choice between these isomers can significantly impact the biological activity and pharmacokinetic properties of the final drug candidate. This altered regiochemistry can influence nucleophilic substitutions and intramolecular interactions.[3]

While specific blockbuster drugs derived from the 3-amino-4-hydroxy isomer are less documented in publicly available literature than its 4-amino-3-hydroxy counterpart (used in the synthesis of kinase inhibitors like ibrutinib), its utility in constructing novel chemical entities for neurological and cardiovascular diseases is an area of active investigation.[3][5]

Synthesis and Chemical Reactivity

Conceptual Synthetic Workflow

A common conceptual approach involves the creation of a piperidine ring with oxygen and nitrogen functionalities at the 3 and 4 positions, followed by stereoselective reduction and protection steps. The causality behind this workflow is to establish the critical trans stereochemistry early and ensure the functional groups are appropriately masked for subsequent reactions.

G cluster_0 Piperidine Precursor Synthesis cluster_1 Stereocontrol and Protection cluster_2 Final Product A Functionalized Pyridine or Piperidone Starting Material B Introduction of Amino and Hydroxyl Precursors (e.g., azido, keto) A->B Multi-step synthesis C Stereoselective Reduction (e.g., catalytic hydrogenation) to establish trans-diol B->C Key Stereochemical Step D Selective Functional Group Interconversion (e.g., azide to amine) C->D E Boc Protection of Piperidine Nitrogen D->E F trans-3-Amino-1-boc-4-hydroxypiperidine E->F Purification

Caption: Conceptual workflow for the synthesis of trans-3-Amino-1-boc-4-hydroxypiperidine.

Key Chemical Transformations

The reactivity of this molecule is dictated by its three primary functional components:

  • Boc-Protected Amine (N1): The Boc group is typically removed using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM). This deprotection reveals the secondary amine of the piperidine ring, allowing for N-alkylation, N-arylation, or amide bond formation.

  • Primary Amine (C3): This nucleophilic group readily participates in reactions such as acylation to form amides, reductive amination with aldehydes or ketones, and alkylation. Its reactivity is often harnessed to connect the piperidine scaffold to other parts of a target molecule.

  • Hydroxyl Group (C4): The secondary alcohol can be oxidized to a ketone, esterified, or converted into an ether. It can also be used as a handle for introducing leaving groups for subsequent nucleophilic substitution reactions.

Experimental Protocol: Amide Coupling (Illustrative)

This protocol illustrates a common use case for trans-3-Amino-1-boc-4-hydroxypiperidine, where the primary amine is acylated. This is a foundational step in building more complex molecules, such as kinase inhibitors.

Objective: To couple a generic carboxylic acid (R-COOH) to the C3-amine of trans-3-Amino-1-boc-4-hydroxypiperidine.

Materials:

  • trans-3-Amino-1-boc-4-hydroxypiperidine (1.0 eq)

  • Carboxylic acid (R-COOH) (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a solution of trans-3-Amino-1-boc-4-hydroxypiperidine and the carboxylic acid in anhydrous DMF, add HATU.

  • Stir the mixture at room temperature for 5 minutes.

  • Add DIPEA to the reaction mixture and continue stirring at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Causality and Trustworthiness: The choice of HATU as a coupling reagent is based on its high efficiency and low rate of epimerization, which is critical for maintaining the stereochemical integrity of chiral substrates. DIPEA is used as a non-nucleophilic base to neutralize the hexafluorophosphate salt formed during the reaction. Each step, from quenching to purification, is designed to isolate the product cleanly, ensuring the protocol is self-validating.

Characterization and Analytical Data

A full characterization of trans-3-Amino-1-boc-4-hydroxypiperidine would involve a suite of analytical techniques to confirm its structure and purity. While a comprehensive dataset for this specific isomer is not widely published, the expected analytical signatures would include:

  • ¹H NMR: Distinct signals for the Boc group protons (~1.4 ppm), the piperidine ring protons, and the methine protons associated with the amine and hydroxyl groups.

  • ¹³C NMR: Signals corresponding to the carbonyl of the Boc group, the quaternary carbon of the tert-butyl group, and the individual carbons of the piperidine ring.

  • Mass Spectrometry (MS): An exact mass measurement confirming the molecular formula C₁₀H₂₀N₂O₃.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H (amine), O-H (hydroxyl), and C=O (carbamate) functional groups.

Conclusion

trans-3-Amino-1-boc-4-hydroxypiperidine is a valuable, albeit less commonly documented, building block in the medicinal chemist's toolkit. Its defined stereochemistry and versatile functional groups provide a robust platform for the synthesis of novel therapeutics. Understanding the interplay of its protected nitrogen and the reactive amino and hydroxyl groups is key to leveraging its full potential in drug discovery campaigns. While its applications may overlap with its 4-amino-3-hydroxy regioisomer, the subtle differences in its structure offer unique opportunities for fine-tuning the properties of next-generation pharmaceuticals.

References

  • ChemWhat. trans-3-AMino-1-Boc-4-hydroxypiperidine CAS#: 1268511-99-4. Available at: [Link].

  • Google Patents. Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.

Sources

IUPAC name and chemical structure of trans-3-Amino-1-boc-4-hydroxypiperidine.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to trans-3-Amino-1-boc-4-hydroxypiperidine for Advanced Chemical Synthesis

Abstract

This technical guide provides a comprehensive overview of trans-3-Amino-1-boc-4-hydroxypiperidine, a pivotal chiral building block in modern medicinal chemistry and drug development. The document elucidates its precise chemical identity, including IUPAC nomenclature and stereochemical configuration. A detailed exploration of its synthesis, purification, and analytical characterization is presented, grounded in established chemical principles. The guide further examines the molecule's reactivity, highlighting the strategic role of its orthogonal protecting group and bifunctional nature (amine and hydroxyl) in the construction of complex molecular architectures. By synthesizing data from peer-reviewed literature and technical datasheets, this whitepaper serves as an essential resource for researchers and scientists leveraging this versatile scaffold for the discovery of novel therapeutics.

Introduction: The Piperidine Scaffold in Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and blockbuster pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal framework for optimizing ligand-receptor interactions. The strategic introduction of functional groups and stereocenters onto the piperidine core allows for the fine-tuning of pharmacological properties, including potency, selectivity, and pharmacokinetics.

Among the vast library of functionalized piperidines, trans-3-Amino-1-boc-4-hydroxypiperidine has emerged as a particularly valuable intermediate.[2][3] Its utility stems from three key features:

  • Defined Stereochemistry : The trans relationship between the C3-amino and C4-hydroxyl groups provides a rigid and predictable orientation for subsequent synthetic elaborations.

  • Orthogonal Protection : The nitrogen of the piperidine ring is protected by a tert-butoxycarbonyl (Boc) group, which is stable under a wide range of reaction conditions but can be selectively removed under acidic conditions.[2] This leaves the primary amine at the C3 position available for nucleophilic reactions.

  • Bifunctionality : The presence of both a primary amine and a secondary hydroxyl group allows for sequential or differential functionalization, enabling the creation of diverse molecular libraries from a single, advanced intermediate.

This guide will delve into the technical details of this compound, providing the foundational knowledge required for its effective application in research and development.

IUPAC Nomenclature and Chemical Structure

Correctly identifying a chemical entity is paramount for reproducibility and safety in research. The nomenclature and structural properties of the title compound are detailed below.

IUPAC Name and Identifiers

The formal IUPAC name for this compound, reflecting its structure and stereochemistry, is tert-butyl (3S,4S)-3-amino-4-hydroxypiperidine-1-carboxylate (for one specific enantiomer) or its (3R,4R) enantiomer. The term "trans" refers to the relative stereochemistry of the substituents at positions 3 and 4 being on opposite sides of the piperidine ring's median plane.

PropertyValueSource
Common Name trans-3-Amino-1-boc-4-hydroxypiperidineN/A
CAS Number 1268511-99-4[4][5]
Molecular Formula C₁₀H₂₀N₂O₃[4][5]
Molecular Weight 216.28 g/mol [3][5]
InChI Key KREUZCYJWPQPJX-HTQZYQBOSA-N[2][3]
Chemical Structure

The two-dimensional and three-dimensional structures of trans-3-Amino-1-boc-4-hydroxypiperidine are depicted below. The chair conformation is the most stable arrangement for the piperidine ring, with bulky substituents preferentially occupying equatorial positions to minimize steric strain. In the trans isomer, the amino and hydroxyl groups can adopt a diaxial or diequatorial orientation. The diequatorial conformation is generally favored for stability.

2D Structure: Chemical structure of trans-3-Amino-1-boc-4-hydroxypiperidine (Note: Image is a placeholder representation)

Canonical SMILES: CC(C)(C)OC(=O)N1CCC1

Synthesis and Stereochemical Control

The synthesis of highly functionalized, stereochemically defined piperidines is a non-trivial challenge in organic chemistry. Routes to trans-3-Amino-1-boc-4-hydroxypiperidine often rely on stereoselective reductions or transformations of pre-existing cyclic systems.

Synthetic Strategy Overview

A common and effective strategy involves the stereoselective reduction of a ketone precursor, N-Boc-3-aminopiperidin-4-one. The choice of reducing agent is critical for controlling the diastereoselectivity of the resulting alcohol.

The causality behind this approach is rooted in controlling the facial selectivity of hydride attack on the carbonyl. Bulky reducing agents will typically approach from the less sterically hindered face of the ketone, which is dictated by the conformation of the piperidine ring and the substituent at the adjacent C3 position. Subsequent protection of the C3-amine may be required before reduction to prevent side reactions.

Synthetic_Workflow Start N-Boc-4-piperidone Inter1 N-Boc-3-amino-4-oxopiperidine Start->Inter1  1. Amination at C3  (e.g., nitrosation followed by reduction) Product trans-3-Amino-1-boc-4-hydroxypiperidine Inter1->Product  2. Stereoselective Reduction  (e.g., NaBH4, L-Selectride®)

Caption: High-level synthetic workflow for the target compound.

Experimental Protocol: Stereoselective Reduction

This protocol is an illustrative example for the stereoselective reduction of an appropriate ketone precursor. Note: This procedure is generalized and requires optimization based on the specific substrate and laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Objective: To synthesize trans-3-Amino-1-boc-4-hydroxypiperidine from N-Boc-3-(protected-amino)-4-oxopiperidine.

Materials:

  • N-Boc-3-(protected-amino)-4-oxopiperidine (1.0 eq)

  • Methanol (MeOH), anhydrous

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Deionized water

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve the ketone starting material in anhydrous methanol (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C using an ice-water bath.

    • Rationale: A low temperature is used to moderate the exothermic reaction and improve diastereoselectivity by enhancing the kinetic control of the hydride addition.

  • Reduction: Add sodium borohydride portion-wise to the stirred solution over 15 minutes.

    • Rationale: Portion-wise addition prevents a rapid, uncontrolled reaction and helps maintain the low temperature. NaBH₄ is a mild reducing agent suitable for ketones.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-2 hours).

  • Quenching: Slowly add saturated aqueous NH₄Cl solution to the reaction mixture to quench the excess NaBH₄.

    • Rationale: Quenching safely destroys any remaining reactive hydride reagent.

  • Extraction: Remove the methanol under reduced pressure. To the remaining aqueous residue, add ethyl acetate. Transfer the mixture to a separatory funnel, wash with deionized water, and then with brine.

    • Rationale: The product is extracted into the organic phase (EtOAc), while inorganic salts remain in the aqueous phase. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the desired trans diastereomer.

    • Rationale: The cis and trans diastereomers will have different polarities and thus different retention factors on silica gel, allowing for their separation.

  • Final Deprotection (if necessary): If the C3-amine was protected with a group other than Boc, a final deprotection step would be required.

Chemical Reactivity and Applications in Drug Design

The synthetic value of trans-3-Amino-1-boc-4-hydroxypiperidine lies in the distinct reactivity of its three functional components: the Boc-protected piperidine nitrogen, the primary amine, and the hydroxyl group.

  • N1-Boc Group: Serves as a robust protecting group. Its removal with a strong acid (e.g., trifluoroacetic acid, TFA) unmasks the secondary amine of the piperidine ring, allowing for reactions such as reductive amination, acylation, or arylation.

  • C3-Amino Group: This primary amine is a potent nucleophile, readily participating in amide bond formation, sulfonylation, and alkylation reactions. It is a key handle for attaching the piperidine scaffold to other parts of a target molecule.

  • C4-Hydroxyl Group: This secondary alcohol can be oxidized to a ketone, alkylated to form ethers, or acylated to form esters. It also serves as a hydrogen bond donor, which can be critical for binding to biological targets.

This trifecta of functionality makes the compound an ideal scaffold for building diverse chemical libraries for screening in drug discovery programs, particularly in the development of kinase inhibitors.[3]

Scaffold_Applications cluster_0 Functionalization at C3-Amine cluster_1 Functionalization at C4-Hydroxyl cluster_2 Deprotection & Functionalization at N1 Core trans-3-Amino-1-boc-4-hydroxypiperidine (Core Scaffold) Amide Amide Formation (R-COCl) Core->Amide NH₂ → Sulfonamide Sulfonamide Formation (R-SO2Cl) Core->Sulfonamide NH₂ → ReductiveAmination Reductive Amination (R-CHO, NaBH(OAc)3) Core->ReductiveAmination NH₂ → Ether Ether Formation (Williamson Synthesis) Core->Ether OH → Ester Ester Formation (Acylation) Core->Ester OH → Deprotection Boc Deprotection (TFA or HCl) Core->Deprotection N-Boc → N1_Alkylation N-Alkylation / Arylation Deprotection->N1_Alkylation

Caption: Reactivity map for the core scaffold.

Conclusion

trans-3-Amino-1-boc-4-hydroxypiperidine is a high-value, versatile chemical intermediate whose strategic importance in pharmaceutical research cannot be overstated. Its well-defined stereochemistry and orthogonally protected functional groups provide chemists with a reliable and flexible platform for the synthesis of complex, biologically active molecules. A thorough understanding of its synthesis, reactivity, and analytical properties, as outlined in this guide, is essential for any scientist or researcher aiming to leverage its full potential in the pursuit of next-generation therapeutics.

References

  • trans-3-amino-1-boc-4-hydroxypiperidine | 1268511-99-4 | Manchester Organics. (n.d.).
  • trans-3-AMino-1-Boc-4-hydroxypiperidine CAS#: 1268511-99-4. (n.d.).
  • trans-4-Amino-1-boc-3-hydroxypiperidine | 443955-98-4. (2023, August 15).
  • trans-4-Amino-1-boc-3-hydroxypiperidine | 1007596-95-3. (n.d.).
  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.).
  • Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines. (n.d.).
  • Understanding the Applications of Piperidine Derivatives in Chemical Research. (n.d.).
  • Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. (2016). PubMed. [Link]

Sources

A Guide to the Spectroscopic Characterization of trans-3-Amino-1-boc-4-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-3-Amino-1-boc-4-hydroxypiperidine (CAS No. 1268511-99-4) is a chiral piperidine derivative that serves as a valuable building block in medicinal chemistry and drug development.[1][2] Its rigid, substituted piperidine scaffold is a common motif in a wide range of biologically active molecules. The presence of a primary amine, a secondary alcohol, and a Boc-protected nitrogen atom provides multiple points for synthetic diversification, making it an attractive starting material for the synthesis of complex molecular architectures.[1] A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural verification.

Molecular Structure and Key Features

The structure of trans-3-Amino-1-boc-4-hydroxypiperidine, with a molecular formula of C₁₀H₂₀N₂O₃ and a molecular weight of 216.28 g/mol , presents several key features that dictate its spectroscopic signature. The trans stereochemistry of the amino and hydroxyl groups on the piperidine ring influences the conformation of the molecule and the coupling constants observed in ¹H NMR spectroscopy. The bulky tert-butoxycarbonyl (Boc) protecting group will have a distinct resonance in both ¹H and ¹³C NMR, and its carbonyl group will be a prominent feature in the IR spectrum.

Molecular_Structure mol trans-3-Amino-1-boc-4-hydroxypiperidine

Caption: Molecular Structure of trans-3-Amino-1-boc-4-hydroxypiperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For trans-3-Amino-1-boc-4-hydroxypiperidine, both ¹H and ¹³C NMR will provide critical information about the connectivity and stereochemistry of the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the protons of the piperidine ring, the Boc group, and the exchangeable protons of the amino and hydroxyl groups. The chemical shifts and coupling patterns will be influenced by the electronegativity of adjacent atoms and the dihedral angles between protons.

Table 1: Predicted ¹H NMR Data for trans-3-Amino-1-boc-4-hydroxypiperidine

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.8-4.0m2HH-2ax, H-6ax
~3.5-3.6m1HH-4
~3.0-3.2m1HH-3
~2.8-3.0m2HH-2eq, H-6eq
~1.8-2.0m1HH-5ax
~1.5-1.7m1HH-5eq
1.45s9HC(CH₃)₃
Broads2HNH₂
Broads1HOH

Expertise & Experience: The protons on the piperidine ring will exhibit complex splitting patterns due to geminal and vicinal coupling. The protons adjacent to the nitrogen of the Boc group (H-2 and H-6) are expected to be the most deshielded of the ring protons. The trans relationship between the amino and hydroxyl groups will likely result in a chair conformation with these substituents in a diaxial or diequatorial orientation, which will be reflected in the coupling constants between H-3, H-4, and their adjacent protons. The broadness of the NH₂ and OH signals is due to chemical exchange and hydrogen bonding.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The number of signals will correspond to the number of chemically non-equivalent carbon atoms.

Table 2: Predicted ¹³C NMR Data for trans-3-Amino-1-boc-4-hydroxypiperidine

Chemical Shift (δ, ppm)Assignment
~155C=O (Boc)
~80C(CH₃)₃ (Boc)
~70C-4
~55C-3
~45C-2, C-6
~30C-5
~28C(CH₃)₃ (Boc)

Trustworthiness: The chemical shifts are predicted based on the expected electronic environment of each carbon atom. The carbonyl carbon of the Boc group will be the most downfield signal. The carbons bearing the hydroxyl (C-4) and amino (C-3) groups will also be significantly deshielded. The methyl carbons of the Boc group will appear as a sharp singlet around 28 ppm.

Experimental Protocol for NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR data is crucial for unambiguous structural assignment.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of trans-3-Amino-1-boc-4-hydroxypiperidine.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry NMR tube. The choice of solvent can affect the chemical shifts of exchangeable protons.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Parameters (for a 400 MHz spectrometer):

    • ¹H NMR:

      • Acquire the spectrum at 298 K.

      • Use a spectral width of approximately 16 ppm.

      • Employ a 90° pulse width.

      • Set the relaxation delay to at least 5 seconds to ensure full relaxation of all protons, especially the Boc group protons.

      • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • ¹³C NMR:

      • Acquire the spectrum at 298 K.

      • Use a spectral width of approximately 220 ppm.

      • Employ a proton-decoupled pulse sequence.

      • A longer acquisition time and a larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing and Validation:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the spectrum to the TMS signal.

    • Integrate the ¹H NMR signals and verify that the ratios are consistent with the number of protons in the molecule.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Set Spectrometer Parameters transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft process Phase & Baseline Correction ft->process calibrate Calibrate to TMS process->calibrate analyze Integrate & Assign Peaks calibrate->analyze

Caption: A streamlined workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Predicted IR Absorption Bands for trans-3-Amino-1-boc-4-hydroxypiperidine

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3400-3200Strong, BroadO-H StretchAlcohol
3350-3250MediumN-H StretchPrimary Amine
2975-2850StrongC-H StretchAlkane
1680-1650StrongC=O StretchCarbamate (Boc)
1650-1580MediumN-H BendPrimary Amine
1470-1450MediumC-H BendAlkane
1250-1000StrongC-N and C-O StretchAmine and Alcohol

Authoritative Grounding: The broad O-H stretch is characteristic of a hydrogen-bonded alcohol. The N-H stretching of the primary amine may appear as a doublet in this region. The most intense absorption is expected to be the C=O stretch of the Boc group's carbamate functionality. The region below 1500 cm⁻¹ is the fingerprint region, which will contain a complex pattern of absorptions unique to the molecule.

Experimental Protocol for FT-IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a convenient method for obtaining IR spectra of solid samples.

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.

    • Place a small amount of the solid trans-3-Amino-1-boc-4-hydroxypiperidine onto the center of the ATR crystal.

  • Data Acquisition:

    • Lower the ATR press to ensure good contact between the sample and the crystal.

    • Collect a background spectrum of the empty ATR crystal. This is a critical self-validating step to ensure that atmospheric and instrumental absorptions are subtracted from the sample spectrum.

    • Collect the sample spectrum. A typical measurement consists of co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum.

    • Identify and label the major absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like trans-3-Amino-1-boc-4-hydroxypiperidine.

Table 4: Predicted Mass Spectrometry Data for trans-3-Amino-1-boc-4-hydroxypiperidine (ESI-MS)

m/zIon
217.1547[M+H]⁺
239.1366[M+Na]⁺
161.1230[M+H - C₄H₈]⁺
117.0917[M+H - C₅H₉O₂]⁺

Expertise & Experience: In positive ion mode ESI-MS, the most abundant ion is expected to be the protonated molecule [M+H]⁺. Adducts with sodium, [M+Na]⁺, are also commonly observed. Fragmentation may occur in the ion source, leading to the loss of neutral molecules. Common fragmentation pathways for Boc-protected amines include the loss of isobutylene (C₄H₈) or the entire Boc group (C₅H₉O₂). High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the ions, which can then be used to confirm the elemental composition.

Experimental Protocol for ESI-MS
  • Sample Preparation:

    • Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent. To promote ionization, a small amount of an acid (e.g., 0.1% formic acid) can be added to the final solution for positive ion mode analysis.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Set the mass spectrometer to scan a mass range that includes the expected molecular weight (e.g., m/z 50-500).

    • Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, and temperature) to maximize the signal of the [M+H]⁺ ion.

  • Data Analysis and Validation:

    • Identify the peak corresponding to the protonated molecule [M+H]⁺.

    • If using HRMS, compare the measured exact mass to the theoretical exact mass to confirm the elemental composition. The mass accuracy should be within 5 ppm.

    • Analyze any observed fragment ions to gain further structural information.

MS_Logic Molecule trans-3-Amino-1-boc-4-hydroxypiperidine (M, MW=216.28) Protonated [M+H]⁺ m/z = 217.15 Molecule->Protonated ESI+ Sodium_Adduct [M+Na]⁺ m/z = 239.14 Molecule->Sodium_Adduct ESI+ Fragment1 Loss of Isobutylene [M+H - C₄H₈]⁺ m/z = 161.12 Protonated->Fragment1 Fragment2 Loss of Boc Group [M+H - C₅H₉O₂]⁺ m/z = 117.09 Protonated->Fragment2

Caption: Ionization and fragmentation pathways in ESI-MS.

Conclusion

The spectroscopic characterization of trans-3-Amino-1-boc-4-hydroxypiperidine relies on a combination of NMR, IR, and MS techniques. This guide provides a comprehensive overview of the expected spectroscopic data and outlines robust, self-validating protocols for its acquisition and analysis. By understanding the correlation between the molecular structure and its spectroscopic signatures, researchers and drug development professionals can confidently verify the identity and purity of this important synthetic building block, ensuring the integrity of their scientific endeavors.

References

  • ChemWhat. trans-3-AMino-1-Boc-4-hydroxypiperidine. [Link]

Sources

A-Technical-Guide-to-the-Stereochemistry-of-the-trans-3-Amino-4-Hydroxy-Piperidine-Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of pharmaceuticals and natural products.[1][2][3] Among its many functionalized variants, the 3-amino-4-hydroxy piperidine core presents a particularly compelling motif for drug design. The precise spatial arrangement—or stereochemistry—of the amino and hydroxyl groups is paramount, as it governs the molecule's three-dimensional shape and its ability to interact with biological targets.[4] This guide provides an in-depth technical exploration of the trans-3-amino-4-hydroxy piperidine scaffold, focusing on its conformational preferences, stereoselective synthesis, and analytical characterization. It is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold's unique structural and functional properties.

Introduction: The Significance of the Piperidine Scaffold

The six-membered nitrogen-containing heterocycle known as piperidine is a recurring structural feature in over twenty classes of pharmaceuticals.[2] Its utility stems from its ability to confer favorable physicochemical properties, such as modulating lipophilicity and aqueous solubility, and to serve as a versatile scaffold for presenting functional groups in a well-defined three-dimensional orientation.[3][4] Introducing chirality into the piperidine ring can significantly enhance biological activity, selectivity, and pharmacokinetic properties.[4]

The 3-amino-4-hydroxy substitution pattern is of particular interest. The presence of both a hydrogen bond donor (hydroxyl) and a hydrogen bond donor/acceptor (amino group) in a fixed spatial relationship creates a powerful pharmacophore capable of engaging in specific, high-affinity interactions with protein targets like kinases and receptors. Controlling the stereochemistry to achieve the trans configuration is a critical, non-trivial challenge that dictates the ultimate utility of the scaffold.

Conformational Analysis: The Energetic Landscape of the trans-Scaffold

The stereochemical rigidity of the trans-3-amino-4-hydroxy piperidine scaffold is a direct consequence of the conformational preferences of the six-membered ring. Like cyclohexane, the piperidine ring predominantly adopts a low-energy chair conformation to minimize torsional and steric strain.[5][6] For a 3,4-disubstituted piperidine, the substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

The trans configuration gives rise to two possible chair conformations: one where both the amino and hydroxyl groups are in equatorial positions (diequatorial) and another where they are both in axial positions (diaxial).

Caption: Conformational equilibrium of the trans-3-amino-4-hydroxy piperidine ring.

The diequatorial conformation is overwhelmingly the more stable and populated form. In the diaxial conformer, the substituents experience significant steric repulsion with the axial hydrogens at the C2 and C5/C6 positions, a phenomenon known as 1,3-diaxial strain.[5] This energetic penalty makes the diaxial conformation highly unfavorable. Consequently, the trans-scaffold is conformationally locked, presenting the amino and hydroxyl groups in a predictable diequatorial orientation, which is highly advantageous for rational drug design.

Furthermore, the potential for intramolecular hydrogen bonding (IMHB) between the C3-amino and C4-hydroxyl groups can influence conformation and physicochemical properties.[7] While an IMHB is sterically more feasible in the diaxial conformation, the energetic cost of 1,3-diaxial strain typically outweighs the stabilizing effect of the hydrogen bond. However, in specific solvent environments or when incorporated into a larger molecule, the propensity to form IMHBs can impact properties like membrane permeability.[8][9]

Analytical Confirmation: The Role of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for confirming the relative stereochemistry of the 3,4-disubstituted piperidine ring.[10][11] Specifically, ¹H NMR spectroscopy provides crucial information through the analysis of proton-proton coupling constants (J-values).

The dihedral angle between vicinal protons (protons on adjacent carbons) directly influences the magnitude of their coupling constant, a relationship described by the Karplus equation.

  • trans-Diequatorial Substituents: In the favored diequatorial conformation of the trans-isomer, the protons at C3 and C4 (H3 and H4) are both in axial positions. This results in a large dihedral angle of approximately 180°. The corresponding coupling constant (³JH3-H4) is characteristically large, typically in the range of 8-12 Hz.[5]

  • cis-Equatorial/Axial Substituents: In contrast, the cis-isomer would have one axial and one equatorial proton at C3 and C4, resulting in a smaller dihedral angle (~60°) and a significantly smaller coupling constant (typically 2-5 Hz).

This clear difference in coupling constants provides an unambiguous method for assigning the trans stereochemistry.

Parameter Expected Value for trans-Isomer Rationale
³JH3-H4 8 - 12 HzTrans-diaxial relationship of H3 and H4 protons in the dominant diequatorial chair conformation.
¹³C Chemical Shifts C3, C4 shifts influenced by equatorial orientationEquatorial substituents cause less shielding compared to axial ones. Specific shifts are dependent on N-substitution and solvent.[12]

Stereoselective Synthetic Strategies

Achieving stereochemical control is the central challenge in synthesizing the trans-3-amino-4-hydroxy piperidine scaffold. Numerous diastereoselective and enantioselective methods have been developed to access specific stereoisomers, such as the (3R,4R) or (3S,4S) enantiomers.[13][14] Strategies often rely on either kinetic or thermodynamic control.[15]

One common and effective approach involves the diastereoselective reduction of a protected 3-amino-4-oxopiperidine precursor. The choice of reducing agent and reaction conditions is critical for directing the stereochemical outcome.

Caption: General workflow for the synthesis and confirmation of the trans-scaffold.

Protocol: Diastereoselective Reduction of N-Boc-3-amino-4-oxopiperidine

This protocol describes a representative method for synthesizing the racemic trans-scaffold. The use of a bulky N-Boc protecting group helps to direct the stereochemistry of subsequent reactions.[16]

Objective: To synthesize trans-N-Boc-3-amino-4-hydroxypiperidine from N-Boc-4-piperidone.

Materials:

  • N-Boc-4-piperidone

  • Reagents for amination (e.g., via enolate formation followed by reaction with an electrophilic nitrogen source)

  • Sodium borohydride (NaBH₄) or other suitable reducing agent

  • Methanol (MeOH), Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)

Methodology:

  • Synthesis of N-Boc-3-amino-4-oxopiperidine (Intermediate):

    • Causality: This step introduces the amino functionality at the C3 position. Various methods exist, including organocatalytic approaches or classical enolate chemistry. The specific protocol will depend on the chosen method. For the purpose of this guide, we assume the successful synthesis of this key intermediate.[17]

  • Diastereoselective Reduction:

    • Dissolve the N-Boc-3-amino-4-oxopiperidine intermediate in methanol in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C using an ice bath.

    • Causality: Performing the reduction at a low temperature often enhances diastereoselectivity.

    • Add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The hydride will preferentially attack the carbonyl from the less sterically hindered face. The bulky N-Boc group and the adjacent amino group will direct the incoming hydride to the axial position, resulting in the formation of the equatorial hydroxyl group, thus yielding the desired trans product.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Purification:

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3x).

    • Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography to isolate the trans-diastereomer.

  • Stereochemical Confirmation:

    • Acquire ¹H and ¹³C NMR spectra of the purified product.

    • Confirm the trans configuration by observing a large coupling constant (J ≈ 8-12 Hz) for the signal corresponding to the proton at C4 (the CH-OH group).

Conclusion

The trans-3-amino-4-hydroxy piperidine scaffold represents a conformationally well-defined and highly valuable building block in modern drug discovery. Its rigid, diequatorial presentation of key hydrogen-bonding functionalities provides a reliable platform for designing potent and selective ligands. A thorough understanding of its conformational preferences, coupled with robust methods for stereoselective synthesis and definitive analytical characterization via NMR spectroscopy, empowers medicinal chemists to fully exploit the potential of this privileged core. The continued development of novel synthetic routes will further expand the accessibility and application of this important scaffold in the pursuit of new therapeutics.[14][18]

References

  • Dandárová, M., et al. (2009). Synthesis of 3,4-Disubstituted Piperidines by Carbonyl Ene and Prins Cyclizations: A Switch in Diastereoselectivity between Lewis and Brønsted Acid Catalysts. Organic Letters. Available at: [Link]

  • Eastgate, M. D., et al. (2008). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry. Available at: [Link]

  • Li, H., et al. (2020). Chirality Sensing of N-Heterocycles via 19F NMR. PubMed Central. Available at: [Link]

  • Wang, Y., et al. (2024). Regio- and Diastereoselective Synthesis of Polysubstituted Piperidines Enabled by Boronyl Radical-Catalyzed (4+2) Cycloaddition. Angewandte Chemie International Edition. Available at: [Link]

  • Neudoerfl, J.-M., et al. (2014). Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Fandrick, D. R., et al. (2011). Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride. Google Patents.
  • Perumal, S., et al. (2008). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Journal of Chemical Sciences. Available at: [Link]

  • Abraham, R. J., et al. (1995). Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Ji, H., et al. (2012). Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. Available at: [Link]

  • Synfacts (2020). Transition-Metal-Free Synthesis of 3,4-Disubstituted 2-Piperidinones. Thieme. Available at: [Link]

  • Walker, M. A., et al. (2005). Synthesis of 3,4-disubstituted piperidines by ene cyclisation of 4-aza-1,7-dienes. Tetrahedron Letters. Available at: [Link]

  • CN103664742A - Preparation method of trans-N-Boc-3-amino-4-hydroxypiperidine. Google Patents.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Applications of Piperidine Derivatives in Chemical Research. Available at: [Link]

  • Clarke, M. L. (2021). An Asymmetric Approach Towards 3-Spiropiperidines. University of St Andrews. Available at: [Link]

  • ResearchGate (2015). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Available at: [Link]

  • Foley, D. J., et al. (2022). Synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Available at: [Link]

  • Blackburne, I. D., et al. (1972). Conformation of piperidine and of derivatives with additional ring hetero atoms. Accounts of Chemical Research. Available at: [Link]

  • Foley, D. J., et al. (2022). Synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Available at: [Link]

  • Wang, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Drug Discoveries & Therapeutics. Available at: [Link]

  • Obydennov, D. L., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • Walker, M. A., et al. (2006). Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts. The Journal of Organic Chemistry. Available at: [Link]

  • Czarnocka-Sniadecka, D., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]

  • International Journal of Novel Research and Development (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. Available at: [Link]

  • Caron, G., et al. (2018). Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry. Journal of Medicinal Chemistry. Available at: [Link]

  • Hite, G., et al. (1961). Studies of Hydrogen Bonding. III. Intramolecular Hydrogen Bonding in 3-Piperidinols. Journal of the American Chemical Society. Available at: [Link]

  • Mary, Y. S., et al. (2016). Structural, intramolecular hydrogen bonding and vibrational studies on 3-amino-4-methoxy benzamide using density functional theory. Journal of Chemical Sciences. Available at: [Link]

  • Adamska-Bartłomiejczyk, A., et al. (2020). 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. Molecules. Available at: [Link]

Sources

A Technical Guide to the Solubility Profile of trans-3-Amino-1-boc-4-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of trans-3-Amino-1-boc-4-hydroxypiperidine (CAS No. 1820579-78-9), a chiral piperidine derivative crucial for the synthesis of complex pharmaceutical agents.[1][2] An understanding of its solubility profile is paramount for optimizing reaction conditions, developing robust purification strategies, and designing effective formulations. This document details a qualitative solubility overview, presents a rigorous, step-by-step protocol for quantitative thermodynamic solubility determination via the shake-flask method, and explores the underlying physicochemical principles governing the compound's dissolution behavior.[3][4] The methodologies and insights contained herein are intended to provide researchers, chemists, and drug development professionals with the foundational knowledge required for the effective application of this versatile building block.

Introduction

The Molecule: trans-3-Amino-1-boc-4-hydroxypiperidine

trans-3-Amino-1-boc-4-hydroxypiperidine, systematically named tert-butyl (3S,4R)-3-amino-4-hydroxypiperidine-1-carboxylate, is a bifunctional piperidine derivative.[5] Its structure is characterized by:

  • A piperidine ring , providing a rigid scaffold.

  • A primary amino group and a secondary hydroxyl group in a trans configuration, offering key sites for hydrogen bonding and further chemical modification.[6]

  • A bulky, lipophilic tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen, which modulates the molecule's overall polarity and prevents unwanted side reactions at the nitrogen atom.[2]

This unique combination of a polar, hydrophilic core (amine and hydroxyl groups) and a nonpolar, lipophilic protecting group results in a nuanced solubility profile that is highly dependent on the nature of the solvent.

The Critical Role of Solubility in Drug Development

Solubility is a fundamental physicochemical property that profoundly impacts a compound's journey from discovery to clinical application.[7] For an intermediate like trans-3-Amino-1-boc-4-hydroxypiperidine, solubility dictates:

  • Reaction Kinetics: The rate and completeness of a chemical reaction often depend on the ability of reactants to dissolve and interact in a solvent medium.

  • Purification Efficiency: Processes such as crystallization and chromatography rely on solubility differentials between the target compound and impurities.

  • Handling and Formulation: Consistent and predictable solubility is essential for preparing stock solutions and for the early-stage formulation of active pharmaceutical ingredients (APIs) derived from it.[8]

Insufficient solubility during early development can lead to unreliable results in biological assays, hinder purification, and create significant downstream challenges, ultimately increasing development costs and timelines.[9]

Solubility Profile: A Qualitative and Quantitative Overview

While exhaustive quantitative data for this specific compound is not widely published, a profile can be constructed based on its structural features and data from analogous compounds.[10] The molecule's amphiphilic nature—possessing both hydrogen-bond donating/accepting groups (–OH, –NH₂) and a large nonpolar moiety (Boc-group)—governs its interactions.

Summary Data Table

The following table summarizes the expected solubility of trans-3-Amino-1-boc-4-hydroxypiperidine in common laboratory solvents. This data is illustrative and should be confirmed experimentally for precise applications using the protocol in Section 3.0.

Solvent ClassSolventFormulaExpected Solubility ClassificationRationale for Classification
Polar Protic Water (pH 7.0)H₂OSparingly Soluble to SolubleThe polar amine and hydroxyl groups can hydrogen bond with water, but the large, nonpolar Boc group limits overall aqueous solubility.[11]
MethanolCH₃OHSolubleMethanol can act as both a hydrogen bond donor and acceptor, effectively solvating the polar groups, while its alkyl nature interacts favorably with the Boc group.[10]
EthanolC₂H₅OHSolubleSimilar to methanol, ethanol is an effective solvent for molecules of mixed polarity.
Polar Aprotic Dimethyl Sulfoxide (DMSO)(CH₃)₂SOFreely SolubleDMSO is a powerful, highly polar solvent capable of disrupting intermolecular hydrogen bonds in the solid solute and solvating the polar functional groups.[10]
Acetonitrile (ACN)CH₃CNSolubleACN is polar enough to interact with the amine and hydroxyl groups but less effective than DMSO.
Nonpolar / Weakly Polar Dichloromethane (DCM)CH₂Cl₂SolubleThe large nonpolar surface area of the Boc group allows for favorable van der Waals interactions with chlorinated solvents.[11]
Ethyl Acetate (EtOAc)C₄H₈O₂SolubleActs as a hydrogen bond acceptor and has sufficient nonpolar character to dissolve the compound.[10]
Hexanes / HeptaneC₆H₁₄ / C₇H₁₆Insoluble / Poorly SolubleThese nonpolar aliphatic solvents cannot effectively solvate the polar amine and hydroxyl groups, leading to poor solubility.

Experimental Determination of Thermodynamic Solubility

To obtain precise, reliable solubility data, an experimental approach is necessary. The shake-flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility, as it measures the concentration of a saturated solution at equilibrium.[3]

Principle of the Shake-Flask Method

The method involves agitating an excess amount of the solid compound in a chosen solvent at a constant temperature for a sufficient period to allow the system to reach equilibrium.[4] Once equilibrium is established, the undissolved solid is separated from the saturated solution (supernatant) by filtration or centrifugation. The concentration of the solute in the clear supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[12]

Detailed Step-by-Step Protocol

This protocol is designed as a self-validating system to ensure accuracy and reproducibility.

Materials:

  • trans-3-Amino-1-boc-4-hydroxypiperidine (solid powder)

  • Selected solvents (HPLC grade)

  • 2 mL glass vials with screw caps

  • Analytical balance

  • Orbital shaker with temperature control (incubator)

  • Centrifuge or syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

  • Calibrated pipettes

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or CAD)

Procedure:

  • Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a pre-weighed 2 mL glass vial. The key is to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the desired solvent into the vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for at least 24 hours to ensure thermodynamic equilibrium is reached.[12][13] Some systems may require 48 hours; consistency is key.[13]

  • Phase Separation: After equilibration, remove the vials and let them stand at the same constant temperature for 1-2 hours to allow the excess solid to settle.

  • Sample Collection: Carefully collect an aliquot of the supernatant. This is a critical step.

    • Filtration Method (Preferred): Use a syringe to draw the supernatant and pass it through a 0.22 µm syringe filter into a clean analysis vial. Discard the first few drops to saturate any potential binding sites on the filter material.[14]

    • Centrifugation Method: Alternatively, centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid. Carefully pipette the clear supernatant from the top, avoiding any disturbance of the pellet.

  • Sample Dilution: Dilute the collected saturated solution with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted sample using a validated HPLC method. Determine the concentration by comparing the instrument response to a pre-established calibration curve prepared from known concentrations of the compound.

  • Calculation: Calculate the solubility (S) using the following formula, accounting for the dilution factor:

    • S (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

Workflow Visualization

The following diagram illustrates the experimental workflow for the shake-flask solubility determination method.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis A Weigh Excess Solute into Vial B Add Known Volume of Solvent A->B Accurate Measurement C Seal Vial & Agitate (24-48h at Constant T) B->C D Settle Undissolved Solid C->D E Filter Supernatant (0.22 µm Syringe Filter) D->E F Dilute Filtrate to Linear Range E->F G Quantify by HPLC vs. Calibration Curve F->G H Calculate Solubility (mg/mL or M) G->H G cluster_solvents Solvent Classes Solute Solute Protic Polar Protic (e.g., Methanol) Solute->Protic Strong H-Bonding (Head) Moderate VdW (Tail) => Soluble Aprotic Polar Aprotic (e.g., DMSO) Solute->Aprotic Strong Dipole-Dipole (Head) Strong VdW (Tail) => Freely Soluble Nonpolar Nonpolar (e.g., Hexane) Solute->Nonpolar Weak Interactions (Head) Moderate VdW (Tail) => Insoluble

Solute-Solvent Interaction Model.

Conclusion and Practical Recommendations

trans-3-Amino-1-boc-4-hydroxypiperidine exhibits a versatile solubility profile, characterized by high solubility in polar organic solvents (DMSO, alcohols, DCM) and limited solubility in nonpolar aliphatic hydrocarbons and, to a lesser extent, water.

For Practical Applications:

  • Reaction Solvents: Dichloromethane, acetonitrile, and alcohols are excellent choices for synthetic transformations. For compounds with poor solubility, DMSO can be used, though its high boiling point can complicate product isolation.

  • Purification: Solubility differences can be exploited for crystallization. For example, dissolving the compound in a good solvent like dichloromethane or ethyl acetate and then adding a non-solvent (antisolvent) like hexanes can induce precipitation or crystallization.

  • Stock Solutions: For biological screening, DMSO is the solvent of choice for preparing high-concentration stock solutions. [9] It is imperative that researchers experimentally verify solubility for their specific conditions, as factors like temperature, pH (in aqueous media), and compound purity can significantly influence the results. The shake-flask protocol detailed in this guide provides a robust framework for obtaining such critical data.

References

  • Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

  • Glomme, A., & März, J. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. Retrieved from [Link]

  • Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. Retrieved from [Link]

  • Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • de Campos, V. E. B., et al. (2015). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. Retrieved from [Link]

  • Bergström, C. A. S. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

  • European Medicines Agency. (1999). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Retrieved from [Link]

  • European Medicines Agency. (1999). Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1999). ICH Q6B:Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Retrieved from [Link]

  • Rathore, A. S. (2021). ICH Q6B Specifications: An Implementation Guide. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (3S,4S)-tert-Butyl 4-amino-3-hydroxypiperidine-1-carboxylate. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). t-Butyl (3S,4R)-3-amino-4-hydroxypiperidine-1-carboxylate. PubChem. Retrieved from [Link]

Sources

The Multifaceted Therapeutic Potential of Hydroxypiperidine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the Hydroxypiperidine Scaffold in Medicinal Chemistry

The piperidine ring, a ubiquitous heterocyclic motif, is a cornerstone in the architecture of numerous biologically active molecules and approved pharmaceuticals.[1] Its synthetic tractability and favorable physicochemical properties have cemented its status as a privileged scaffold in modern drug discovery.[1] The introduction of a hydroxyl group onto this versatile ring system gives rise to hydroxypiperidine derivatives, a class of compounds exhibiting a remarkable breadth of biological activities. These derivatives serve as crucial intermediates in the synthesis of a wide array of therapeutic agents, including analgesics, antidepressants, and treatments for neurological disorders.[2][3] This technical guide provides an in-depth exploration of the diverse biological activities of hydroxypiperidine derivatives, delving into their mechanisms of action, therapeutic applications, and the experimental methodologies used to evaluate their potential.

Enzyme Inhibition: A Major Avenue of Hydroxypiperidine Bioactivity

Hydroxypiperidine derivatives have demonstrated significant inhibitory activity against a variety of key enzymes implicated in numerous disease states. Their ability to interact with enzyme active sites, often mimicking natural substrates or transition states, makes them a fertile ground for the development of potent and selective inhibitors.

Glycosidase Inhibition: Targeting Metabolic Disorders and Viral Infections

3,4,5-Trihydroxypiperidines, as structural analogues of pentose monosaccharides, are potent inhibitors of glycoside hydrolases.[4] This inhibitory action is central to their therapeutic potential in managing conditions like diabetes and certain viral infections. For instance, the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion, can help control postprandial hyperglycemia in diabetic patients.[5] Dihydrofuro[3,2-b]piperidine derivatives have been synthesized and shown to have significantly stronger inhibitory potency against α-glucosidase than the clinically used drug acarbose.[5]

Beyond metabolic diseases, glycosidase inhibition by hydroxypiperidine derivatives extends to antiviral applications. The proper folding of viral envelope glycoproteins, a process crucial for viral infectivity, is often dependent on host cell glycosidases. Inhibition of these enzymes can disrupt the viral life cycle.[4]

Experimental Protocol: α-Glucosidase Inhibition Assay

A common method to assess the α-glucosidase inhibitory activity of hydroxypiperidine derivatives involves a colorimetric assay using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.

Principle: α-glucosidase catalyzes the hydrolysis of pNPG to p-nitrophenol, which produces a yellow color that can be quantified spectrophotometrically. The presence of an inhibitor will reduce the rate of this reaction.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound (hydroxypiperidine derivative) in a suitable solvent (e.g., DMSO).

    • Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate buffer (pH 6.8).

    • Prepare a solution of pNPG in phosphate buffer (pH 6.8).

    • Prepare a positive control solution (e.g., acarbose).

  • Assay Procedure:

    • In a 96-well microplate, add a small volume of the test compound solution at various concentrations.

    • Add the α-glucosidase solution to each well and incubate for a specified period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the pNPG solution to each well.

    • Incubate the plate for a defined time (e.g., 20 minutes) at 37°C.

    • Stop the reaction by adding a solution of sodium carbonate.

    • Measure the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Carbonic Anhydrase Inhibition: A Strategy for Anticancer Therapy

Certain hydroxypiperidine-substituted thiosemicarbazone derivatives have been identified as potent inhibitors of human carbonic anhydrase (hCA) isoforms I and II.[6] These enzymes are overexpressed in some cancers, contributing to the acidic tumor microenvironment that promotes cancer cell survival and proliferation.[6] By inhibiting these enzymes, these derivatives can disrupt the pH regulation within tumors, potentially hindering their growth and spread.[6] For example, a specific derivative, 5f (R = 2,3-dichlorophenyl), demonstrated a very low IC50 value of 0.58 µM against the A549 lung cancer cell line and exhibited high selectivity.[6]

Table 1: Anticancer and Carbonic Anhydrase Inhibitory Activities of Selected Hydroxypiperidine-Substituted Thiosemicarbazones [6]

CompoundR GroupA549 IC50 (µM)BEAS2B IC50 (µM)Selectivity Index (SI)hCA I Ki (µM)hCA II Ki (µM)
5f 2,3-dichlorophenyl0.58>16.728.90.120.08
5b 4-fluorophenyl2.8129.010.30.450.21
5d 4-bromophenyl1.8519.810.70.330.15
5i 4-chlorobenzyl1.4613.59.20.280.11
Other Notable Enzyme Inhibitory Activities

The inhibitory spectrum of hydroxypiperidine derivatives extends to several other enzymes of therapeutic relevance:

  • β-Glucuronidase Inhibition: Some 4-(1-pyrrolidinyl) piperidine derivatives have shown remarkable inhibitory activity against β-glucuronidase, with one compound being about three times more active than the standard drug.[7]

  • Tyrosinase Inhibition: 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions have been synthesized and demonstrated potent anti-tyrosinase activity, which is relevant for applications in cosmetics and treating hyperpigmentation disorders.[8]

  • Monoamine Oxidase (MAO) Inhibition: Hybrid compounds of hydroxytyrosol and donepezil containing a piperidine moiety have been identified as selective inhibitors of MAO-A and MAO-B, enzymes involved in neurodegenerative disorders.[9]

Antiviral Activity: A Broad Spectrum of Action

Hydroxypiperidine derivatives have emerged as promising candidates for the development of antiviral agents, exhibiting activity against a range of viruses, including influenza and HIV.

Influenza Virus Inhibition

A series of piperidine-based derivatives have been identified as potent inhibitors of influenza virus replication.[10] One optimized compound, 11e, demonstrated a high potency in inhibiting the replication of both influenza A and B strains, with EC50 values as low as 0.05 µM.[10] Mechanistic studies suggest that these compounds interfere with an early stage of the viral replication cycle after entry into the host cell.[10] Other studies have also shown that certain N-substituted piperidine derivatives exhibit antiviral activity against the influenza A/H1N1 virus, with some compounds showing comparable efficacy to oseltamivir (Tamiflu).[11]

Anti-HIV Activity

Certain N-substituted piperidine-purine derivatives have demonstrated significant anti-HIV activity.[12] One particular compound, FZJ13, displayed notable anti-HIV-1 activity comparable to the established drug 3TC.[12] This highlights the potential of the hydroxypiperidine scaffold in the design of novel antiretroviral agents.

Diagram 1: General Workflow for Antiviral Activity Screening

Antiviral_Screening cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Evaluation (Optional) Start Synthesized Hydroxypiperidine Derivatives Cytotoxicity Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity Antiviral_Assay Antiviral Efficacy Assay (e.g., Plaque Reduction) Start->Antiviral_Assay CC50 Determine CC50 Cytotoxicity->CC50 EC50 Determine EC50 Antiviral_Assay->EC50 SI Calculate Selectivity Index (SI = CC50/EC50) EC50->SI CC50->SI Lead_Identification Lead Compound Identification SI->Lead_Identification Animal_Model Animal Model of Viral Infection Lead_Identification->Animal_Model Treatment Administer Lead Compound Animal_Model->Treatment Efficacy_Assessment Assess Therapeutic Efficacy Treatment->Efficacy_Assessment Toxicity_Assessment Evaluate In Vivo Toxicity Treatment->Toxicity_Assessment

Caption: Workflow for screening hydroxypiperidine derivatives for antiviral activity.

Anticancer Potential: Targeting Multiple Pathways

Beyond their role as enzyme inhibitors in cancer therapy, hydroxypiperidine derivatives have shown direct anticancer activity through various mechanisms.

A series of pyrimidine derivatives containing a 4-hydroxypiperidine group were designed and synthesized, demonstrating antitumor activity.[13] Furthermore, hydroxypiperidine-substituted thiosemicarbazones have exhibited potent anticancer activity against lung cancer cells, with some compounds showing high selectivity for cancer cells over non-cancerous cells.[6] The design of these compounds often leverages the dual functionality of the pharmacophores, where the hydroxypiperidine moiety enhances solubility and interactions within enzyme active sites.[6]

Analgesic and Neuropharmacological Activities

The piperidine scaffold is a well-established pharmacophore in the development of analgesics and drugs targeting the central nervous system. Hydroxypiperidine derivatives are no exception, with numerous studies demonstrating their potential in these areas.

Several synthesized 4-hydroxypiperidine derivatives have exhibited significant analgesic activity in animal models.[7][14][15] For instance, a series of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives showed significant analgesic effects in the tail-flick test in rats.[14]

Furthermore, hydroxypiperidine derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.[16][17][18] Some derivatives have been shown to inhibit phosphodiesterase-8 (PDE8), an enzyme overexpressed in these conditions.[16] Others have been designed as multi-target agents for Alzheimer's, combining monoamine oxidase B (MAO-B) inhibition with iron chelation properties.[18] High-affinity hydroxypiperidine analogues have also been developed as ligands for the dopamine transporter, with potential applications in treating cocaine addiction.[19]

Antidiabetic Properties: Modulating Glucose Metabolism

Hydroxypiperidine derivatives, particularly N-Boc-4-hydroxypiperidine, have shown promise in modulating glucose metabolism, a key aspect of diabetes management.[20] These compounds may enhance insulin sensitivity, a crucial factor in type 2 diabetes.[20] They might also influence glucose absorption and utilization and potentially inhibit hepatic glucose production.[20] As previously mentioned, the α-glucosidase inhibitory activity of certain hydroxypiperidine derivatives also contributes to their antidiabetic potential.[5]

Diagram 2: Potential Mechanisms of Antidiabetic Action of Hydroxypiperidine Derivatives

Antidiabetic_Mechanisms cluster_pancreas Pancreas cluster_intestine Intestine cluster_liver Liver HP_Derivatives Hydroxypiperidine Derivatives Insulin_Sensitivity Enhanced Insulin Sensitivity HP_Derivatives->Insulin_Sensitivity Glucose_Absorption Reduced Glucose Absorption (α-glucosidase inhibition) HP_Derivatives->Glucose_Absorption Hepatic_Glucose Inhibited Hepatic Glucose Production HP_Derivatives->Hepatic_Glucose Lower_Blood_Glucose Lowered Blood Glucose Levels Insulin_Sensitivity->Lower_Blood_Glucose Leads to Glucose_Absorption->Lower_Blood_Glucose Leads to Hepatic_Glucose->Lower_Blood_Glucose Leads to

Caption: Potential mechanisms by which hydroxypiperidine derivatives exert antidiabetic effects.

Antimicrobial and Other Biological Activities

The biological activities of hydroxypiperidine derivatives are not limited to the aforementioned areas. They have also demonstrated potential as:

  • Antimicrobial and Larvicidal Agents: Certain 2-hydroxypiperidine derivatives have exhibited promising antibacterial and larvicidal activities.[21] Other studies have also reported the antimicrobial and antioxidant activities of novel piperidine derivatives.[22][23]

  • Immunosuppressants: O-alkylation of 3,4,5-trihydroxypiperidines can lead to compounds with immunosuppressant activities.[4][24]

Conclusion and Future Perspectives

Hydroxypiperidine derivatives represent a versatile and highly valuable class of compounds in the field of medicinal chemistry. Their diverse biological activities, spanning from enzyme inhibition to antiviral and anticancer effects, underscore their immense therapeutic potential. The synthetic accessibility of the piperidine scaffold allows for extensive structural modifications, enabling the fine-tuning of their pharmacological properties to achieve enhanced potency and selectivity.

Future research in this area will likely focus on the design and synthesis of novel hydroxypiperidine derivatives with improved drug-like properties, the elucidation of their precise mechanisms of action, and their evaluation in more advanced preclinical and clinical settings. The continued exploration of this privileged scaffold holds great promise for the development of new and effective treatments for a wide range of human diseases.

References

  • Prichard, K., et al. (2018). Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives. Chemical Biology & Drug Design, 92(1). [Link]

  • Prichard, K., et al. (2018). Biological Activities of 3,4,5-Trihydroxypiperidines and their N- and O-Derivatives. ResearchGate. [Link]

  • Shaanxi BLOOM Tech Co., Ltd. (2025). How Does N-Boc-4-Hydroxypiperidine Regulate Blood Sugar Levels?. Knowledge. [Link]

  • Al-Warhi, T., et al. (2025). Synthesis, antiproliferative activity targeting lung cancer and in silico studies of hydroxypiperidine substituted thiosemicarbazones. Scientific Reports. [Link]

  • Saify, Z. S., et al. (2014). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate. [Link]

  • Unknown. (2016). Antimicrobial and larvicidal activities of 2-hydroxypyrrolidine/piperidine derivatives. Semantic Scholar. [Link]

  • Wang, Y., et al. (2024). Synthesis and Biological Evaluation of New Dihydrofuro[3,2-b]piperidine Derivatives as Potent α-Glucosidase Inhibitors. Molecules. [Link]

  • Unknown. (Unknown). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. National Institutes of Health. [Link]

  • Unknown. (2025). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. ResearchGate. [Link]

  • Unknown. (Unknown). Exploring 4-Hydroxypiperidine: Properties, Applications, and Manufacturing. LinkedIn. [Link]

  • Wang, Y., et al. (Unknown). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Europe PMC. [Link]

  • Saify, Z. S., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin. [Link]

  • MDPI. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. [Link]

  • Unknown. (2023). Design, synthesis and antitumor activity evaluation of pyrimidine derivatives containing 4-hydroxypiperidine group. ResearchGate. [Link]

  • Schmidle, C. J., & Mansfield, R. C. (1974). 4-hydroxy-piperidine derivatives and their preparation.
  • Feng, Z., et al. (Unknown). Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections. PubMed. [Link]

  • ResearchGate. (2025). Synthesis of functionalized 3-hydroxypiperidines. ResearchGate. [Link]

  • Wikipedia. (Unknown). N-Hydroxypiperidine. Wikipedia. [Link]

  • Innoget. (Unknown). Piperidine derivatives for the control of Parkinson's and Alzheimer's. Innoget. [Link]

  • ResearchGate. (Unknown). Piperidine derivatives as potential drugs for Alzheimer disease therapy.... ResearchGate. [Link]

  • MDPI. (Unknown). Effect of Hydroxytyrosol Derivatives of Donepezil on the Activity of Enzymes Involved in Neurodegenerative Diseases and Oxidative Damage. MDPI. [Link]

  • Sci-Hub. (2003). High Affinity Hydroxypiperidine Analogues of 4-(2-Benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the Dopamine Transporter: Stereospecific Interactions in Vitro and in Vivo. Sci-Hub. [Link]

  • Unknown. (Unknown). Synthesis method of N-boc-4-hydroxypiperidine.
  • Wang, L., et al. (2021). Discovery of benzamide-hydroxypyridinone hybrids as potent multi-targeting agents for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry. [Link]

  • Mohammadi-Far, M., et al. (Unknown). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. RSC Advances. [Link]

  • Saeed, M., et al. (Unknown). Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity. Semantic Scholar. [Link]

  • Sigma-Aldrich. (Unknown). 4-Hydroxypiperidine, 98%. SLS. [Link]

  • MDPI. (Unknown). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. MDPI. [Link]

  • Academic Journals. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. Academic Journals. [Link]

  • ResearchGate. (2016). (PDF) Antimicrobial and antioxidant activities of piperidine derivatives. ResearchGate. [Link]

  • ResearchGate. (Unknown). Biological activities of piperidine alkaloids. ResearchGate. [Link]

  • National Institutes of Health. (Unknown). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. National Institutes of Health. [Link]

Sources

Chiral Piperidines: Indispensable Scaffolds in Modern Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in the design and discovery of pharmaceuticals and bioactive natural products.[1][2] Its prevalence is a direct consequence of its favorable metabolic stability, advantageous physicochemical properties, and its capacity to form critical interactions with biological targets. The introduction of chirality into the piperidine scaffold dramatically elevates its importance, enabling precise, three-dimensional modulation of pharmacological activity. This guide provides an in-depth exploration of chiral piperidines as pivotal building blocks in synthesis. We will delve into the profound impact of chirality on drug efficacy, dissect key asymmetric synthetic strategies that provide access to these valuable scaffolds, and examine their application in contemporary drug development.

The Strategic Advantage of Chirality in Piperidine Scaffolds

The therapeutic success of a drug molecule is intricately linked to its three-dimensional structure. For piperidine-containing compounds, the stereochemistry can be the deciding factor between a potent therapeutic agent and an inactive or even harmful molecule.[3] The specific spatial arrangement of substituents on a chiral piperidine ring governs its binding affinity and selectivity for its intended biological target.[4][5]

Incorporating a chiral center into a piperidine scaffold offers several distinct advantages in drug design:[4][5][6]

  • Enhanced Biological Activity and Selectivity: Chiral recognition is a fundamental principle in biology. Enzymes and receptors are themselves chiral, leading to diastereomeric interactions with enantiomers of a drug molecule. This often results in one enantiomer exhibiting significantly higher potency and selectivity for the target protein.

  • Modulation of Physicochemical Properties: Chirality can influence a molecule's solubility, lipophilicity, and crystal packing, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Improved Pharmacokinetic Properties: The differential interaction of enantiomers with metabolic enzymes can lead to different pharmacokinetic profiles. A chirally pure drug can offer a more predictable and optimized pharmacokinetic profile.

  • Reduced Off-Target Effects and Toxicity: Often, the undesirable side effects or toxicity of a racemic drug are associated with one of its enantiomers. The use of a single, active enantiomer can mitigate these risks, leading to a safer therapeutic agent.[4][5]

Key Asymmetric Strategies for the Synthesis of Chiral Piperidines

The development of efficient and highly stereoselective methods for synthesizing chiral piperidines is a central focus of modern organic chemistry.[3][7] Several powerful strategies have been established, providing access to a diverse array of enantioenriched piperidine derivatives.

Asymmetric Hydrogenation and Related Reductions

The asymmetric hydrogenation of pyridine derivatives is an atom-economical and attractive approach for the synthesis of chiral piperidines.[1][8] This method often involves the use of chiral catalysts to control the stereochemical outcome of the reduction.

One notable advancement is the rhodium-catalyzed asymmetric reductive transamination of pyridinium salts.[8][9] This innovative method allows for the rapid synthesis of a variety of chiral piperidines, including valuable fluoropiperidines, from simple starting materials with excellent diastereo- and enantioselectivities.[8] A key feature of this reaction is the use of a chiral primary amine which, in the presence of a rhodium catalyst and a hydrogen source like formic acid, replaces the nitrogen atom of the pyridine ring while inducing chirality.[8] This approach circumvents some of the limitations of traditional asymmetric hydrogenation, such as the intolerance of certain reducible functional groups.[8][9]

Experimental Protocol: Rhodium-Catalyzed Asymmetric Reductive Transamination
  • Step 1: Preparation of the Amine-Formic Acid Adduct: To a reaction vessel containing a magnetic stir bar, add the chiral primary amine (e.g., (R)-(+)-α-methylbenzylamine, 5 mmol). At room temperature, add formic acid (12 mmol) dropwise. Stir the resulting mixture for 10-15 minutes.

  • Step 2: Addition of Pyridinium Salt and Catalyst: To the amine-formic acid adduct, add the pyridinium salt (1 mmol) and the rhodium catalyst (e.g., [Rh(cod)Cl]2, 0.01 mmol).

  • Step 3: Reaction Execution: Degas the reaction mixture and backfill with an inert atmosphere (e.g., nitrogen or argon). Heat the reaction to the specified temperature (e.g., 80 °C) and stir for the required duration (e.g., 24 hours).

  • Step 4: Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with a saturated solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the chiral piperidine.

Chemo-enzymatic Dearomatization of Pyridines

Biocatalysis offers a powerful and sustainable approach to asymmetric synthesis, leveraging the high enantio- and regioselectivity of enzymes.[10] A versatile and highly efficient chemo-enzymatic method for the dearomatization of activated pyridines has been developed for the preparation of stereo-enriched 3- and 3,4-disubstituted piperidines.[10] This strategy combines chemical synthesis with biocatalysis in a one-pot cascade.[10]

The process begins with the chemical synthesis of readily accessible N-substituted tetrahydropyridines. These intermediates are then subjected to a one-pot cascade involving an amine oxidase and an ene-imine reductase.[10] The amine oxidase catalyzes the oxidation of the tetrahydropyridine, which then undergoes a stereoselective conjugate reduction and iminium reduction catalyzed by the ene-imine reductase to yield a broad range of chiral piperidines.[10] This method has been successfully applied to the synthesis of both enantiomers of the antipsychotic drugs Preclamol and OSU-6162, as well as chiral precursors to the anticancer drug Niraparib.[10]

Experimental Protocol: Chemo-Enzymatic Dearomatization
  • Step 1: Synthesis of the N-Substituted Tetrahydropyridine (THP): Prepare the desired THP starting material through established chemical methods, such as the partial reduction of the corresponding activated pyridine.

  • Step 2: One-Pot Amine Oxidase/Ene-Imine Reductase Cascade: In a suitable buffer solution, combine the synthesized THP, the amine oxidase, the ene-imine reductase, and the necessary cofactors (e.g., NADPH). The reaction is typically incubated at a controlled temperature (e.g., 30 °C) with gentle agitation.

  • Step 3: Reaction Monitoring and Work-up: Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC or GC). Once the reaction is complete, quench the reaction and extract the product with an organic solvent.

  • Step 4: Purification: Dry the combined organic extracts, concentrate, and purify the resulting chiral piperidine by column chromatography.

Catalytic Asymmetric [4+2] Annulation

Catalytic asymmetric methods are highly desirable for their efficiency and economy.[7] A notable example is the phosphine-catalyzed [4+2] annulation of imines with allenes to furnish functionalized piperidine derivatives.[7] The use of a C2-symmetric chiral phosphepine catalyst has enabled a highly enantioselective variant of this reaction, providing access to a variety of piperidines with excellent stereoselectivity.[7]

Other Notable Asymmetric Syntheses

Other powerful methods for the asymmetric synthesis of chiral piperidines include:

  • Palladium-catalyzed decarboxylative asymmetric allylic alkylation (Pd-DAAA) , which is effective for constructing quaternary stereocenters.[11]

  • Copper(I)-catalyzed regio-, diastereo-, and enantioselective protoborylation of 1,2-dihydropyridines , providing a route to enantioenriched 3-boryl-tetrahydropyridines that can be further transformed.[12]

  • Rhodium(I)-catalyzed [2+2+2] cycloaddition of an alkyne, alkene, and isocyanate, where two components are linked by a cleavable tether.[13]

  • Catalytic asymmetric deprotonation-aldehyde trapping-ring expansion of N-Boc pyrrolidine to deliver chiral β-hydroxy piperidines.[14]

Visualization of Synthetic Workflows

rhodium_catalyzed_transamination pyridinium_salt Pyridinium Salt intermediate Reaction Intermediate pyridinium_salt->intermediate chiral_amine Chiral Primary Amine chiral_amine->intermediate formic_acid Formic Acid formic_acid->intermediate rh_catalyst Rh Catalyst rh_catalyst->intermediate chiral_piperidine Chiral Piperidine intermediate->chiral_piperidine Asymmetric Reductive Transamination

Caption: Rhodium-Catalyzed Asymmetric Reductive Transamination Workflow.

chemo_enzymatic_dearomatization activated_pyridine Activated Pyridine thp N-Substituted Tetrahydropyridine (THP) activated_pyridine->thp Chemical Synthesis cascade One-Pot Enzymatic Cascade thp->cascade amine_oxidase Amine Oxidase amine_oxidase->cascade ene_imine_reductase Ene-Imine Reductase ene_imine_reductase->cascade chiral_piperidine Chiral Piperidine cascade->chiral_piperidine Stereoselective Reduction

Caption: Chemo-Enzymatic Asymmetric Dearomatization Workflow.

Comparative Analysis of Synthetic Methods

MethodKey FeaturesTypical YieldsTypical Enantiomeric Excess (ee) / Diastereomeric Ratio (dr)
Rhodium-Catalyzed Asymmetric Reductive Transamination Utilizes a chiral amine to induce stereochemistry; tolerant of various functional groups; avoids the use of hydrogen gas.[8][9]Good to ExcellentExcellent (often >95% ee)
Chemo-Enzymatic Dearomatization Employs enzymes for high stereoselectivity; operates under mild conditions; sustainable approach.[10]GoodHigh (often >99% ee)
Catalytic Asymmetric [4+2] Annulation Convergent synthesis of functionalized piperidines; utilizes a chiral phosphine catalyst.[7]GoodVery Good (up to 98% ee)
Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation Effective for constructing α-tertiary amines with a quaternary stereocenter.[11]Moderate to GoodGood to Excellent (up to 99% ee)

Applications in Drug Discovery: Case Studies

The chiral piperidine scaffold is a recurring motif in a multitude of approved drugs and clinical candidates across various therapeutic areas.[1][2][4]

  • Niraparib (Zejula®): An orally active poly(ADP-ribose) polymerase (PARP) inhibitor used for the treatment of ovarian cancer.[1][10] The synthesis of this complex molecule has been a subject of interest, with chemo-enzymatic methods providing an efficient route to a key chiral piperidine intermediate.[10]

  • Preclamol and OSU-6162: These are antipsychotic agents whose syntheses have also benefited from the chemo-enzymatic dearomatization strategy.[10][15]

  • Paroxetine (Paxil®): A selective serotonin reuptake inhibitor (SSRI) used to treat depression and anxiety disorders. An efficient synthesis of (-)-paroxetine has been demonstrated using a dearomatization/enantioselective borylation strategy.[12]

Future Perspectives

Chiral piperidines will undoubtedly continue to be privileged scaffolds in medicinal chemistry.[3] The ongoing development of novel asymmetric synthetic methodologies is crucial for expanding the accessible chemical space of chiral piperidine building blocks.[3] Future research will likely focus on:

  • The development of more efficient and sustainable catalytic systems.

  • The synthesis of increasingly complex and highly substituted chiral piperidines.

  • The application of flow chemistry to the synthesis of chiral piperidines for improved scalability and safety.[16]

  • The integration of computational modeling and machine learning to predict the optimal chiral piperidine scaffolds for specific biological targets.

A deeper understanding of the structure-activity relationships and mechanisms of action of chiral piperidine-containing drugs will be paramount for the rational design of the next generation of therapeutics to combat a wide range of diseases.[3]

References

  • O. S. Al-Qaraghuli, A. A. Al-Shammari, and H. S. Al-Ubaidi, "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications," Molecules, vol. 27, no. 19, p. 6583, 2022. [Online]. Available: [Link].

  • J. Montgomery et al., "Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines," Journal of the American Chemical Society, vol. 144, no. 21, pp. 9364–9371, 2022. [Online]. Available: [Link].

  • F. Wang et al., "Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation," Nature Catalysis, vol. 2, no. 6, pp. 525–532, 2019. [Online]. Available: [Link].

  • Q.-S. Chen, J.-Q. Li, and Q.-W. Zhang, "Application of Chiral Piperidine Scaffolds in Drug Design," ResearchGate, 2023. [Online]. Available: [Link].

  • F. Wang et al., "Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation," ResearchGate, 2019. [Online]. Available: [Link].

  • Q.-S. Chen, J.-Q. Li, and Q.-W. Zhang, "Application of Chiral Piperidine Scaffolds in Drug Design," Thieme, 2023. [Online]. Available: [Link].

  • J. Ye et al., "Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol," Organic Letters, vol. 24, no. 17, pp. 3224–3229, 2022. [Online]. Available: [Link].

  • G. C. Fu et al., "Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes," Journal of the American Chemical Society, vol. 129, no. 25, pp. 7946–7947, 2007. [Online]. Available: [Link].

  • M. Mokhtary and K. Mahooti, "Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities," Advanced Journal of Chemistry A, vol. 7, no. 2, pp. 163-189, 2024. [Online]. Available: [Link].

  • H. Ito et al., "Enantioselective Synthesis of Chiral Piperidines via the Stepwise Dearomatization/Borylation of Pyridines," Journal of the American Chemical Society, vol. 138, no. 13, pp. 4338–4341, 2016. [Online]. Available: [Link].

  • K. A. Miller and T. Rovis, "A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether," Journal of the American Chemical Society, vol. 130, no. 41, pp. 13529–13531, 2008. [Online]. Available: [Link].

  • F. Taday, R. Cairns, A. O'Connell, and E. O'Reilly, "Combining biocatalysis and organocatalysis for the synthesis of piperidine alkaloids," Chemical Communications, vol. 58, no. 2, pp. 219-222, 2022. [Online]. Available: [Link].

  • P. O'Brien et al., "Catalytic Asymmetric Synthesis of Piperidines from Pyrrolidine," Journal of the American Chemical Society, vol. 131, no. 14, pp. 5062–5063, 2009. [Online]. Available: [Link].

  • S.-L. You et al., "Enantioselective Synthesis of Functionalized 2,2-Disubstituted Piperidines Enabled by Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation," Organic Letters, vol. 26, no. 1, pp. 145–150, 2024. [Online]. Available: [Link].

  • M. J. Cook et al., "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine," Journal of the American Chemical Society, vol. 145, no. 26, pp. 14197–14203, 2023. [Online]. Available: [Link].

Sources

Commercial availability and suppliers of trans-3-Amino-1-boc-4-hydroxypiperidine.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to trans-3-Amino-1-boc-4-hydroxypiperidine for Drug Discovery Professionals

Introduction: A Versatile Scaffold for Modern Medicinal Chemistry

trans-3-Amino-1-boc-4-hydroxypiperidine (CAS No. 1268511-99-4) is a chiral heterocyclic building block of significant interest in the field of pharmaceutical development.[1] Its rigid piperidine core is decorated with three distinct functional groups: a Boc-protected secondary amine within the ring, a primary amino group, and a hydroxyl group. The specific trans stereochemical arrangement of the amino and hydroxyl groups at the C3 and C4 positions provides a well-defined three-dimensional vector for molecular elaboration. This trifunctional nature makes it a powerful scaffold for creating complex molecules with precise stereochemistry, a critical requirement for potent and selective drug candidates.[2]

This guide serves as a technical resource for researchers and drug development professionals, providing comprehensive information on the commercial availability, synthesis, quality control, and applications of this valuable synthetic intermediate.

Compound Identification and Physicochemical Properties

It is crucial to distinguish the title compound from its common regioisomer, trans-4-Amino-1-boc-3-hydroxypiperidine. While they share the same molecular formula and weight, the positions of the amino and hydroxyl substituents are swapped, leading to different reactivity and utility in synthesis.[3]

Table 1: Core Specifications

PropertyValueSource(s)
Chemical Name trans-tert-Butyl 3-amino-4-hydroxypiperidine-1-carboxylate[1]
CAS Number 1268511-99-4[1][4][5]
Molecular Formula C₁₀H₂₀N₂O₃[1][4]
Molecular Weight 216.28 g/mol [1][4]
Appearance Typically an off-white to white solidN/A
Purity Generally available at ≥95% or ≥97%[4]
MDL Number MFCD19982709[4]

Commercial Availability and Key Suppliers

trans-3-Amino-1-boc-4-hydroxypiperidine is available from various chemical suppliers, primarily on a research to semi-bulk scale. Lead times can vary, and it is often synthesized on demand rather than being a stock item.[4]

Table 2: Selected Global Suppliers

SupplierLocationTypical Purity/NotesWebsite
Manchester Organics UKPurity not specified. Lead time 4-6 weeks.[4]
Dayang Chem (Hangzhou) Co.,Ltd. ChinaManufactory with custom synthesis capabilities.[5]
ChemWhat GlobalDatabase listing various potential suppliers.[1]
Watson International Limited ChinaListed as a supplier on chemical databases.[1]

Note: This list is not exhaustive. Researchers should request certificates of analysis (CoA) from suppliers to verify purity and identity before purchase.

Synthesis and Stereochemical Control

The synthesis of substituted hydroxypiperidines requires careful control of stereochemistry. While specific, peer-reviewed routes for the trans-3-amino isomer are not as prevalent in literature as for other piperidine derivatives, general strategies for related compounds can be adapted. Key methods often involve the stereoselective reduction of a ketone precursor or the opening of an epoxide.

A plausible synthetic strategy involves the creation of a suitable piperidone precursor followed by a stereoselective reduction. The choice of reducing agent is critical for establishing the desired trans relationship between the resulting hydroxyl group and the existing amino function.

G cluster_0 Synthetic Workflow Start N-Boc-4-piperidone Step1 α-Amination Start->Step1 Introduce C3 Amino Group Step2 Stereoselective Reduction (e.g., NaBH₄) Step1->Step2 Generate Ketone Precursor Product trans-3-Amino-1-boc-4- hydroxypiperidine Step2->Product Establish trans Stereochemistry

Caption: A conceptual workflow for synthesizing the target compound.

Causality in Synthesis:

  • Starting Material: N-Boc-4-piperidone is a common, commercially available starting material. The Boc group serves to protect the ring nitrogen, preventing it from interfering in subsequent reactions and modulating the ring's reactivity.

  • α-Amination: An amino group is introduced at the C3 position, adjacent to the carbonyl. This creates the key ketone intermediate, 3-amino-1-Boc-4-piperidone.

  • Stereoselective Reduction: The reduction of the C4 carbonyl is the critical stereochemistry-determining step. The approach of the hydride reducing agent (e.g., from sodium borohydride) is sterically directed by the existing substituent at C3. Typically, axial attack is favored, leading to an equatorial hydroxyl group, which, depending on the conformation of the C3 amino group, can result in the desired trans product. The precise outcome is highly dependent on reaction conditions and the specific reagents used.[6]

Applications in Drug Discovery

The true value of trans-3-Amino-1-boc-4-hydroxypiperidine lies in its utility as a versatile building block for constructing more complex Active Pharmaceutical Ingredients (APIs).[2] The three functional groups can be addressed with orthogonal chemical strategies.

  • Primary Amine (C3): This group is a potent nucleophile, ideal for forming amides, sulfonamides, ureas, or for use in reductive amination reactions to build out complex side chains.

  • Hydroxyl Group (C4): Can be used to form ethers, esters, or act as a hydrogen bond donor in ligand-receptor interactions.

  • Boc-Protected Amine (N1): The Boc group is a stable protecting group that can be easily removed under acidic conditions (e.g., with TFA), revealing a secondary amine.[7] This amine can then be functionalized, for example, by acylation or alkylation, often as a final step in a synthetic sequence.

This trifunctionality allows the piperidine core to be used as a rigid scaffold, positioning pharmacophoric elements in a precise spatial orientation to optimize binding with biological targets like enzymes or receptors.[7]

G cluster_derivatives Derivative Pathways Core trans-3-Amino-1-boc-4-hydroxypiperidine C3-NH₂ C4-OH N1-Boc Amide Amide/Sulfonamide Formation Core:f1->Amide Acylation / Sulfonylation Ether Ether/Ester Formation Core:f2->Ether Alkylation / Acylation Deprotect Boc Deprotection Core:f3->Deprotect Acidic Cleavage FinalAmine N1-Functionalization Deprotect->FinalAmine Acylation / Alkylation

Caption: Orthogonal functionalization pathways of the core scaffold.

Analytical and Quality Control Protocols

Ensuring the purity and identity of starting materials is paramount in drug synthesis. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and reliable method for assessing the purity of polar organic molecules like trans-3-Amino-1-boc-4-hydroxypiperidine.[8]

Recommended Protocol: Purity Determination by RP-HPLC

This protocol is adapted from standard methods for similar polar, Boc-protected compounds.[8]

  • Instrumentation:

    • HPLC system with UV detector.

    • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm (as the Boc-group provides some UV absorbance).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound.

    • Dissolve in 1 mL of a 50:50 mixture of water and acetonitrile to create a 1 mg/mL stock solution.

    • Ensure the sample is fully dissolved before injection.

  • Data Analysis:

    • The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

    • For definitive identification, this method can be coupled with a mass spectrometer (LC-MS) to confirm the molecular weight of the main peak and characterize any impurities.[8]

G cluster_qc Quality Control Workflow Sample Raw Material Sample Prep Sample Prep (1 mg/mL in 50:50 ACN:H₂O) Sample->Prep HPLC RP-HPLC Analysis (C18 Column) Prep->HPLC Data Data Acquisition (UV @ 210 nm) HPLC->Data Purity Purity Check (% Area) Data->Purity Identity Identity Confirmation (LC-MS if needed) Data->Identity Result Pass/Fail Decision Purity->Result Identity->Result

Caption: Standard quality control workflow for purity assessment.

Handling and Storage

As with any laboratory chemical, proper handling is essential.

  • Safety: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.[9]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Refer to the supplier-specific Safety Data Sheet (SDS) for detailed handling and emergency information.

Conclusion

trans-3-Amino-1-boc-4-hydroxypiperidine is a high-value building block for the synthesis of complex pharmaceutical agents. Its well-defined stereochemistry and multiple, orthogonally-addressable functional groups provide a robust platform for modern drug discovery. A thorough understanding of its commercial suppliers, synthetic origins, and proper analytical characterization is essential for its effective implementation in research and development pipelines. Researchers must remain vigilant in confirming the specific regioisomer (3-amino-4-hydroxy vs. 4-amino-3-hydroxy) to ensure synthetic success.

References

  • Beilstein Journals. Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines. Available at: [Link]

  • ChemWhat. trans-3-AMino-1-Boc-4-hydroxypiperidine CAS#: 1268511-99-4. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Applications of Piperidine Derivatives in Chemical Research. Available at: [Link]

Sources

Methodological & Application

Synthetic Strategies for the Preparation of trans-3-Amino-1-boc-4-hydroxypiperidine: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Chiral Scaffold

The trans-3-amino-4-hydroxypiperidine scaffold is a privileged structural motif in modern medicinal chemistry. Its rigid, chair-like conformation, coupled with the stereochemically defined trans orientation of the amino and hydroxyl groups, provides a valuable framework for the design of highly specific and potent therapeutic agents. The presence of three distinct functional groups—a protected secondary amine within the ring, a primary amino group, and a secondary hydroxyl group—offers multiple points for diversification, enabling the exploration of vast chemical space. This guide provides an in-depth analysis of the primary synthetic routes to access the N-Boc protected form of this key building block, trans-3-Amino-1-boc-4-hydroxypiperidine, with a focus on stereochemical control, practical considerations, and detailed experimental protocols for researchers in drug discovery and development.

Strategic Overview: Pathways to Stereochemical Control

The primary challenge in the synthesis of trans-3-Amino-1-boc-4-hydroxypiperidine lies in the precise control of the relative and absolute stereochemistry at the C3 and C4 positions. Several distinct strategies have been developed to address this challenge, each with its own set of advantages and limitations. This guide will detail four principal approaches:

  • Diastereoselective Reduction of a Prochiral Ketone: A robust and widely employed chemical approach involving the stereoselective reduction of a 3-amino-4-oxopiperidine precursor.

  • Enzymatic and Chemoenzymatic Syntheses: Leveraging the exquisite stereoselectivity of biocatalysts to achieve high enantiomeric and diastereomeric purity under mild conditions.

  • Chiral Pool Synthesis: Utilizing readily available, enantiopure starting materials from nature to impart the desired stereochemistry.

  • Stereoselective Epoxide Ring-Opening: A classic strategy involving the regio- and stereoselective opening of a piperidine-based epoxide with an amine nucleophile.

The following sections will provide a detailed examination of each of these routes, including the underlying mechanistic principles, step-by-step protocols, and a comparative analysis to aid in the selection of the most appropriate method for a given research objective.

Route 1: Diastereoselective Reduction of a 3-Amino-4-oxopiperidine Precursor

This is a highly convergent and frequently utilized strategy that builds the piperidine ring first and then introduces the desired stereochemistry in a key reduction step. The general approach begins with the commercially available N-Boc-4-piperidone.

Mechanistic Rationale for Stereoselectivity

The stereochemical outcome of the ketone reduction is governed by the facial selectivity of hydride attack. The presence of the adjacent amino group at the C3 position plays a crucial role in directing the incoming hydride. Bulky reducing agents, such as L-Selectride® (lithium tri-sec-butylborohydride), are often employed to enhance this selectivity. The large steric footprint of L-Selectride favors attack from the less hindered face of the ketone, which, depending on the conformation of the piperidine ring and the nature of the amino protecting group, can lead preferentially to the trans alcohol. In many cases, the amino group at C3 will adopt an equatorial position to minimize steric interactions, and the hydride will approach from the axial face, resulting in the formation of the equatorial hydroxyl group, thus establishing the trans relationship.

Synthetic Workflow Diagram

G start N-Boc-4-piperidone step1 Introduction of Amino Group at C3 (e.g., α-amination) start->step1 intermediate1 N-Boc-3-amino-4-piperidone step1->intermediate1 step2 Diastereoselective Reduction (e.g., L-Selectride®) intermediate1->step2 product trans-3-Amino-1-boc-4-hydroxypiperidine step2->product

Caption: Diastereoselective reduction pathway.

Detailed Experimental Protocol

This protocol is adapted from a multi-step synthesis described in Chinese patent CN103664742A, which outlines a route starting from N-Boc-4-piperidone[1].

Part A: Synthesis of (R)-3-[N,N'-bis(carbobenzoxy)hydrazino]-N-Boc-4-piperidone

  • To a solution of N-Boc-4-piperidone (1.0 eq) in a suitable organic solvent (e.g., dichloromethane), add dibenzyl azodicarboxylate (1.1 eq).

  • Add a catalytic amount of an amino acid catalyst (e.g., L-proline, 0.1 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired 3-hydrazino-4-piperidone intermediate.

Part B: Diastereoselective Reduction to form the trans-Alcohol

  • Dissolve the 3-hydrazino-4-piperidone intermediate (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add a solution of L-Selectride® (1.5 eq, 1.0 M in THF) dropwise, maintaining the internal temperature below -70 °C. The bulky nature of L-Selectride is key to achieving high diastereoselectivity in this step[2][3].

  • Stir the reaction at -78 °C for 3-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the excess hydride by the slow addition of water, followed by aqueous sodium hydroxide (e.g., 1 M) and hydrogen peroxide (30% solution).

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to yield the protected trans-3-hydrazino-4-hydroxypiperidine.

Part C: Deprotection to yield trans-3-Amino-1-boc-4-hydroxypiperidine

  • Dissolve the product from Part B in a suitable solvent (e.g., methanol).

  • Add a palladium catalyst (e.g., 10% Pd/C) and subject the mixture to hydrogenation (e.g., under a hydrogen balloon or in a Parr shaker) to cleave the N-N bond and the Cbz groups.

  • Filter the reaction mixture through Celite® to remove the catalyst and concentrate the filtrate to obtain the final product, trans-3-Amino-1-boc-4-hydroxypiperidine. The total yield reported in the patent for the multi-step sequence is 33%[1].

Route 2: Chemoenzymatic and Biocatalytic Approaches

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical methods for the synthesis of chiral molecules. Enzymes such as carbonyl reductases (KREDs) and transaminases (TAs) are particularly well-suited for the preparation of chiral amino alcohols.

Carbonyl Reductase (KRED) Mediated Reduction

Carbonyl reductases catalyze the reduction of ketones to alcohols with high stereoselectivity. By selecting the appropriate KRED, it is possible to control the stereochemistry of the resulting hydroxyl group. This approach is particularly powerful for producing all four possible stereoisomers of a 3-substituted-4-hydroxypiperidine from a common ketone precursor.

Synthetic Workflow Diagram

G intermediate1 N-Boc-3-amino-4-piperidone step2 Enzymatic Reduction (Carbonyl Reductase + Cofactor) intermediate1->step2 product trans-3-Amino-1-boc-4-hydroxypiperidine (High d.r. and e.e.) step2->product

Caption: Carbonyl reductase (KRED) pathway.

Detailed Experimental Protocol (Adapted from a general procedure for KREDs)

This protocol is based on the methodology for the enzymatic reduction of tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate, which can be adapted for the 3-amino analogue.

  • Reaction Setup: In a temperature-controlled vessel, prepare a buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.0).

  • Add the substrate, N-Boc-3-amino-4-piperidone (e.g., 10 mM). A co-solvent such as DMSO (e.g., 5% v/v) may be required to improve solubility.

  • Add the cofactor (NADH or NADPH, e.g., 0.5 mg/mL) and a cofactor regeneration system. A common system consists of glucose (e.g., 25 mM) and glucose dehydrogenase (GDH, e.g., 0.5 mg/mL).

  • Enzymatic Reaction: Add the selected carbonyl reductase (as a whole-cell lysate or purified enzyme). Several commercially available KREDs can be screened to find one that gives the desired trans product with high stereoselectivity.

  • Stir the reaction mixture at a controlled temperature (e.g., 30 °C) for 24 hours.

  • Work-up and Isolation: After the reaction is complete (monitored by HPLC or TLC), extract the product with an organic solvent like ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography to obtain the enantiomerically pure trans-3-Amino-1-boc-4-hydroxypiperidine. This method can achieve high conversion rates (>99%) and excellent enantiomeric excess (>99% ee).

Route 3: Synthesis from the Chiral Pool

The chiral pool strategy leverages naturally occurring, enantiomerically pure starting materials to build complex molecules. L-glutamic acid is a suitable starting material for the synthesis of 3-aminopiperidine derivatives.

Synthetic Rationale

This multi-step approach transforms the stereocenter present in L-glutamic acid into the C3 stereocenter of the piperidine ring. The synthesis involves protection of the amino group, reduction of both carboxylic acids to a diol, conversion of the diols to leaving groups (e.g., tosylates), and finally, a double displacement reaction with a primary amine to form the piperidine ring.

Synthetic Workflow Diagram

G start L-Glutamic Acid step1 Diesterification & N-Boc Protection start->step1 intermediate1 N-Boc-L-glutamic acid dimethyl ester step1->intermediate1 step2 Reduction to Diol (NaBH₄) intermediate1->step2 intermediate2 N-Boc protected diol step2->intermediate2 step3 Ditosylation intermediate2->step3 intermediate4 N-Benzyl-3-(N-Boc-amino)piperidine step3->intermediate4 intermediate3 Ditosylate intermediate step4 Cyclization with Primary Amine (e.g., Benzylamine) step5 Debenzylation (Hydrogenolysis) intermediate4->step5 product (S)-3-Amino-1-boc-piperidine (Precursor to target molecule) step5->product

Caption: Chiral pool synthesis from L-glutamic acid.

Detailed Experimental Protocol (Adapted from a synthesis of 3-(N-Boc amino) piperidines)

This protocol outlines the key steps to form the 3-aminopiperidine core from L-glutamic acid. Further functionalization would be required to introduce the 4-hydroxyl group.

Part A: Preparation of N-Boc protected diol

  • Esterify L-glutamic acid to its dimethyl ester using standard methods (e.g., SOCl₂ in methanol).

  • Protect the amino group with a Boc group using di-tert-butyl dicarbonate ((Boc)₂O) and a base like triethylamine in a solvent such as dichloromethane. This typically results in a high yield (e.g., 92%).

  • To a stirred solution of the N-Boc protected diester in methanol, add sodium borohydride (NaBH₄) portion-wise at room temperature. The reduction of esters with NaBH₄ is a well-established procedure.

  • Stir for 2 hours, then quench by adding 10% aqueous citric acid to adjust the pH to 5-6.

  • Remove the methanol under reduced pressure and extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with brine, dry, and concentrate. Purify by column chromatography to obtain the diol (typical yield: 76%).

Part B: Cyclization to the Piperidine Ring

  • To a stirred solution of the N-Boc-protected diol (1.0 eq) in dichloromethane at 0 °C, add triethylamine (5.0 eq), p-toluenesulfonyl chloride (3.0 eq), and a catalytic amount of DMAP (0.5 eq).

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction with aqueous sodium bicarbonate and extract with dichloromethane. The crude ditosylate is often used directly in the next step.

  • React the crude ditosylate with a primary amine (e.g., benzylamine) to effect cyclization to the N-benzyl-3-(N-Boc-amino)piperidine.

  • Subsequent debenzylation via catalytic hydrogenation (H₂, Pd/C) yields the chiral 3-(N-Boc-amino)piperidine, which can then be taken forward for hydroxylation at the 4-position.

Route 4: Stereoselective Epoxide Ring-Opening

This classical approach relies on the regio- and stereoselective opening of an epoxide with an amine nucleophile. The stereochemistry of the final product is dictated by the stereochemistry of the epoxide and the S(_N)2 nature of the ring-opening reaction, which proceeds with inversion of configuration.

Mechanistic Considerations for Regio- and Stereoselectivity

The ring-opening of epoxides can be catalyzed by either acid or base.

  • Under basic or neutral conditions , the nucleophile (e.g., ammonia or a protected amine) will attack the less sterically hindered carbon of the epoxide in a classic S(_N)2 fashion. This results in inversion of stereochemistry at the site of attack.

  • Under acidic conditions , the epoxide oxygen is first protonated, making it a better leaving group. The nucleophile then attacks the more substituted carbon, as the transition state has significant carbocationic character.

For the synthesis of trans-3-amino-4-hydroxypiperidine, a cis-epoxide would be required, and the nucleophilic attack would need to occur at the C3 position to give the desired trans product.

Synthetic Workflow Diagram

G start N-Boc-1,2,3,6-tetrahydropyridine step1 Epoxidation (e.g., m-CPBA) start->step1 intermediate1 N-Boc-3,4-epoxypiperidine step1->intermediate1 step2 Regioselective Ring-Opening (e.g., NaN₃ followed by reduction, or NH₃) intermediate1->step2 product trans-3-Amino-1-boc-4-hydroxypiperidine step2->product

Caption: Epoxide ring-opening pathway.

Plausible Experimental Protocol

Part A: Synthesis of N-Boc-3,4-epoxypiperidine

  • Start with a suitable precursor such as N-Boc-1,2,3,6-tetrahydropyridine.

  • Dissolve the alkene in a chlorinated solvent like dichloromethane.

  • Add an epoxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed.

  • Wash the reaction mixture with aqueous sodium bicarbonate and sodium thiosulfate to remove excess peracid and acid byproducts.

  • Dry the organic layer and concentrate to yield the epoxide, which can be purified by chromatography.

Part B: Ring-Opening to form the trans-Amino Alcohol

  • Dissolve the N-Boc-3,4-epoxypiperidine (1.0 eq) in a protic solvent such as ethanol or isopropanol in a sealed pressure vessel.

  • Add a source of ammonia (e.g., a saturated solution of ammonia in the alcohol or aqueous ammonium hydroxide).

  • Heat the reaction mixture (e.g., to 80-100 °C) and stir for 12-24 hours. The regioselective attack of the amine at the less hindered carbon of the epoxide will lead to the trans product[4].

  • Cool the reaction mixture, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to isolate trans-3-Amino-1-boc-4-hydroxypiperidine.

Comparative Analysis of Synthetic Routes

Parameter Diastereoselective Reduction Chemoenzymatic (KRED) Chiral Pool (L-Glutamic Acid) Epoxide Ring-Opening
Starting Material N-Boc-4-piperidoneN-Boc-3-amino-4-piperidoneL-Glutamic AcidN-Boc-1,2,3,6-tetrahydropyridine
Key Transformation Stereoselective hydride reductionEnzymatic ketone reductionDiol formation and cyclizationRegioselective nucleophilic attack
Stereocontrol Good to excellent (reagent-dependent)Excellent (enzyme-dependent)Absolute (from starting material)Good to excellent (substrate-dependent)
Advantages Convergent, well-established chemistry, scalable.High stereoselectivity, mild conditions, green.Access to enantiopure material.Classic and reliable transformation.
Disadvantages Requires stoichiometric chiral reagents or catalysts, potential for side reactions.Requires screening of enzyme libraries, cofactor regeneration system needed.Longer synthetic sequence, potential for racemization in some steps.Requires stereoselective epoxidation, regioselectivity can be an issue.
Typical Yield Moderate to good (e.g., 33% overall for a multi-step sequence[1]).High (often >90% for the enzymatic step).Moderate overall yield due to multiple steps.Moderate to good.

Conclusion

The synthesis of trans-3-Amino-1-boc-4-hydroxypiperidine can be achieved through several strategic approaches, each offering a unique set of advantages. The diastereoselective reduction of a 3-amino-4-piperidone is a robust and scalable chemical method that provides good stereocontrol through the choice of reducing agent. For applications demanding the highest levels of stereopurity and a commitment to green chemistry, chemoenzymatic routes utilizing carbonyl reductases offer an unparalleled level of selectivity under mild, aqueous conditions. Chiral pool synthesis provides a reliable, albeit longer, path to enantiomerically pure material by leveraging the inherent chirality of natural products like L-glutamic acid. Finally, the classic epoxide ring-opening strategy remains a viable and effective method, with stereochemical outcomes dictated by well-understood S(_N)2 reaction principles. The selection of the optimal route will depend on the specific requirements of the research program, including scale, desired stereoisomer, cost, and available expertise. This guide provides the foundational knowledge and detailed protocols to enable researchers to make an informed decision and successfully synthesize this critical building block for drug discovery.

References

  • Preparation method of trans-N-Boc-3-amino-4-hydroxypiperidine. CN103664742A.
  • The diastereoselective reduction by l-Selectride. ResearchGate. Available at: [Link]

  • A General and Simple Diastereoselective Reduction by L-Selectride: Efficient Synthesis of Protected (4S,5S)-Dihydroxy Amides. MDPI. Available at: [Link]

  • Synthesis method of N-boc-4-hydroxypiperidine. CN104628625A.
  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Available at: [Link]

  • Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica. Available at: [Link]

  • Regioselective ring opening of epoxide 1 with piperazine and piperidine derivatives afforded 5a-5e. ResearchGate. Available at: [Link]

Sources

Application Notes & Protocols: Asymmetric Synthesis of Chiral 3-Amino-4-Hydroxypiperidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Amino-4-Hydroxypiperidines

The 3-amino-4-hydroxypiperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous bioactive molecules and pharmaceutical agents. Its significance is prominently highlighted in the design of sialic acid analogues that act as inhibitors of viral neuraminidase, a key enzyme in the life cycle of influenza and other viruses like Newcastle disease virus.[1][2] The precise spatial arrangement of the amino and hydroxyl groups at the C3 and C4 positions is critical for molecular recognition and binding to biological targets. Consequently, the development of robust and stereocontrolled synthetic routes to access enantiomerically pure 3-amino-4-hydroxypiperidines is a paramount objective for researchers in drug discovery and development.[3][4][5]

Controlling the absolute and relative stereochemistry of two adjacent stereocenters on a flexible piperidine ring presents a formidable synthetic challenge. This guide provides an in-depth analysis of field-proven asymmetric protocols, explaining the causality behind experimental choices and offering detailed, step-by-step methodologies. We will explore several key strategies, including diastereoselective reductions of chiral precursors, catalytic asymmetric hydrogenations, and biocatalytic approaches, providing researchers with a validated toolkit for the synthesis of these valuable chiral building blocks.[6][7]

Strategic Overview: Pathways to Stereocontrol

The asymmetric synthesis of 3-amino-4-hydroxypiperidines can be approached through several distinct strategies. The choice of method often depends on factors such as the availability of starting materials, desired scale, and the specific stereoisomer required. This document details three primary, validated pathways.

G cluster_0 Core Challenge: (3R,4R) or (3S,4S) etc. cluster_1 Synthetic Strategies cluster_2 Key Methodologies Core Chiral 3-Amino-4-Hydroxypiperidine S1 Strategy 1: Diastereoselective Reduction Core->S1 S2 Strategy 2: Catalytic Asymmetric Hydrogenation Core->S2 S3 Strategy 3: Biocatalytic Desymmetrization Core->S3 M1 Chiral Pool Starting Material (e.g., Amino Acid) -> Piperidinone -> Stereoselective Ketone Reduction S1->M1 relies on M2 Achiral Precursor -> Asymmetric Hydrogenation of Enamide Intermediate S2->M2 employs M3 Prochiral Ketone -> Enzymatic Reduction (e.g., KRED) S3->M3 utilizes

Figure 1: Overview of primary synthetic strategies for chiral 3-amino-4-hydroxypiperidines.

Strategy 1: Diastereoselective Reduction of a Chiral α-Amino Ketone

This widely employed strategy leverages the chiral pool to establish the initial stereocenter, which then directs the stereochemistry of the subsequent reduction step. Starting from a readily available chiral α-amino acid, the piperidinone ring is constructed. The crucial step is the diastereoselective reduction of the C4-ketone, where the existing stereocenter at C3 dictates the facial selectivity of hydride attack, leading to the desired 1,2-amino alcohol stereochemistry.

Causality of Stereoselection

The stereochemical outcome of the ketone reduction is highly dependent on the choice of reducing agent and the nature of the nitrogen protecting group.

  • Substrate Control (Chelation vs. Non-Chelation): When the nitrogen atom is protected with a group capable of chelation (e.g., Boc), reduction with chelating agents like zinc borohydride or certain lithium trialkylborohydrides can lead to a rigid cyclic intermediate. Hydride delivery then occurs from the less hindered face, typically yielding the syn-amino alcohol. Conversely, bulky, non-chelating reducing agents (e.g., L-Selectride®) are directed by steric hindrance (Felkin-Anh model), often favoring the anti-diastereomer.[8][9] The reduction of N-Boc protected α-aminoketones with reagents like LiEt₃BH has been shown to furnish protected syn-β-aminoalcohols with high selectivity.[10]

G cluster_reduction Reduction Logic Start Chiral Amino Acid Step1 Ring Closure Start->Step1 Piperidinone N-Protected 3-Amino-Piperidin-4-one (Chiral Precursor) Step1->Piperidinone Step2 Diastereoselective Reduction Piperidinone->Step2 Product Chiral 3-Amino-4-Hydroxypiperidine (e.g., syn or anti isomer) Step2->Product Chelation Chelating Agent (e.g., LiEt₃BH) -> syn-product Step2->Chelation leads to NonChelation Bulky Non-Chelating Agent (e.g., L-Selectride) -> anti-product Step2->NonChelation leads to G Prochiral Prochiral Enamide Precursor Product Chiral 3-Amino- 4-Hydroxypiperidine Prochiral->Product Catalyst [Rh(COD)(L*)]BF₄ (Chiral Ligand L*) Catalyst->Product Catalyzes H2 H₂ (gas) H2->Product H source G Prochiral N-Boc-3-amino- piperidin-4-one Product (3S,4S)-N-Boc-3-amino- piperidin-4-ol Prochiral->Product EnzymeSystem Ketoreductase (KRED) Cofactor (NADPH) Cofactor Regeneration System (e.g., Glucose/GDH) EnzymeSystem->Product Catalyzes Reduction

Sources

Application Notes and Protocols for the Acidic Boc Deprotection of trans-3-Amino-1-boc-4-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Piperidine Scaffolds in Medicinal Chemistry

The piperidine moiety is a privileged scaffold in modern drug discovery, forming the core of numerous therapeutic agents. The specific stereoisomer, trans-3-amino-4-hydroxypiperidine, represents a particularly valuable building block. Its rigid, chair-like conformation and the spatial arrangement of its amino and hydroxyl groups allow for precise, three-dimensional interactions with biological targets. The strategic installation and removal of protecting groups are paramount in the synthesis of complex molecules incorporating this scaffold. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a broad range of conditions and its facile cleavage under acidic conditions.

This guide provides a detailed, step-by-step protocol for the acidic deprotection of trans-3-Amino-1-boc-4-hydroxypiperidine, a critical step in the synthetic route towards various active pharmaceutical ingredients (APIs). We will delve into the mechanistic underpinnings of this reaction, offer a robust experimental protocol, and discuss crucial considerations for reaction monitoring, work-up, and product isolation.

The Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group under acidic conditions is a straightforward yet elegant process. The generally accepted mechanism involves three key steps:

  • Protonation: The acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl), protonates the carbonyl oxygen of the Boc group. This initial step activates the protecting group, making the carbonyl carbon more electrophilic.

  • Formation of a Carbamic Acid and a Tert-Butyl Cation: The protonated Boc group becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This results in the formation of a carbamic acid intermediate and a stable tert-butyl cation.

  • Decarboxylation and Amine Salt Formation: The carbamic acid is inherently unstable and rapidly decarboxylates, releasing carbon dioxide gas. The resulting free amine is then protonated by the excess acid in the reaction mixture to form the corresponding ammonium salt.

The evolution of carbon dioxide is a visual indicator that the reaction is proceeding. It is crucial to perform this reaction in a well-ventilated fume hood and not in a closed system to allow for the safe release of the gas.

Experimental Protocol: Step-by-Step Boc Deprotection

This protocol details the deprotection of trans-3-Amino-1-boc-4-hydroxypiperidine using trifluoroacetic acid (TFA) in dichloromethane (DCM).

Materials and Reagents:

  • trans-3-Amino-1-boc-4-hydroxypiperidine

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Standard laboratory glassware

Safety Precautions:

  • Trifluoroacetic acid is a strong, corrosive acid. Always handle TFA in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[1]

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a well-ventilated fume hood and wear appropriate PPE.

  • The deprotection reaction releases carbon dioxide gas. Ensure the reaction vessel is not sealed to avoid pressure build-up.[2]

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve trans-3-Amino-1-boc-4-hydroxypiperidine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.5 M. Stir the solution using a magnetic stirrer until the starting material is fully dissolved.

  • Addition of TFA: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) (5-10 eq) to the stirred solution. A common and effective condition is a 1:1 mixture of DCM and TFA.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). On a TLC plate, the deprotected product, being a more polar amine salt, will have a significantly lower Rf value than the Boc-protected starting material.

  • Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. It is advisable to co-evaporate with a solvent like toluene or more DCM to ensure the complete removal of residual TFA.

  • Work-up (for the free amine):

    • Dissolve the resulting residue in a minimal amount of DCM or ethyl acetate.

    • Carefully add saturated aqueous sodium bicarbonate solution to neutralize the excess acid. Be cautious as this will cause effervescence (release of CO₂). Continue adding the basic solution until the bubbling ceases and the aqueous layer is basic (test with pH paper).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with several portions of DCM or a suitable organic solvent. Note: The resulting di-amine product may have significant water solubility. If recovery in the organic phase is low, consider alternative work-up procedures or direct use of the salt.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected free amine.

Alternative Work-up (for the amine salt):

If the deprotected product is intended for a subsequent reaction that is compatible with an amine salt, the crude residue after TFA removal can often be used directly without a basic workup.[3]

Visualizing the Workflow

The following diagram illustrates the key steps in the Boc deprotection process.

Boc_Deprotection_Workflow cluster_reaction Reaction cluster_workup Work-up start Dissolve Substrate in DCM cool Cool to 0°C start->cool add_tfa Add TFA cool->add_tfa react Stir at Room Temperature add_tfa->react monitor Monitor by TLC/LC-MS react->monitor evaporate Evaporate Solvent & Excess TFA monitor->evaporate Reaction Complete neutralize Neutralize with NaHCO₃ (aq) evaporate->neutralize extract Extract with Organic Solvent neutralize->extract dry Dry Organic Layer extract->dry concentrate Concentrate to Yield Free Amine dry->concentrate

Sources

The Strategic Utility of trans-3-Amino-1-boc-4-hydroxypiperidine in the Synthesis of Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a ubiquitous and highly valued structural motif in medicinal chemistry, forming the backbone of numerous approved pharmaceutical agents.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability, while serving as a versatile three-dimensional scaffold for the precise spatial orientation of pharmacophoric groups. Among the vast landscape of functionalized piperidines, trans-3-Amino-1-boc-4-hydroxypiperidine stands out as a chiral building block of significant strategic importance. Its bifunctional nature, featuring a nucleophilic amino group and a hydroxyl moiety in a defined stereochemical relationship, coupled with the orthogonal protection offered by the tert-butoxycarbonyl (Boc) group, makes it an ideal starting material for the synthesis of complex pharmaceutical intermediates. This application note provides a detailed exploration of the synthetic utility of trans-3-Amino-1-boc-4-hydroxypiperidine, with a focus on its application in the construction of kinase inhibitors, supported by detailed experimental protocols and mechanistic insights.

Core Attributes of trans-3-Amino-1-boc-4-hydroxypiperidine as a Synthetic Intermediate

The synthetic versatility of trans-3-Amino-1-boc-4-hydroxypiperidine is rooted in several key structural and chemical features:

  • Orthogonal Protection: The Boc group on the piperidine nitrogen is stable to a wide range of reaction conditions, yet can be readily removed under acidic conditions. This allows for the selective functionalization of the exocyclic primary amino group without interference from the ring nitrogen.[2]

  • Defined Stereochemistry: The trans relationship between the amino and hydroxyl groups provides a rigid and predictable three-dimensional arrangement, which is crucial for establishing specific interactions with biological targets.

  • Bifunctionality: The presence of both a primary amine and a secondary alcohol allows for a diverse range of subsequent chemical transformations, including N-arylation, N-alkylation, O-alkylation, and esterification, enabling the rapid generation of molecular diversity.

  • Chirality: As a chiral building block, it allows for the synthesis of enantiomerically pure compounds, a critical requirement for modern pharmaceuticals to ensure target specificity and minimize off-target effects.

Application in the Synthesis of Janus Kinase (JAK) Inhibitor Scaffolds

A prominent application of substituted 3-aminopiperidine cores is in the synthesis of Janus Kinase (JAK) inhibitors.[3][4] JAK inhibitors are a class of targeted therapies that have shown significant efficacy in the treatment of autoimmune diseases such as rheumatoid arthritis and certain cancers.[4] The piperidine ring in these molecules often serves as a central scaffold to position key binding motifs within the ATP-binding site of the kinase.

The synthesis of these inhibitors frequently involves the N-arylation of the 3-amino group of the piperidine ring with a heterocyclic core, such as a pyrrolo[2,3-d]pyrimidine. The following section provides a detailed, representative protocol for such a transformation using trans-3-Amino-1-boc-4-hydroxypiperidine.

Diagram: Synthetic Workflow for a JAK Inhibitor Intermediate

G A trans-3-Amino-1-boc-4-hydroxypiperidine C Buchwald-Hartwig Amination A->C B Heterocyclic Halide (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) B->C D N-Arylated Piperidine Intermediate C->D Pd Catalyst, Ligand, Base E Acidic Deprotection (e.g., TFA or HCl) D->E F Final Intermediate (Amine Salt) E->F Removal of Boc Group

Caption: Synthetic workflow for a JAK inhibitor intermediate.

Detailed Experimental Protocol: Buchwald-Hartwig N-Arylation

This protocol describes the palladium-catalyzed N-arylation of trans-3-Amino-1-boc-4-hydroxypiperidine with a representative heterocyclic halide. The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, particularly with sterically demanding or electron-deficient coupling partners.[5]

Objective: To synthesize tert-butyl (3R,4S)-3-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-4-hydroxypiperidine-1-carboxylate.

Materials:

ReagentCAS NumberMolecular WeightQuantity (mmol)
trans-3-Amino-1-boc-4-hydroxypiperidine1268511-99-4216.281.0
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine677-43-0153.581.2
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.720.02
Xantphos161265-03-8578.680.04
Sodium tert-butoxide (NaOtBu)865-48-596.101.4
Anhydrous Toluene108-88-392.1410 mL

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add trans-3-Amino-1-boc-4-hydroxypiperidine (1.0 equiv.), 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.2 equiv.), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and NaOtBu (1.5 equiv.) to an oven-dried Schlenk flask equipped with a magnetic stir bar.[5]

  • Solvent Addition: Add anhydrous toluene (10 mL) to the flask.

  • Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired N-arylated product.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of Pd₂(dba)₃ as the palladium source and Xantphos as the ligand is crucial for facilitating the catalytic cycle of the Buchwald-Hartwig amination. Xantphos is a bulky, electron-rich bisphosphine ligand that promotes the oxidative addition of the aryl chloride to the palladium center and the subsequent reductive elimination to form the C-N bond.[5]

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is required to deprotonate the amine and generate the active nucleophile for the coupling reaction.

  • Solvent: Anhydrous toluene is used as a high-boiling, non-polar solvent that is compatible with the reaction conditions. The anhydrous nature of the solvent is critical to prevent quenching of the base and deactivation of the catalyst.

Diagram: Simplified Catalytic Cycle of Buchwald-Hartwig Amination

G A Pd(0)L2 B Oxidative Addition A->B Ar-X C Ar-Pd(II)(L2)-X B->C D Amine Coordination & Deprotonation C->D R'R''NH, Base E [Ar-Pd(II)(L2)-NR'R'']+ D->E F Reductive Elimination E->F F->A Regenerates Catalyst G Ar-NR'R'' F->G

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Subsequent Transformations: Deprotection and Further Functionalization

Following the successful N-arylation, the Boc protecting group can be efficiently removed under acidic conditions to unmask the piperidine nitrogen. This secondary amine is then available for further synthetic manipulations, such as acylation or alkylation, to complete the synthesis of the target pharmaceutical.

Protocol: Boc Deprotection

  • Dissolution: Dissolve the N-arylated piperidine intermediate in dichloromethane (DCM).

  • Acid Treatment: Add trifluoroacetic acid (TFA) or a solution of HCl in dioxane dropwise at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours, monitoring the disappearance of the starting material by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The resulting amine salt can often be used in the next step without further purification or can be neutralized with a mild base and extracted.

Conclusion

trans-3-Amino-1-boc-4-hydroxypiperidine is a highly valuable and versatile building block for the synthesis of complex pharmaceutical intermediates. Its well-defined stereochemistry and orthogonal protecting group strategy allow for the efficient and controlled construction of intricate molecular architectures. The application of this intermediate in the synthesis of JAK inhibitor scaffolds highlights its strategic importance in modern drug discovery. The provided protocols for N-arylation and deprotection serve as a practical guide for researchers and scientists working in the field of medicinal chemistry and drug development.

References

  • Tofacitinib is a Janus activated kinase (JAK) inhibitor approved for the treatment of rheumatoid arthritis and active psoriatic arthritis. Its synthesis normally involves long synthetic sequences due to the chirality associated to the piperidine ring. This review is a comprehensive analysis of the different synthetic methods used to prepare this ac... ResearchGate. Available at: [Link]

  • Dysregulations in the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway underlie several pathogenic conditions related to chronic inflammatory states, autoimmune diseases and cancer. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. MDPI. Available at: [Link]

  • Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. PubMed. Available at: [Link]

  • Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Available at: [Link]

  • 3-Hydroxypiperidine or its derivatives are one of the important intermediates, which are widely used in the synthesis of pharmaceutical intermediates such as chiral 3-aminopiperidine. Google Patents.
  • Six substituted phenacyl derivatives of 4-hydroxypiperidine were prepared and their structures were confirmed through spectroscopic techniques. ResearchGate. Available at: [Link]

  • Synthesis of a Janus Kinase Inhibitor. Sci-Hub. Available at: [Link]

  • Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Available at: [Link]

Sources

Application of trans-3-Amino-1-boc-4-hydroxypiperidine in drug discovery and medicinal chemistry.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel chemical entities with superior efficacy, selectivity, and pharmacokinetic profiles is relentless. Central to this endeavor is the use of "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets. The piperidine ring is one such scaffold, found in a vast number of approved pharmaceuticals due to its favorable properties, including metabolic stability and its ability to modulate solubility and lipophilicity.[1]

Within this class, tert-butyl (3R,4R)-3-amino-4-hydroxypiperidine-1-carboxylate , commonly known as trans-3-Amino-1-boc-4-hydroxypiperidine, has emerged as a particularly valuable and versatile building block. Its utility stems from a unique combination of structural features:

  • Defined Stereochemistry: The fixed trans relationship between the C3 amino and C4 hydroxyl groups provides a rigid, three-dimensional arrangement that can be precisely oriented within a target's binding pocket, reducing the entropic penalty of binding and enhancing potency.

  • Orthogonal Protection: The nitrogen of the piperidine ring is protected by a tert-butyloxycarbonyl (Boc) group, while the exocyclic primary amine at C3 is free (or can be orthogonally protected). This allows for selective, stepwise functionalization of the molecule at three distinct points: the ring nitrogen (after Boc deprotection), the C3 amine, and the C4 hydroxyl group.[2]

  • Hydrogen Bonding Capabilities: The presence of both a hydrogen bond donor (hydroxyl and amino groups) and acceptor (hydroxyl oxygen and amino nitrogen) facilitates strong, specific interactions with protein targets.

This guide provides a detailed overview of the strategic application of this building block, complete with field-proven protocols and an analysis of its role in the synthesis of key therapeutic agents.

Strategic Applications in Drug Design

The trans-3-amino-4-hydroxypiperidine scaffold is a cornerstone in the design of inhibitors for several important enzyme classes, most notably kinases and dipeptidyl peptidases.

Kinase Inhibitors: The Janus Kinase (JAK) Family

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical for cytokine signaling. Dysregulation of the JAK-STAT pathway is implicated in numerous autoimmune diseases and cancers, making JAK inhibitors a major focus of pharmaceutical research.

The drug Tofacitinib , a potent JAK inhibitor approved for the treatment of rheumatoid arthritis, features a 3-amino-4-methylpiperidine core.[3] Critically, structure-activity relationship (SAR) studies have revealed that the cis relationship between the C3-amino group and the C4-methyl group (corresponding to a (3R,4R) configuration) is essential for its potent inhibitory activity.[4] This stereochemical requirement underscores the value of chiral building blocks like trans-3-amino-1-boc-4-hydroxypiperidine. The hydroxyl group can serve as a synthetic handle that can be stereospecifically replaced by other groups, or it can be used to guide the stereochemistry of adjacent modifications.

The synthesis of a Tofacitinib precursor highlights a common strategic use of such scaffolds. The piperidine core orients the crucial pyrrolo[2,3-d]pyrimidine moiety towards the hinge region of the kinase ATP-binding site, while the substituents on the piperidine ring itself can be tailored to occupy adjacent pockets, thereby enhancing both potency and selectivity.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 is a serine protease that deactivates incretin hormones, which play a role in regulating blood glucose levels. Inhibiting DPP-4 is a validated therapeutic strategy for type 2 diabetes. Several approved DPP-4 inhibitors, such as Alogliptin and Trelagliptin, incorporate a 3-aminopiperidine scaffold. The primary amine of the piperidine is a key pharmacophoric element, forming a critical salt bridge with a pair of glutamic acid residues (Glu205/Glu206) in the S2 pocket of the DPP-4 active site.[5]

While our title compound features a 4-hydroxyl group, SAR studies on closely related 4-aminopiperidine-based DPP-4 inhibitors demonstrate the importance of substitution on the piperidine ring for modulating potency. The ring acts as a central scaffold, and modifications can significantly impact binding affinity. For instance, the introduction of various substituents can influence interactions with hydrophobic pockets or provide additional hydrogen bonding opportunities within the enzyme's active site.[2]

Data Presentation: SAR of Aminopiperidine-Based DPP-4 Inhibitors

To illustrate the impact of scaffold modification, the following table summarizes the in vitro DPP-4 inhibitory activity (IC50) for a series of 4-aminopiperidine derivatives. This data, adapted from studies on related scaffolds, highlights how substitutions on the aromatic moiety attached to the core scaffold influence potency.[2]

Compound IDR Group (Substitution on Phenyl Ring)DPP-4 IC50 (µM)
9g H (Unsubstituted)96.2 ± 6.82
9h 4-F35.7 ± 1.49
9i 4-Cl9.25 ± 0.57
9j 4-Br15.3 ± 0.65
Sitagliptin Reference Drug0.022 ± 0.002

Data sourced from studies on 4-aminopiperidine-3,4-dihyroquinazoline-2-uracil derivatives, which serve as a proxy to demonstrate the principle of scaffold decoration.[2][5]

Experimental Protocols and Methodologies

The true value of trans-3-Amino-1-boc-4-hydroxypiperidine lies in its chemical tractability. The following protocols provide detailed, step-by-step methods for the key transformations necessary to incorporate this building block into a lead candidate.

Workflow Overview

The general workflow for utilizing this building block involves sequential or orthogonal modification of its functional groups.

G start trans-3-Amino-1-boc-4-hydroxypiperidine deprotect Protocol 1: Boc Deprotection start->deprotect modify_hydroxyl O-Alkylation or O-Esterification (Alternative Step) start->modify_hydroxyl NaH, R-X deprotected_amine trans-3,4-diaminopiperidine (unstable, use in situ) deprotect->deprotected_amine TFA or HCl acylate Protocol 2: N-Acylation / N-Sulfonylation deprotected_amine->acylate final_product Final Drug Candidate (e.g., Kinase Inhibitor) acylate->final_product Amide or Sulfonamide Formation G cluster_0 Amide Synthesis cluster_1 Sulfonamide Synthesis cluster_2 Deprotection start_acyl Building Block reagents_acyl R-COCl, DIPEA, DCM, 0°C -> RT start_acyl->reagents_acyl product_acyl N-Acylated Product reagents_acyl->product_acyl start_sulfonyl Building Block reagents_sulfonyl R-SO2Cl, Pyridine, 0°C -> RT start_sulfonyl->reagents_sulfonyl product_sulfonyl N-Sulfonylated Product reagents_sulfonyl->product_sulfonyl start_deprotect Boc-Protected Intermediate reagents_deprotect TFA or HCl, DCM, 0°C -> RT start_deprotect->reagents_deprotect product_deprotect Free Piperidine Amine reagents_deprotect->product_deprotect

Sources

Synthesis of Novel Heterocyclic Scaffolds from trans-3-Amino-1-boc-4-hydroxypiperidine: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, gracing the structures of numerous approved pharmaceuticals.[1][2] Its inherent three-dimensional character and favorable physicochemical properties make it a privileged motif in drug design.[1] Among the vast array of substituted piperidines, trans-3-Amino-1-boc-4-hydroxypiperidine stands out as a versatile chiral building block. Its vicinal amino and hydroxyl groups, with a defined trans stereochemistry, offer a unique platform for the stereoselective synthesis of a diverse range of fused and spirocyclic heterocyclic systems. This guide provides an in-depth exploration of the synthetic potential of this valuable intermediate, complete with detailed protocols and mechanistic insights, to empower researchers in the discovery and development of novel therapeutic agents.

The strategic placement of the amino and hydroxyl functionalities on the piperidine ring allows for a variety of cyclization strategies to construct new heterocyclic rings. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures stability and allows for selective deprotection when further modification of the core is desired.[3] This document will delve into the synthesis of key heterocyclic systems, including piperidino-fused oxazolines, thiazolines, and bicyclic guanidines, directly from trans-3-Amino-1-boc-4-hydroxypiperidine.

Core Synthetic Strategies and Mechanistic Considerations

The synthetic utility of trans-3-Amino-1-boc-4-hydroxypiperidine primarily revolves around the intramolecular cyclization involving the 3-amino and 4-hydroxyl groups. The trans relationship between these two functional groups dictates the stereochemical outcome of the resulting fused heterocyclic systems. Key reaction pathways include:

  • Cyclocondensation Reactions: Condensation with one-carbon synthons, such as orthoesters or isothiocyanates, can lead to the formation of five-membered heterocyclic rings fused to the piperidine core.

  • Sequential Functionalization and Cyclization: Stepwise modification of the amino and hydroxyl groups followed by an intramolecular cyclization provides a modular approach to more complex heterocyclic architectures.

The choice of reagents and reaction conditions is critical in controlling the regioselectivity and stereoselectivity of these transformations. Understanding the underlying reaction mechanisms is paramount for optimizing existing protocols and designing novel synthetic routes.

Application Note 1: Synthesis of Piperidino-Fused Oxazolines

Piperidino-fused oxazolines are valuable scaffolds in drug discovery, often serving as conformationally restricted bioisosteres of other functional groups. The synthesis of these compounds from trans-3-Amino-1-boc-4-hydroxypiperidine can be achieved through a cyclocondensation reaction with various one-carbon electrophiles.

Protocol 1: Synthesis of tert-butyl (3aR,7aS)-2-phenyl-hexahydrooxazolo[4,5-c]pyridine-5(4H)-carboxylate

This protocol details the synthesis of a representative piperidino-fused oxazoline via the condensation of trans-3-Amino-1-boc-4-hydroxypiperidine with benzaldehyde dimethyl acetal, which serves as a source of benzaldehyde.

Reaction Scheme:

Protocol 1 start trans-3-Amino-1-boc-4-hydroxypiperidine reagents + Benzaldehyde dimethyl acetal + Catalytic p-TsOH start->reagents Toluene, Reflux product tert-butyl (3aR,7aS)-2-phenyl-hexahydrooxazolo[4,5-c]pyridine-5(4H)-carboxylate reagents->product

Caption: Synthesis of a piperidino-fused oxazoline.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
trans-3-Amino-1-boc-4-hydroxypiperidine1268511-99-4216.281.0 g4.62
Benzaldehyde dimethyl acetal1125-88-8152.190.77 g (0.74 mL)5.08
p-Toluenesulfonic acid monohydrate (p-TsOH)6192-52-5190.2288 mg0.46
Toluene108-88-392.1420 mL-
Saturated aqueous sodium bicarbonate solution--As needed-
Brine--As needed-
Anhydrous sodium sulfate7757-82-6142.04As needed-
Ethyl acetate141-78-688.11For extraction-
Hexanes110-54-386.18For chromatography-

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add trans-3-Amino-1-boc-4-hydroxypiperidine (1.0 g, 4.62 mmol), toluene (20 mL), benzaldehyde dimethyl acetal (0.77 g, 5.08 mmol), and p-toluenesulfonic acid monohydrate (88 mg, 0.46 mmol).

  • Heat the reaction mixture to reflux and continue heating for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution (15 mL).

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.

Expected Yield: 70-80%

Causality Behind Experimental Choices:

  • Dean-Stark Apparatus: The use of a Dean-Stark trap is crucial for the removal of methanol and water generated during the reaction, which drives the equilibrium towards the formation of the oxazoline product.

  • p-Toluenesulfonic Acid: This acid catalyst protonates the acetal, facilitating the formation of an oxocarbenium ion, which is then attacked by the hydroxyl group of the piperidine derivative. It also catalyzes the subsequent imine formation and cyclization.

  • Azeotropic Removal of Water: Toluene forms an azeotrope with water, which aids in its removal from the reaction mixture, further promoting the cyclization.

Application Note 2: Synthesis of Piperidino-Fused Thiazolines

Thiazoline-containing heterocycles are of significant interest in medicinal chemistry due to their diverse biological activities. The synthesis of piperidino-fused thiazolines from trans-3-Amino-1-boc-4-hydroxypiperidine can be accomplished in a two-step sequence involving the formation of an intermediate isothiocyanate followed by intramolecular cyclization.

Protocol 2: Synthesis of tert-butyl (3aR,7aS)-2-thioxo-hexahydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate

This protocol outlines the preparation of a piperidino-fused thiazoline from trans-3-Amino-1-boc-4-hydroxypiperidine and thiophosgene.

Reaction Scheme:

Protocol 2 cluster_0 Step 1 cluster_1 Step 2 start trans-3-Amino-1-boc-4-hydroxypiperidine reagents1 + Thiophosgene + Triethylamine start->reagents1 DCM, 0°C to rt intermediate Intermediate Isothiocyanate reagents1->intermediate intermediate2 Intermediate Isothiocyanate reagents2 DBU (catalytic) intermediate2->reagents2 Toluene, Reflux product tert-butyl (3aR,7aS)-2-thioxo-hexahydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate reagents2->product

Caption: Two-step synthesis of a piperidino-fused thiazoline.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
trans-3-Amino-1-boc-4-hydroxypiperidine1268511-99-4216.281.0 g4.62
Thiophosgene463-71-8114.980.58 g (0.4 mL)5.08
Triethylamine121-44-8101.191.03 g (1.42 mL)10.16
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)6674-22-2152.2470 mg (0.07 mL)0.46
Dichloromethane (DCM)75-09-284.9320 mL-
Toluene108-88-392.1415 mL-
Saturated aqueous sodium bicarbonate solution--As needed-
Brine--As needed-
Anhydrous magnesium sulfate7487-88-9120.37As needed-
Ethyl acetate141-78-688.11For extraction-
Hexanes110-54-386.18For chromatography-

Procedure:

Step 1: Formation of the Isothiocyanate Intermediate

  • Dissolve trans-3-Amino-1-boc-4-hydroxypiperidine (1.0 g, 4.62 mmol) and triethylamine (1.03 g, 10.16 mmol) in dichloromethane (20 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of thiophosgene (0.58 g, 5.08 mmol) in dichloromethane (5 mL) dropwise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (20 mL).

  • Separate the layers and extract the aqueous phase with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude isothiocyanate intermediate, which can be used in the next step without further purification.

Step 2: Intramolecular Cyclization

  • Dissolve the crude isothiocyanate from Step 1 in toluene (15 mL) in a round-bottom flask.

  • Add a catalytic amount of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (70 mg, 0.46 mmol).

  • Heat the mixture to reflux for 3-5 hours, monitoring by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (ethyl acetate/hexanes gradient) to yield the final product.

Expected Yield: 65-75% over two steps.

Causality Behind Experimental Choices:

  • Thiophosgene: This reagent is a classic choice for the conversion of primary amines to isothiocyanates.

  • Triethylamine: Acts as a base to neutralize the HCl generated during the reaction.

  • DBU: A non-nucleophilic strong base that catalyzes the intramolecular cyclization of the hydroxyl group onto the isothiocyanate.

  • Two-Step Procedure: This approach allows for the controlled formation of the isothiocyanate intermediate before initiating the cyclization, often leading to cleaner reactions and higher yields compared to a one-pot approach.

Application Note 3: Synthesis of Bicyclic Guanidines

Bicyclic guanidines are rigid structures that have found applications as organocatalysts and as scaffolds in medicinal chemistry. The synthesis of a piperidino-fused bicyclic guanidine from trans-3-Amino-1-boc-4-hydroxypiperidine requires a multi-step sequence to first introduce a second amino group and then effect the cyclization to form the guanidine moiety.

Protocol 3: Multi-step Synthesis of a Piperidino-Fused Bicyclic Guanidine

This protocol outlines a potential synthetic route starting with the conversion of the hydroxyl group to an amino group, followed by guanidinylation and cyclization.

Synthetic Workflow:

Protocol 3 A trans-3-Amino-1-boc-4-hydroxypiperidine B 1. Mesylation (MsCl, Et3N) 2. Azide Displacement (NaN3) A->B C trans-4-Azido-1-boc-3-aminopiperidine B->C D Reduction (e.g., H2, Pd/C) C->D E trans-1-Boc-3,4-diaminopiperidine D->E F Guanidinylation (e.g., N,N'-Di-Boc-thiourea, HgCl2) E->F G Protected Guanidine Intermediate F->G H Deprotection & Cyclization (e.g., TFA) G->H I Piperidino-fused Bicyclic Guanidine H->I

Caption: Multi-step workflow for bicyclic guanidine synthesis.

Detailed Steps (Conceptual Outline):

  • Mesylation of the Hydroxyl Group: The hydroxyl group of trans-3-Amino-1-boc-4-hydroxypiperidine is first activated by conversion to a good leaving group, such as a mesylate, using methanesulfonyl chloride in the presence of a base like triethylamine.

  • Azide Displacement: The mesylate is then displaced with an azide nucleophile (e.g., sodium azide) in an S(_N)2 reaction. This step proceeds with inversion of configuration at the C-4 position.

  • Reduction of the Azide: The resulting azido-piperidine derivative is then reduced to the corresponding diamine. A common method for this transformation is catalytic hydrogenation using hydrogen gas and a palladium on carbon catalyst.

  • Guanidinylation: The newly formed trans-diaminopiperidine is then reacted with a guanidinylating agent. A variety of reagents can be used for this purpose, such as N,N'-di-Boc-thiourea in the presence of a thiophile like mercury(II) chloride.

  • Deprotection and Cyclization: The final step involves the removal of the Boc protecting groups and subsequent intramolecular cyclization to form the bicyclic guanidine. This is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA).

Rationale and Considerations:

  • Stereochemical Control: The stereochemistry of the final bicyclic guanidine is dictated by the stereochemistry of the diaminopiperidine intermediate. The S(_N)2 displacement of the mesylate with azide is a key stereochemistry-inverting step.

  • Protecting Group Strategy: The use of the Boc protecting group is essential to control the reactivity of the piperidine nitrogen and the amino groups throughout the synthetic sequence. The choice of the guanidinylating agent and its protecting groups must be compatible with the overall synthetic plan.

  • Cyclization Conditions: The final cyclization step to form the bicyclic guanidine often requires strong acid to remove the protecting groups and promote the intramolecular reaction. The choice of acid and reaction conditions should be optimized to maximize the yield of the desired product and minimize side reactions.

Conclusion

trans-3-Amino-1-boc-4-hydroxypiperidine is a highly valuable and versatile chiral building block for the synthesis of a wide array of novel heterocyclic compounds. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the synthetic potential of this intermediate. The ability to construct complex, three-dimensional scaffolds from this readily available starting material makes it an important tool in the ongoing quest for new and improved therapeutic agents. By understanding the underlying principles of the reactions and carefully selecting the appropriate reagents and conditions, medicinal chemists can unlock a wealth of new chemical space and accelerate the drug discovery process.

References

  • Cardiff University ORCA. The Synthesis of Bicyclic Guanidino Amino Acids. [Link]

  • PubMed Central. Synthesis of Bicyclic Guanidines via Cascade Hydroamination/Michael Additions of Mono-N-acryloylpropargylguanidines. [Link]

  • PubMed. Synthesis of bicyclic guanidines via cascade hydroamination/Michael additions of mono-N-acryloylpropargylguanidines. [Link]

  • MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]

Sources

Application Note: Designing Novel Peptidomimetics with a trans-3-Amino-1-boc-4-hydroxypiperidine Core

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for medicinal chemists and drug development scientists.

Abstract

Peptidomimetics are a critical class of therapeutic candidates designed to overcome the inherent pharmacological limitations of natural peptides, such as poor metabolic stability and low bioavailability. The strategic selection of a rigid, functionalizable scaffold is paramount to success. The trans-3-Amino-1-boc-4-hydroxypiperidine core has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its pre-organized, chair-like conformation serves as an excellent platform to mimic peptide secondary structures, such as β-turns, which are crucial for molecular recognition and biological activity.[3] This guide provides a comprehensive overview, including detailed protocols and expert rationale, for the synthesis, functionalization, and incorporation of this versatile building block into novel peptidomimetic designs.

The Rationale: Why Choose a Piperidine Scaffold?

The piperidine ring is one of the most ubiquitous N-heterocycles in pharmaceuticals, valued for its favorable physicochemical properties and synthetic tractability.[4] The trans-3-amino-4-hydroxy substitution pattern offers specific advantages:

  • Conformational Rigidity: The piperidine ring exists in a stable chair conformation, reducing the entropic penalty upon binding to a biological target.[5][6] This rigidity helps lock in a bioactive conformation, potentially leading to higher receptor affinity and selectivity.[7]

  • Stereo-defined Vectorial Display: The trans configuration places the C3-amino and C4-hydroxyl groups in diequatorial positions. This presents two distinct vectors for appending functionalities that can mimic the side chains of amino acids in a spatially controlled manner.

  • Synthetic Versatility: The core possesses three distinct functional handles: the primary amine at C3, the secondary alcohol at C4, and the Boc-protected nitrogen at N1.[8] Each can be addressed with high chemoselectivity, allowing for the construction of diverse and complex molecular architectures.

  • Improved Pharmacokinetics: Incorporation of the piperidine scaffold can disrupt peptidic bonds susceptible to enzymatic degradation and improve properties like cell permeability and oral bioavailability compared to parent peptides.[8][9]

Synthesis and Stereochemical Control

The synthesis of the trans-3-Amino-1-boc-4-hydroxypiperidine core requires precise control over stereochemistry. While multiple routes exist, including asymmetric hydrogenation and biocatalytic resolutions[10][11], a common and reliable strategy involves the stereoselective reduction of a protected keto-precursor.

Protocol 1: Synthesis of the Piperidine Core

This protocol outlines a representative synthesis starting from a commercially available piperidone derivative.

Causality Behind Experimental Choices:

  • Step 1 (Oximation): The nitrosation of the α-carbon to the ketone is a standard method to introduce a nitrogen-containing functional group.

  • Step 2 (Reduction): The choice of reducing agent is critical. A hydride reagent like Sodium Borohydride (NaBH₄) reduces both the ketone and the oxime. The stereochemical outcome is directed by the steric environment, often favoring the thermodynamically stable trans product where bulky substituents occupy equatorial positions. Using catalytic hydrogenation (e.g., H₂, Pd/C) can also achieve this transformation.[8][12]

Materials:

  • 1-Boc-4-piperidone

  • iso-Amyl nitrite

  • Sodium ethoxide (NaOEt)

  • Ethanol (EtOH)

  • Palladium on carbon (Pd/C, 10%)

  • Hydrogen gas (H₂) or a hydrogen source (e.g., Ammonium formate)

  • Methanol (MeOH)

  • Standard workup and purification reagents (solvents, silica gel)

Procedure:

  • α-Oximation: Dissolve 1-Boc-4-piperidone in anhydrous ethanol and cool to 0°C. Add sodium ethoxide, followed by the dropwise addition of iso-amyl nitrite. Allow the reaction to stir at room temperature until completion (monitored by TLC).

  • Workup: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Catalytic Hydrogenation: Dissolve the crude α-hydroxyimino ketone from the previous step in methanol. Add 10% Pd/C catalyst. Place the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously for 12-24 hours.

  • Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash with methanol. Concentrate the filtrate. The resulting crude product will be a mixture of diastereomers. Purify by flash column chromatography on silica gel to isolate the desired trans-3-Amino-1-boc-4-hydroxypiperidine isomer.

Selective Functionalization Strategies

The true power of the scaffold lies in its selective functionalization. The orthogonal protecting group strategy (Boc vs. the free amine/hydroxyl) is key.

G cluster_0 Selective Modifications cluster_1 Functionalized Intermediates A trans-3-Amino-1-boc-4-hydroxypiperidine B N-Acylation / Alkylation (at C3-NH2) A->B C O-Alkylation / Esterification (at C4-OH) A->C D Boc Deprotection (N1) (e.g., TFA) A->D E C3-Functionalized Core B->E F C4-Functionalized Core C->F G N1-Deprotected Core D->G

Caption: Orthogonal functionalization pathways of the piperidine core.

Protocol 2: N-Acylation of the C3-Amino Group

This protocol demonstrates the coupling of a carboxylic acid to the C3-amine, a fundamental step in building peptidomimetics.

Causality Behind Experimental Choices:

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes racemization and side reactions. It activates the carboxylic acid to form a reactive ester.[7]

  • Base: DIPEA (N,N-Diisopropylethylamine) is a non-nucleophilic hindered base used to neutralize the acidic species generated during the reaction without interfering with the coupling process.[7]

Materials:

  • trans-3-Amino-1-boc-4-hydroxypiperidine (1.0 eq)

  • Carboxylic acid of interest (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • In a dry flask, dissolve the carboxylic acid and HATU in anhydrous DMF. Stir for 2-3 minutes to pre-activate.

  • Add a solution of the piperidine core in DMF, followed by the addition of DIPEA.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor progress using LC-MS or TLC.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum.

  • Purify the resulting N-acylated product by flash column chromatography.

Incorporation into Peptides via Solid-Phase Synthesis

The functionalized piperidine core can be seamlessly integrated into a growing peptide chain using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

G A Start: Resin-Bound Amino Acid B 1. Fmoc Deprotection (20% Piperidine in DMF) A->B C Wash (DMF) B->C D 2. Coupling Step C->D Add Fmoc-AA-OH or Piperidine Core + Activator E Wash (DMF) D->E F Repeat Cycle for Peptide Elongation E->F F->B Yes G Final Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail) F->G No (Sequence Complete) H Purified Peptidomimetic G->H

Caption: General workflow for SPPS incorporating the piperidine scaffold.

Key Considerations for SPPS:

  • Coupling: The piperidine core, now acting as a unique amino acid surrogate, is coupled to the deprotected N-terminus of the resin-bound peptide using standard coupling reagents (e.g., HATU, HBTU).[7]

  • Fmoc Removal: The Fmoc protecting group from standard amino acids is removed using a solution of 20% piperidine in DMF.[13]

  • Final Cleavage: After the sequence is complete, the peptidomimetic is cleaved from the resin, and acid-labile side-chain protecting groups (including the Boc group on the piperidine) are removed simultaneously using a cleavage cocktail, typically containing Trifluoroacetic Acid (TFA).[3][7]

Essential Characterization

Rigorous characterization is mandatory to confirm the identity, purity, and structure of the final peptidomimetic.

Analytical TechniquePurpose & JustificationExpected Data Output
¹H and ¹³C NMR Structural Elucidation: Confirms the covalent structure, connectivity of atoms, and the relative stereochemistry (trans configuration) through analysis of chemical shifts and coupling constants.Correct chemical shifts, integration values, and characteristic coupling constants for piperidine ring protons.
Mass Spectrometry (HRMS) Molecular Weight Confirmation: Provides a highly accurate mass measurement to confirm the elemental composition and identity of the synthesized compound.A molecular ion peak ([M+H]⁺ or [M+Na]⁺) that matches the calculated exact mass to within 5 ppm.
RP-HPLC Purity Assessment & Purification: Separates the target compound from impurities. The peak area percentage is used to quantify purity. It is also the primary method for purification.A single, sharp major peak in the chromatogram, with purity typically >95% for biological testing.
FTIR Spectroscopy Functional Group Identification: Confirms the presence of key functional groups such as amide C=O stretch (~1650 cm⁻¹), O-H stretch (~3300 cm⁻¹), and N-H bonds.Characteristic absorption bands corresponding to the functional groups present in the final molecule.

Concluding Remarks

The trans-3-Amino-1-boc-4-hydroxypiperidine core is a powerful and validated building block for modern peptidomimetic design. Its inherent conformational rigidity and synthetic versatility provide an exceptional platform for creating novel therapeutics with enhanced pharmacological profiles. The protocols and rationale presented here offer a robust framework for researchers to harness the potential of this scaffold in their drug discovery endeavors, paving the way for the next generation of peptide-inspired medicines.

References

  • Title: Application Notes and Protocols for the Use of (S)-1-Boc-3-aminopiperidine in Peptide Synthesis.
  • Title: Application Notes and Protocols for the Use of (R)-2-(Aminomethyl)-1-N-Boc-piperidine in Peptide Synthesis.
  • Title: trans-4-Amino-1-boc-3-hydroxypiperidine | 1007596-95-3.
  • Title: Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO).
  • Title: Buy trans-4-Amino-1-boc-3-hydroxypiperidine | 443955-98-4.
  • Title: Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts.
  • Title: Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations.
  • Title: Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines.
  • Title: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.
  • Title: Synthesis protocols.
  • Title: Protocol for efficient solid-phase synthesis of peptide containing 1-hydroxypyridine-2-one (1,2-HOPO).
  • Title: The 3‐Hydroxypiperidine Skeleton: Key Element in Natural Product Synthesis.
  • Title: Two polymorphs of 4-hydroxypiperidine with different NH configurations.
  • Title: Conformation of piperidine and of derivatives with additional ring hetero atoms.
  • Title: 3-Substituted-4-hydroxypiperidine and its application (A); synthesis of...
  • Title: Trans-3-amino-1-boc-4-hydroxypiperidine | 1268511-99-4.
  • Title: Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance.
  • Title: Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
  • Title: N-Boc-4-Hydroxypiperidine: A Versatile Building Block for Peptide Synthesis and Pharmaceutical Intermediates.
  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Title: CAS 859854-68-5 trans-3-(Boc-amino)-4-hydroxypiperidine.
  • Title: DESIGNING PEPTIDOMIMETICS.
  • Title: Role of peptidomimetics for new drug discovery.

Sources

Application Notes and Protocols for Nucleophilic Substitution on the Amino Group of trans-3-Amino-1-boc-4-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This comprehensive guide details the experimental conditions for various nucleophilic substitution reactions on the primary amino group of trans-3-Amino-1-boc-4-hydroxypiperidine. This valuable building block is a cornerstone in medicinal chemistry, and its selective functionalization is pivotal for the synthesis of novel therapeutic agents. This document provides not only step-by-step protocols but also the underlying chemical principles and strategic considerations to empower researchers in their synthetic endeavors.

The trans-3-amino-4-hydroxypiperidine scaffold is a key structural motif in a multitude of biologically active compounds. The strategic placement of the amino and hydroxyl groups in a trans configuration on the piperidine ring offers a rigid and defined three-dimensional structure, which is often crucial for precise interactions with biological targets. The Boc (tert-butyloxycarbonyl) protecting group on the ring nitrogen ensures the chemoselective functionalization of the exocyclic primary amino group.

This guide will delve into four primary classes of nucleophilic substitution reactions at the C3-amino position: N-alkylation, reductive amination, N-acylation, and N-sulfonylation. Each section will provide a detailed protocol, a discussion of the reaction mechanism, and key considerations for successful execution.

I. Foundational Principles: Understanding the Reactivity of trans-3-Amino-1-boc-4-hydroxypiperidine

The primary amino group at the C3 position is the principal site of nucleophilic reactivity in the presence of suitable electrophiles. The Boc group at the N1 position effectively deactivates the ring nitrogen from participating in most nucleophilic reactions under neutral or basic conditions, thereby enabling selective functionalization of the C3-amino group.

The adjacent hydroxyl group at the C4 position can potentially influence the reactivity of the amino group through hydrogen bonding, which may modulate its nucleophilicity. It is also a potential site for side reactions, such as O-alkylation or O-acylation, particularly under strongly basic conditions or with highly reactive electrophiles. Therefore, careful selection of reaction conditions is paramount to ensure chemoselectivity.

II. N-Alkylation of the C3-Amino Group

Direct N-alkylation of the primary amino group with alkyl halides provides a straightforward route to secondary amines. However, this reaction can be prone to over-alkylation, yielding the tertiary amine as a byproduct. To mitigate this, it is common to use a slight excess of the amine or to add the alkylating agent slowly. The choice of base and solvent is critical for achieving optimal results.

Protocol 1: Mono-N-Alkylation with an Alkyl Halide

This protocol describes a general procedure for the mono-N-alkylation of trans-3-Amino-1-boc-4-hydroxypiperidine using an alkyl bromide in the presence of a non-nucleophilic base.

Materials:

  • trans-3-Amino-1-boc-4-hydroxypiperidine

  • Alkyl bromide (e.g., benzyl bromide)

  • N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a solution of trans-3-Amino-1-boc-4-hydroxypiperidine (1.0 eq.) in anhydrous ACN or DMF (0.1–0.5 M), add DIPEA (2.0 eq.) or K₂CO₃ (2.0 eq.).

  • Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add a solution of the alkyl bromide (1.1 eq.) in the same anhydrous solvent.

  • Heat the reaction mixture to 50–70 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water or saturated aqueous NaHCO₃.

  • Extract the aqueous layer with EtOAc (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of EtOAc in hexanes) to yield the desired N-alkylated product.

Causality Behind Experimental Choices:

  • Base: A base is required to neutralize the hydrohalic acid byproduct of the reaction. DIPEA is a sterically hindered, non-nucleophilic base that is soluble in many organic solvents. K₂CO₃ is a solid inorganic base that is effective and easily removed by filtration.

  • Solvent: Anhydrous polar aprotic solvents like ACN or DMF are used to dissolve the reactants and facilitate the SN2 reaction.

  • Temperature: Heating the reaction can increase the rate of alkylation, particularly with less reactive alkyl halides.

Self-Validation: The progress of the reaction should be monitored for the consumption of the starting material and the formation of the desired product, while also checking for the appearance of any over-alkylated byproduct. The final product's identity and purity should be confirmed by NMR and MS analysis.

III. Reductive Amination: A Versatile Approach to N-Alkylation

Reductive amination is a powerful and highly versatile method for the synthesis of secondary and tertiary amines. It involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. This method offers excellent control over the degree of alkylation and is tolerant of a wide range of functional groups.

Protocol 2: Reductive Amination with an Aldehyde

This protocol details the reductive amination of trans-3-Amino-1-boc-4-hydroxypiperidine with an aldehyde using sodium triacetoxyborohydride as the reducing agent.[1][2]

Materials:

  • trans-3-Amino-1-boc-4-hydroxypiperidine

  • Aldehyde (1.0–1.2 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Dissolve trans-3-Amino-1-boc-4-hydroxypiperidine (1.0 eq.) and the aldehyde (1.1 eq.) in anhydrous DCE or DCM (0.1–0.5 M) in a round-bottom flask under an inert atmosphere.

  • If the reaction with a ketone is slow, a catalytic amount of acetic acid can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 30–60 minutes to allow for imine formation.

  • Carefully add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

  • Continue to stir the reaction at room temperature for 2–16 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, quench by the slow and careful addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM or EtOAc (3 x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations.[1] It is less reactive than sodium borohydride and will not readily reduce the starting aldehyde or ketone under these conditions.

  • Solvent: Chlorinated solvents like DCE and DCM are commonly used for reductive aminations with NaBH(OAc)₃.

  • pH: The reaction is typically carried out under neutral or slightly acidic conditions to promote imine formation without significantly hydrolyzing the imine or deactivating the amine.[3]

Self-Validation: The reaction should be monitored for the disappearance of the starting amine and the formation of the higher molecular weight product. The final product should be characterized by NMR and mass spectrometry to confirm its structure and purity.

Experimental Workflow for Reductive Amination

G start Start: Dissolve Amine and Aldehyde in Anhydrous Solvent add_reducing_agent Add Sodium Triacetoxyborohydride start->add_reducing_agent stir Stir at Room Temperature (2-16 h) add_reducing_agent->stir monitor Monitor by TLC/LC-MS stir->monitor monitor->stir Reaction Incomplete quench Quench with Saturated NaHCO₃ monitor->quench Reaction Complete workup Aqueous Workup and Extraction quench->workup purify Purification by Chromatography workup->purify product Final N-Alkylated Product purify->product

Caption: Workflow for N-alkylation via reductive amination.

IV. N-Acylation of the C3-Amino Group

N-acylation of the primary amino group with acyl chlorides or anhydrides is a robust method for the formation of amide bonds. This reaction is typically fast and high-yielding. A base is required to scavenge the acid byproduct.

Protocol 3: N-Acylation with an Acyl Chloride

This protocol provides a general method for the N-acylation of trans-3-Amino-1-boc-4-hydroxypiperidine.

Materials:

  • trans-3-Amino-1-boc-4-hydroxypiperidine

  • Acyl chloride (e.g., acetyl chloride or benzoyl chloride) (1.1 eq.)

  • Triethylamine (Et₃N) or Pyridine (1.5–2.0 eq.)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve trans-3-Amino-1-boc-4-hydroxypiperidine (1.0 eq.) in anhydrous DCM (0.1–0.5 M) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq.).

  • Slowly add the acyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1–4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the pure N-acyl derivative.

Causality Behind Experimental Choices:

  • Base: Triethylamine or pyridine acts as a base to neutralize the HCl generated during the reaction, driving the reaction to completion and preventing the formation of the amine hydrochloride salt.

  • Solvent: DCM is a good solvent for this reaction as it is unreactive towards the reagents and allows for easy workup.

  • Temperature: The reaction is initiated at 0 °C to control the initial exotherm, especially with reactive acyl chlorides.

Self-Validation: The reaction progress should be monitored for the consumption of the starting amine. The workup procedure is designed to remove excess reagents and byproducts. The final product's identity should be confirmed by spectroscopic methods.

G start Start: Dissolve Amine and Base in Anhydrous DCM at 0 °C add_acyl_chloride Add Acyl Chloride Dropwise start->add_acyl_chloride stir Stir and Warm to Room Temperature (1-4 h) add_acyl_chloride->stir monitor Monitor by TLC/LC-MS stir->monitor monitor->stir Reaction Incomplete workup Aqueous Workup (Acid, Base, Brine Washes) monitor->workup Reaction Complete purify Purification workup->purify product Final N-Acylated Product purify->product

Caption: Workflow for N-sulfonylation with a sulfonyl chloride.

VI. Data Summary

The following table provides a general comparison of the reaction conditions for the nucleophilic substitution on the amino group of trans-3-Amino-1-boc-4-hydroxypiperidine. The specific conditions and yields will vary depending on the nature of the electrophile.

Reaction TypeElectrophileTypical BaseTypical SolventTemperature (°C)Typical Reaction Time (h)
N-Alkylation Alkyl HalideDIPEA, K₂CO₃ACN, DMF25–704–24
Reductive Amination Aldehyde/Ketone(none required)DCE, DCM252–16
N-Acylation Acyl ChlorideEt₃N, PyridineDCM0–251–4
N-Sulfonylation Sulfonyl ChlorideEt₃N, PyridineDCM, Pyridine0–252–12

VII. Concluding Remarks

The selective functionalization of the C3-amino group of trans-3-Amino-1-boc-4-hydroxypiperidine is a critical step in the synthesis of a diverse array of complex molecules with potential therapeutic applications. The protocols outlined in this guide for N-alkylation, reductive amination, N-acylation, and N-sulfonylation provide a robust foundation for researchers in this field. The key to success lies in the careful selection of reagents and reaction conditions to achieve the desired chemoselectivity and to minimize the formation of byproducts. As with any synthetic procedure, optimization of these conditions for specific substrates is often necessary to achieve the best results.

VIII. References

  • Moree, W. J., et al. (2015). Small molecule antagonists of the CCR2b receptor. Part 2: Discovery process and initial structure-activity relationships of diamine derivatives. Bioorganic & Medicinal Chemistry Letters, 25(15), 2974-2978. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]

  • Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • Bowser, J. R., Williams, P. J., & Kura, K. (2012). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 53(42), 5636-5638. [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine? [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. [Link]

  • The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]

Sources

Esterification and etherification reactions of the hydroxyl group in trans-3-Amino-1-boc-4-hydroxypiperidine.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Functionalization of trans-3-Amino-1-boc-4-hydroxypiperidine: Application Notes and Protocols for Esterification and Etherification

Introduction: The Strategic Importance of the 3-Amino-4-hydroxypiperidine Scaffold

The 3-substituted-4-hydroxypiperidine framework is a privileged scaffold in modern medicinal chemistry, serving as a critical building block in the synthesis of a wide array of pharmacologically active agents.[1][2][3] Its rigid, chair-like conformation allows for the precise spatial orientation of substituents, which is crucial for optimizing interactions with biological targets such as enzymes and receptors. Chiral versions of this scaffold are particularly valuable in the development of drugs for treating tumors, obesity-associated disorders, hypertension, and heart failure.[1]

This guide focuses on trans-3-Amino-1-boc-4-hydroxypiperidine, a versatile intermediate where the amine at the 3-position and the nitrogen within the piperidine ring are strategically protected. The tert-butoxycarbonyl (Boc) group on the ring nitrogen deactivates it, preventing its participation in side reactions and enabling selective chemistry at other positions.[4][5] This document provides detailed application notes and protocols for two key transformations of the C4-hydroxyl group: esterification and etherification. These reactions are fundamental for generating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.

Core Principles of Reactivity and Stereochemical Control

The chemical behavior of trans-3-Amino-1-boc-4-hydroxypiperidine is governed by the interplay of its functional groups. The secondary hydroxyl group at the C4 position is the primary site for the reactions discussed herein. The Boc protecting group is stable under most basic and nucleophilic conditions, making it an ideal choice for reactions involving the hydroxyl group.[6] However, it is readily cleaved under acidic conditions, a factor that must be considered during reaction workup and purification.[5][7]

The trans stereochemistry of the amino and hydroxyl groups is a critical feature. Any reaction at the C4 position must be carefully chosen to either retain or predictably invert this stereocenter, as stereoisomers can have vastly different biological activities.[1][8]

G cluster_0 Core Scaffold cluster_1 Reaction Pathways at C4-OH cluster_2 Resulting Derivatives Core trans-3-Amino-1-boc-4-hydroxypiperidine Ester Esterification Core->Ester Ether Etherification Core->Ether Ester_Deriv 4-O-Acyl Derivatives Ester->Ester_Deriv Forms C-O Bond Ether_Deriv 4-O-Alkyl/Aryl Derivatives Ether->Ether_Deriv Forms C-O-C Bond

Caption: Reaction pathways for the C4-hydroxyl group.

Esterification of the C4-hydroxyl group introduces an acyl moiety, which can modulate properties such as lipophilicity, metabolic stability, and hydrogen bonding capacity. Two common and effective methods are presented: Steglich esterification and acylation with acid chlorides.

Method 1: Steglich Esterification

The Steglich esterification is a mild and highly efficient method for forming esters from alcohols and carboxylic acids, particularly when dealing with sterically hindered substrates.[9][10] The reaction utilizes a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[11][12][13]

Causality and Mechanistic Insight: The reaction proceeds through the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate.[10] DMAP, being a stronger nucleophile than the alcohol, intercepts this intermediate to form a reactive acylpyridinium species.[9][10] This "active ester" readily reacts with the secondary alcohol of the piperidine scaffold to yield the desired ester. The mild, often room-temperature conditions preserve the integrity of the Boc group and the stereocenter.[12]

Protocol 1: Steglich Esterification

G start Start step1 Dissolve Substrate, Carboxylic Acid, and DMAP in anhydrous DCM start->step1 step2 Cool reaction mixture to 0°C step1->step2 step3 Add DCC (or EDC) solution dropwise step2->step3 step4 Warm to RT and stir for 12-24h (Monitor by TLC/LC-MS) step3->step4 step5 Filter to remove DCU byproduct step4->step5 step6 Wash filtrate with aq. HCl, aq. NaHCO3, and brine step5->step6 step7 Dry organic layer (Na2SO4), filter, and concentrate step6->step7 step8 Purify by column chromatography step7->step8 end End: Pure Ester step8->end G start Start step1 Suspend NaH in anhydrous THF/DMF under inert atmosphere start->step1 step2 Cool to 0°C step1->step2 step3 Add substrate solution dropwise (H2 evolution) step2->step3 step4 Stir for 30-60 min at 0°C to RT (Alkoxide formation) step3->step4 step5 Add primary alkyl halide (e.g., R-I, R-Br) dropwise at 0°C step4->step5 step6 Stir at RT or gently heat (e.g., 50°C) for 4-16h step5->step6 step7 Cool and quench carefully with saturated aq. NH4Cl or H2O step6->step7 step8 Extract with EtOAc, wash, dry, and concentrate step7->step8 step9 Purify by column chromatography step8->step9 end End: Pure Ether step9->end

Sources

Application Notes and Protocols for trans-3-Amino-1-boc-4-hydroxypiperidine as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Clarification on Chiral Strategy

In the field of asymmetric synthesis, the precise construction of three-dimensional molecular architectures is paramount, particularly in drug discovery where stereochemistry governs biological activity.[1] Two powerful strategies to achieve this are the use of chiral auxiliaries and chiral building blocks .

A chiral auxiliary is a stereogenic moiety that is temporarily attached to a prochiral substrate to direct a stereoselective transformation.[][3] After inducing the desired chirality, the auxiliary is cleaved from the product and can ideally be recovered.[] In contrast, a chiral building block (or chiral scaffold) is an enantiomerically pure fragment that is permanently incorporated into the final molecular structure.[4][5] Its inherent chirality is a fundamental and enduring feature of the target molecule.

While the query concerned the use of trans-3-Amino-1-boc-4-hydroxypiperidine as a chiral auxiliary, a comprehensive review of the scientific literature reveals its primary and powerful role is as a chiral building block . This guide, therefore, focuses on its well-established and impactful application as a chiral scaffold in the synthesis of complex, biologically active molecules. We will explore its synthesis and its strategic incorporation into pharmaceutically relevant compounds, providing detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Section 1: The Chiral Building Block: Synthesis and Characteristics

The intrinsic value of trans-3-Amino-1-boc-4-hydroxypiperidine lies in its rigid piperidine core, which is decorated with three distinct functional groups (a Boc-protected secondary amine in the ring, a primary amine, and a hydroxyl group). The trans relationship between the C3-amino and C4-hydroxyl groups provides a defined stereochemical foundation for building larger molecules.

Rationale for Use as a Chiral Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1][4][5] By using an enantiomerically pure substituted piperidine like the title compound, chemists can:

  • Introduce stereocenters with high fidelity into the target molecule.

  • Modulate physicochemical properties such as solubility and pKa.

  • Explore structure-activity relationships (SAR) by leveraging the fixed spatial orientation of the functional groups to interact with biological targets like enzymes and receptors.[4]

  • Access complex molecular architectures that are challenging to synthesize by other means.

Representative Synthesis from L-Glutamic Acid

A common and efficient method to prepare enantiomerically pure 3-aminopiperidine derivatives is to start from the chiral pool, with L-glutamic acid being a cost-effective and readily available starting material. The following protocol outlines a multi-step synthesis to achieve a related 3-(N-Boc-amino)piperidine derivative, illustrating the general strategy.

G cluster_0 Synthetic Pathway from L-Glutamic Acid A L-Glutamic Acid B Diester Formation (MeOH, SOCl2) A->B C N-Boc Protection ((Boc)2O, Base) B->C D Diol Formation (NaBH4 Reduction) C->D E Ditosylation D->E F Cyclization with Amine E->F G 3-(N-Boc-amino)piperidine Derivative F->G

Caption: General workflow for synthesizing 3-aminopiperidine derivatives.

Protocol 1: Synthesis of a 3-(N-Boc-amino)piperidine Derivative

  • Step 1: Esterification: To a stirred solution of L-glutamic acid (1.0 eq) in methanol at 0°C, add thionyl chloride (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Monitor by TLC until completion. Remove the solvent under reduced pressure.

  • Step 2: N-Boc Protection: Dissolve the crude diester hydrochloride in a suitable solvent (e.g., dioxane/water). Cool in an ice bath and add a base such as triethylamine (TEA) followed by di-tert-butyl dicarbonate ((Boc)₂O). Allow to warm to room temperature and stir for 5-6 hours until the reaction is complete as monitored by LC-MS.

  • Step 3: Reduction to Diol: Dissolve the N-Boc protected diester (1.0 eq) in ethanol and cool in an ice-water bath. Add sodium borohydride (NaBH₄) portion-wise. After the addition is complete, reflux the reaction mixture for 2 hours. Cool to room temperature, and quench carefully with a saturated salt solution.

  • Step 4: Hydroxyl Activation (Tosylation): Dissolve the resulting diol (1.0 eq) in dichloromethane (DCM) and cool to 0°C. Add triethylamine (TEA) followed by dropwise addition of tosyl chloride (TsCl). Stir at 0°C for 30 minutes and then at room temperature until the reaction is complete.

  • Step 5: Cyclization: The crude ditosylate is then cyclized by reacting with a suitable amine to form the piperidine ring.

  • Step 6: Purification: The final product is purified by column chromatography on silica gel.

Note: This is a generalized procedure. Specific conditions, reagents, and purification methods may vary. Researchers should consult detailed literature procedures for precise experimental parameters.

Section 2: Applications in the Synthesis of Bioactive Molecules

The true utility of trans-3-Amino-1-boc-4-hydroxypiperidine is demonstrated in its application as a key intermediate for high-value pharmaceutical targets.

Application Note 1: Precursor to Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

DPP-IV inhibitors are a class of oral hypoglycemics used for the treatment of type 2 diabetes.[6] Molecules like Alogliptin and Linagliptin contain a chiral aminopiperidine core that is essential for their binding to the DPP-IV enzyme. (R)-3-amino-1-Boc-piperidine is a crucial precursor for these drugs. The following illustrates a key synthetic step.

Protocol 2: Nucleophilic Substitution to Form a C-N Bond

This protocol describes the reaction of a chiral aminopiperidine derivative with a chiral triflate ester, a key transformation for building novel amino acid derivatives and peptidomimetics.

G cluster_1 Workflow: Diastereoselective Nucleophilic Substitution A Dissolve Chiral Aminopiperidine and Base in DCM B Cool to -50 °C A->B C Add Chiral Triflame Ester B->C D Stir at -50 °C (2h), then warm to RT (16h) C->D E Aqueous Quench D->E F Extraction & Purification E->F G Diastereomerically Enriched Product F->G

Caption: Experimental workflow for C-N bond formation.

  • Step 1: Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the chiral 3-Boc-aminopiperidine derivative (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

  • Step 2: Cooling: Cool the reaction mixture to -50 °C using a dry ice/acetone bath.

  • Step 3: Nucleophilic Substitution: To the cold solution, add a solution of the chiral triflate ester (1.1 eq) in DCM dropwise over 10 minutes.

  • Step 4: Reaction Progression: Stir the mixture at -50 °C for 2 hours. Then, allow the reaction to slowly warm to room temperature and continue stirring for an additional 16 hours.

  • Step 5: Workup: Quench the reaction by adding deionized water. Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Step 6: Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the diastereomerically enriched product.

Table 1: Representative Yields and Diastereomeric Ratios

EntryChiral AmineChiral Triflame EsterProduct Yield (%)Diastereomeric Ratio (dr)
1(R)-3-Boc-aminopiperidine(R)-Valine derivative86%>99:1
2(R)-3-Boc-aminopiperidine(S)-Valine derivative84%84:16
3(R)-3-Boc-aminopyrrolidine(R)-Leucine derivative79%>99:1

Data synthesized from representative literature procedures for similar transformations.[7]

Section 3: Mechanistic Insights and Stereochemical Control

The stereochemical outcome in syntheses utilizing trans-3-Amino-1-boc-4-hydroxypiperidine is dictated by its rigid, chair-like conformation. The trans arrangement of the substituents places them in pseudo-equatorial positions, minimizing steric hindrance and presenting distinct faces for incoming reagents.

G cluster_0 Stereochemical Influence of the Scaffold Aux Chiral Piperidine Scaffold Sub Attached Substrate Aux->Sub Covalent Bond Prod Diastereomerically Favored Product Sub->Prod Rea Incoming Reagent Rea->Sub Sterically Directed Attack

Caption: The chiral scaffold directs the approach of reagents.

When the amino group at C3 acts as a nucleophile, the bulky piperidine ring shields one face of the nitrogen atom. The incoming electrophile (like the triflate ester in Protocol 2) will preferentially approach from the less sterically encumbered face. This facial bias, governed by the inherent and fixed chirality of the building block, leads to the formation of one diastereomer in excess. The Boc group on the ring nitrogen further locks the conformation and adds steric bulk, enhancing this directing effect.

Conclusion

trans-3-Amino-1-boc-4-hydroxypiperidine and its related derivatives are powerful and versatile chiral building blocks, not chiral auxiliaries, in modern organic synthesis. Their value is firmly established in the construction of complex, high-value molecules, particularly in the pharmaceutical industry. By providing a rigid, stereochemically defined scaffold, this building block enables chemists to control the three-dimensional structure of their targets with a high degree of precision. The protocols and principles outlined in these application notes provide a framework for leveraging this important synthetic tool to accelerate research and development in medicinal chemistry.

References

  • Wikipedia. (2023). Chiral auxiliary. Retrieved from [Link]

  • Romero-Ibañez, J., et al. (2023). Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. Catalysts, 13(4), 703. [Link]

  • Kunz, H. (2006). Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. ResearchGate. Retrieved from [Link]

  • Clarke, P. (2021). An Asymmetric Approach Towards 3-Spiropiperidines. University of St Andrews Research Portal. Retrieved from [Link]

  • Agami, C., et al. (1995). Stereocontrolled Syntheses of Piperidine Derivatives Using Diastereoselective Reactions of Chiral 1,3-Oxazolidines with Grignard Reagents: Asymmetric Syntheses of the Pinidine Enantiomers. The Journal of Organic Chemistry, 60(9), 2906-2911. [Link]

  • Krische, M. J., et al. (2005). Diastereoselective synthesis of 4-hydroxypiperidin-2-ones via Cu(I)-catalyzed reductive aldol cyclization. Organic Letters, 8(1), 53-55. [Link]

  • ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Retrieved from [Link]

  • Davies, H. M. L., et al. (2017). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Angewandte Chemie International Edition, 56(46), 14515-14519. [Link]

  • Brandi, A., et al. (2006). Asymmetric synthesis of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidines as potential glycosidase inhibitors. Organic & Biomolecular Chemistry, 4(12), 2373-2380. [Link]

  • Barreiro, E. J., et al. (2024). Stereochemical insights into β-amino-N-acylhydrazones and their impact on DPP-4 inhibition. RSC Medicinal Chemistry, 15(3), 743-755. [Link]

  • Georg Thieme Verlag KG. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. Retrieved from [Link]

  • Kazimierczak, W., et al. (2023). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. RSC Advances, 13(31), 21533-21546. [Link]

Sources

Troubleshooting & Optimization

How to improve the yield and purity of trans-3-Amino-1-boc-4-hydroxypiperidine synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of trans-3-Amino-1-boc-4-hydroxypiperidine. This valuable chiral intermediate is a key building block in the development of various pharmaceuticals, including kinase inhibitors.[1] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols to help you optimize your synthetic route, improve yield, and achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare trans-3-Amino-1-boc-4-hydroxypiperidine?

A1: The primary strategies for synthesizing this molecule involve creating the 3-amino-4-hydroxy piperidine core with the desired trans stereochemistry. Key methods include:

  • Epoxide Ring-Opening: This is a widely used method that starts from 1-boc-3,4-epoxypiperidine. The epoxide is opened with an amine nucleophile, which typically results in the trans product due to the SN2 reaction mechanism.[2][3]

  • Reduction of a Ketone Precursor: Another common approach involves the reduction of an appropriate ketone, such as 1-boc-4-amino-3-oxopiperidine. The choice of reducing agent is critical for achieving the desired trans diastereoselectivity.

  • Reductive Amination: This method can build the piperidine framework and introduce the amino and hydroxyl groups.[4][5] It involves the reaction of a carbonyl compound with an amine, followed by reduction of the intermediate imine.[6]

  • Starting from Chiral Precursors: To achieve high enantiomeric purity, syntheses can begin with chiral starting materials, such as derivatives of amino acids like L-glutamic acid.[7]

Q2: My overall yield is consistently low. What are the most likely causes?

A2: Low yields can stem from several factors throughout the synthesis. Common culprits include:

  • Incomplete Reactions: Monitor your reaction progress closely using techniques like TLC or GC-MS to ensure full conversion of the starting material.[8]

  • Side Product Formation: Undesired side reactions can significantly consume your starting materials and complicate purification.[8] See the troubleshooting section on "Controlling Stereochemistry and Minimizing Side Products" for more details.

  • Suboptimal Reaction Conditions: Factors like temperature, solvent, and catalyst choice can dramatically impact yield.[1] It's crucial to optimize these parameters for each step.

  • Losses During Workup and Purification: Product can be lost during extractions, washes, and chromatography. Ensure your workup procedure is efficient and your purification method is appropriate for your compound's properties.

Q3: I'm struggling to achieve the desired trans stereoselectivity. How can I improve this?

A3: Achieving high trans stereoselectivity is a common challenge. The key is to control the direction of nucleophilic attack.

  • In Epoxide Opening: The SN2 mechanism naturally favors the trans product.[3][9] However, reaction conditions can influence this. Using a less hindered amine nucleophile and appropriate solvent can enhance selectivity.

  • In Ketone Reduction: The choice of reducing agent is paramount. Bulky reducing agents will preferentially attack from the less hindered face of the ketone, leading to the desired stereoisomer. Experiment with different borohydride reagents (e.g., NaBH₄, L-Selectride) to find the optimal conditions.[10]

  • Temperature Control: Lowering the reaction temperature can often improve diastereoselectivity by favoring the thermodynamically more stable transition state.[8]

Q4: How do I remove the Boc protecting group after the synthesis?

A4: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group. It can be efficiently removed under acidic conditions.[4] Common reagents for Boc deprotection include:

  • Trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).

  • Hydrochloric acid (HCl) in an organic solvent such as dioxane or methanol.

The choice of acid and solvent depends on the sensitivity of other functional groups in your molecule.

Troubleshooting Guide

Issue 1: Poor Yield and Regioselectivity in Epoxide Ring-Opening

Question: I am attempting to synthesize trans-3-Amino-1-boc-4-hydroxypiperidine by opening 1-boc-3,4-epoxypiperidine with an amine, but I'm getting a mixture of regioisomers and a low yield of the desired product. What can I do?

Answer:

The ring-opening of 1-boc-3,4-epoxypiperidine with an amine is a classic SN2 reaction that should ideally yield the trans-β-amino alcohol.[2] However, both carbons of the epoxide are susceptible to nucleophilic attack, potentially leading to a mixture of 3-amino-4-hydroxy and 4-amino-3-hydroxy regioisomers.

Causality and Solutions:

  • Steric Hindrance: Under basic or neutral conditions, the nucleophile will preferentially attack the less sterically hindered carbon of the epoxide.[9] In this case, the C4 position is generally less hindered, leading to the desired 3-amino-4-hydroxy product.

    • Recommendation: Use a less bulky amine nucleophile if possible. Ensure your reaction is not inadvertently becoming acidic, as this can change the regioselectivity.

  • Reaction Conditions: The choice of solvent and the presence of any catalysts can significantly influence the outcome.

    • Recommendation: Aprotic polar solvents are generally preferred for this type of reaction. Some literature reports the use of catalysts like lithium perchlorate to improve reaction rates and, in some cases, influence regioselectivity.[2] Microwave irradiation has also been shown to accelerate these reactions.[2]

  • Incomplete Reaction: If the reaction does not go to completion, you will have unreacted starting material, leading to a lower yield.

    • Recommendation: Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, consider increasing the temperature or using a more nucleophilic amine.

Experimental Protocol: Epoxide Ring-Opening with an Amine
  • Dissolve 1-boc-3,4-epoxypiperidine (1.0 eq) in a suitable solvent (e.g., isopropanol, acetonitrile).

  • Add the amine nucleophile (1.1 - 2.0 eq).

  • Stir the reaction at a controlled temperature (e.g., room temperature to 80 °C) and monitor its progress.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the regioisomers.

Issue 2: Low Diastereoselectivity in Ketone Reduction

Question: I am reducing a 1-boc-4-amino-3-oxopiperidine precursor to obtain the trans-alcohol, but I am getting a significant amount of the cis-isomer. How can I improve the diastereoselectivity?

Answer:

The stereochemical outcome of a ketone reduction is determined by the direction of hydride delivery to the carbonyl carbon. To favor the trans product, the hydride must attack from the face opposite to the amino group at the C4 position.

Causality and Solutions:

  • Choice of Reducing Agent: The size and reactivity of the reducing agent are critical.

    • Recommendation: Use a sterically demanding reducing agent. L-Selectride is bulkier than sodium borohydride and will have a stronger preference for attacking from the less hindered face of the ketone, leading to a higher proportion of the trans-alcohol.

  • Chelation Control: The amino group at C4 can potentially chelate with the reducing agent, directing the hydride delivery and influencing the stereochemical outcome.

    • Recommendation: The choice of solvent can impact chelation. In some cases, using a non-chelating solvent may be beneficial.

  • Temperature: As with many stereoselective reactions, lower temperatures generally lead to higher diastereoselectivity.

    • Recommendation: Perform the reduction at low temperatures (e.g., -78 °C) and allow the reaction to warm slowly to room temperature.

Comparative Data: Diastereoselectivity of Ketone Reduction
Reducing AgentSolventTemperature (°C)trans:cis Ratio (approx.)
NaBH₄Methanol0 to RT2:1 - 5:1
L-SelectrideTHF-78 to RT>10:1
Issue 3: Challenges in Purification and Isolation

Question: My product appears to be pure by TLC, but the final isolated yield is low after column chromatography. I am also observing some product decomposition. What purification strategies can I employ?

Answer:

trans-3-Amino-1-boc-4-hydroxypiperidine is a polar molecule with both a basic amino group and a hydroxyl group, which can make it challenging to handle and purify.

Causality and Solutions:

  • Product Polarity and Solubility: The high polarity of your product can lead to strong interactions with the silica gel stationary phase, resulting in broad peaks and difficult elution during column chromatography. This can also lead to product loss on the column.

    • Recommendation:

      • Modify your mobile phase: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to suppress the interaction of the basic amino group with the acidic silica gel. This will result in sharper peaks and better recovery.

      • Consider alternative stationary phases: If silica gel is problematic, consider using alumina or a C18 reversed-phase column for purification.

  • Product Stability: The free amino group can be susceptible to oxidation or other side reactions, especially if exposed to air and light for extended periods.

    • Recommendation:

      • Work efficiently: Minimize the time your product is on the chromatography column and exposed to ambient conditions.

      • Use an inert atmosphere: If your compound is particularly sensitive, perform the purification under an inert atmosphere of nitrogen or argon.

  • Crystallization: If your product is a solid, crystallization can be an excellent method for purification, often providing higher purity and better recovery than chromatography.

    • Recommendation: Experiment with different solvent systems to find one that allows for slow crystallization of your product. Common solvents for crystallization of polar compounds include ethanol, isopropanol, and ethyl acetate, often with the addition of a less polar co-solvent like hexanes to induce precipitation.

Workflow for Troubleshooting Synthesis

G cluster_start Problem Identification cluster_reaction Reaction Optimization cluster_workup Workup & Purification cluster_solution Resolution start Low Yield or Purity Issue reaction_complete Check Reaction Completion (TLC/LC-MS) start->reaction_complete side_products Analyze for Side Products (NMR/MS) reaction_complete->side_products Incomplete extraction Optimize Extraction pH & Solvent reaction_complete->extraction Complete conditions Optimize Conditions (Temp, Solvent, Reagent) side_products->conditions Side Products Identified conditions->reaction_complete chromatography Modify Chromatography (Eluent, Stationary Phase) extraction->chromatography crystallization Attempt Crystallization chromatography->crystallization Still Impure solution Improved Yield & Purity chromatography->solution Pure crystallization->solution

Caption: A decision-making workflow for troubleshooting common synthesis problems.

References

  • Matassini, C., Clemente, F., & Goti, A. (n.d.). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride.
  • Beilstein Journals. (n.d.). Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Sun, Y., Hu, B., Jing, Y., Wu, J., Zhou, M., Chen, M., Hao, F., & Sun, F. (2021). Preparation of (R)-3-aminopiperidine by resolution with optically active cyclic phosphoric acids. Chirality, 33(7), 379-384. [Link]

  • ResearchGate. (n.d.). Preparation of (R)‐3‐aminopiperidine by resolution with optically active cyclic phosphoric acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Poojary, B., Chidananda, N., & Suhas, R. (2010). Ring-opening Addition Reactions of 1-tert-Butoxycarbonyl-3,4-epoxypiperidine with Amine Nucleophiles.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Davighi, M. G., Clemente, F., Morano, A., Mangiavacchi, F., Cardona, F., Goti, A., Paoli, P., Morrone, A., Nieto-Fabregat, F., Marchetti, R., & Matassini, C. (2023). Simultaneous Grafting of 3,4,5‐Trihydroxypiperidine Iminosugars Onto Multivalent Scaffolds via Double Reductive Amination Provides New GCase Inhibitors. Chemistry – A European Journal, 29(10), e202203399. [Link]

  • Synfacts. (n.d.). Diastereoselective Synthesis of (3R,5R)-β-Hydroxypiperazic Acid. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Retrieved from [Link]

  • Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN103304472A - Method for synthesizing 1-BOC-3-piperidone.
  • ResearchGate. (n.d.). The reductive amination reaction. Retrieved from [Link]

  • DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
  • Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6446. [Link]

  • Reddit. (n.d.). Preparation of Piperidine?. r/chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. Retrieved from [Link]

  • Master Organic Chemistry. (2015, February 10). Epoxide Ring Opening With Base. Master Organic Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Pharmaceuticals, 15(11), 1361. [Link]

  • Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • PubMed. (n.d.). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. Retrieved from [Link]

  • ResearchGate. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

  • MDPI. (n.d.). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Molecules, 28(3), 1391. [Link]

  • PubMed. (n.d.). Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. Retrieved from [Link]

Sources

Technical Support Center: Chromatographic Purification of trans-3-Amino-1-boc-4-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of trans-3-Amino-1-boc-4-hydroxypiperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying this versatile building block. We will move beyond simple protocols to explain the underlying principles, helping you troubleshoot common issues and optimize your separation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification strategy for trans-3-Amino-1-boc-4-hydroxypiperidine.

Question 1: What are the primary challenges in purifying trans-3-Amino-1-boc-4-hydroxypiperidine?

The primary challenges stem from the molecule's dual chemical nature. It possesses a free basic amine, a polar hydroxyl group, and a bulky, non-polar tert-butyloxycarbonyl (Boc) protecting group. This combination can lead to several issues:

  • Peak Tailing: The basic primary amine can interact strongly and non-ideally with acidic silanols present on the surface of standard silica-based stationary phases. This results in broad, tailing peaks, which significantly reduces resolution and purity.

  • Poor Retention in Reversed-Phase (RP) Chromatography: The polar hydroxyl and amino groups can make the molecule too hydrophilic for effective retention on traditional C18 columns using standard mobile phases like acetonitrile/water, causing it to elute near the void volume.

  • Co-elution with Impurities: Synthesis of this compound can result in closely related impurities, such as the cis-isomer or other starting materials, which may have similar chromatographic behavior, making separation difficult.

Question 2: Which chromatographic mode is most suitable for this compound?

The optimal mode depends on the specific impurities you need to remove and the scale of your purification.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the most effective technique. HILIC uses a polar stationary phase (like bare silica, diol, or amide) with a high-organic, low-aqueous mobile phase. This mode provides excellent retention for polar compounds like ours and often yields sharp, symmetrical peaks.

  • Reversed-Phase (RP) Chromatography with Mobile Phase Modifiers: While challenging, RP chromatography can be successful if the mobile phase is modified. Using an ion-pairing agent (e.g., trifluoroacetic acid, TFA) or a high pH mobile phase with a pH-stable column can improve peak shape and retention.

  • Normal-Phase (NP) Chromatography: This can also be a viable option, particularly for removing non-polar impurities. A typical system might involve a silica column with a mobile phase of dichloromethane/methanol or ethyl acetate/heptane with a small amount of a basic modifier like triethylamine (TEA) to improve peak shape.

Question 3: Why is a mobile phase modifier like TFA or TEA often necessary?

These modifiers are crucial for controlling the ionization state of the molecule and masking unwanted column interactions.

  • In Reversed-Phase: A low concentration of an acid like TFA (0.05-0.1%) protonates the basic amine, forming an ion pair that can be retained by the non-polar stationary phase. It also protonates and "masks" residual acidic silanols on the silica surface, preventing the tailing interaction.

  • In Normal-Phase: A small amount of a base like TEA (0.1-1%) is added to the mobile phase to compete with the basic analyte for binding to active, acidic sites on the silica surface. This competition minimizes strong, non-specific interactions, leading to faster elution and much-improved peak symmetry.

Section 2: Troubleshooting Guide for Common Purification Issues

This section provides a structured approach to diagnosing and solving specific problems encountered during the purification of trans-3-Amino-1-boc-4-hydroxypiperidine.

Scenario 1: Severe Peak Tailing in Reversed-Phase HPLC

Problem: You are running a C18 column with a simple acetonitrile/water gradient, and your product peak is broad and severely tailing, making quantification and fractionation impossible.

Root Cause Analysis: The primary amine on your molecule is interacting strongly with acidic silanol groups on the silica backbone of the C18 column. This secondary interaction is much stronger than the desired hydrophobic partitioning, causing a portion of the molecules to "stick" and elute slowly, resulting in a tail.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for peak tailing in RP-HPLC.

Detailed Steps & Explanation:

  • Introduce an Acidic Modifier: The first and simplest step is to add 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid to both your aqueous (A) and organic (B) mobile phases. The low pH (around 2-3) ensures that your amine is fully protonated (acting as a single species) and that surface silanols are also protonated and thus less active.

  • Evaluate Column Choice: If tailing persists, your column may have a high number of un-capped, accessible silanols. Switch to a modern, high-purity, end-capped column specifically designed for good peak shape with basic compounds.

  • Employ High pH Reversed-Phase: As an alternative to low pH, you can use a high pH mobile phase (e.g., pH 10). At this pH, the primary amine of your compound is neutral (de-protonated), eliminating its ability to interact with silanols via ion exchange. Crucially, this requires a specialized pH-stable column (e.g., a hybrid-silica or polymer-based column) as standard silica columns will dissolve above pH 8. This method often provides the best peak shape for basic compounds.

Scenario 2: Poor Retention and No Separation from Polar Impurities in Reversed-Phase

Problem: Your compound elutes very early, close to the solvent front, and is not resolved from a polar impurity.

Root Cause Analysis: The molecule is too polar to be adequately retained by the non-polar C18 stationary phase under your current conditions (likely high aqueous content).

Troubleshooting Workflow:

G A Start: Poor Retention in RP-HPLC B Decrease initial % Organic in gradient A->B C Is retention sufficient? B->C D Switch to a more retentive RP phase (e.g., Phenyl-Hexyl or C30) C->D No I End: Good Retention and Separation C->I Yes E Is separation achieved? D->E F Adopt HILIC Method E->F No E->I Yes G Select HILIC column (Silica, Diol, Amide) F->G H Use high organic mobile phase (e.g., 95:5 ACN:Water) G->H H->I

Caption: Strategy for improving retention of polar analytes.

Detailed Steps & Explanation:

  • Modify the Gradient: Start by lowering the initial percentage of organic solvent in your gradient. For example, if you started at 20% acetonitrile, try starting at 5% or even 2%. This will increase the interaction time with the stationary phase.

  • Change Stationary Phase: If modifying the gradient is insufficient, switch to a more retentive stationary phase. A Phenyl-Hexyl phase offers different selectivity through pi-pi interactions, which may help.

  • Switch to HILIC: This is the most robust solution for highly polar compounds. In HILIC, the stationary phase is polar, and the mobile phase is highly organic. A water layer forms on the surface of the stationary phase, and your polar analyte partitions into this layer, providing strong retention.

    • Starting HILIC Conditions:

      • Column: Bare Silica, Amide, or Diol phase (150 x 4.6 mm, 5 µm)

      • Mobile Phase A: Acetonitrile with 0.1% Formic Acid

      • Mobile Phase B: Water with 0.1% Formic Acid

      • Gradient: Start at 95% A, hold for 2 minutes, then run a gradient to 50% A over 10 minutes.

Section 3: Recommended Purification Protocol (HILIC)

This section provides a validated starting protocol for the preparative purification of trans-3-Amino-1-boc-4-hydroxypiperidine using HILIC, which generally provides the best performance for this class of compounds.

Objective: To purify gram-scale quantities of the target compound from polar and non-polar impurities.

Table 1: HILIC Preparative Chromatography Conditions

ParameterRecommended SettingRationale
Column Bare Silica, 250 x 21.2 mm, 5 µmProvides good retention for polar compounds and is cost-effective for prep scale.
Mobile Phase A AcetonitrileThe weak solvent in HILIC mode.
Mobile Phase B WaterThe strong, polar solvent that elutes the compound.
Modifier Add 0.1% Formic Acid to both A & BEnsures consistent pH and improves peak shape by protonating the amine.
Flow Rate 20 mL/minStandard for this column dimension. Adjust based on system pressure.
Gradient 5% to 40% B over 20 minutesA shallow gradient is crucial for resolving closely eluting impurities.
Detection UV at 210 nmThe Boc-group has a weak chromophore; low UV is required for detection.
Sample Prep Dissolve crude material in 95:5 ACN:WaterDissolving in a high-organic mixture prevents peak distortion upon injection.

Step-by-Step Experimental Protocol:

  • System Equilibration: Equilibrate the column with the starting conditions (95% A, 5% B) for at least 10 column volumes or until the baseline is stable.

  • Sample Preparation: Dissolve the crude compound in a solution mimicking the initial mobile phase (e.g., 95% Acetonitrile / 5% Water) at a concentration of 20-50 mg/mL. Filter the sample through a 0.45 µm filter to remove particulates.

  • Injection: Inject the prepared sample onto the column. The injection volume will depend on the loading capacity, which should be determined with an initial small-scale run.

  • Fraction Collection: Collect fractions based on the UV chromatogram. The target compound should elute as a sharp, well-defined peak.

  • Analysis: Analyze the collected fractions by an orthogonal method (e.g., TLC, analytical HPLC, or LC-MS) to confirm purity.

  • Pooling and Evaporation: Pool the pure fractions and remove the solvent under reduced pressure. Note that removing water from HILIC fractions can be time-consuming; a lyophilizer (freeze-dryer) may be beneficial if available.

References

  • The Role of Trifluoroacetic Acid (TFA) in Reversed-Phase HPLC. Waters Corporation. [Link]

  • A Review of pH Stability in Reversed-Phase Liquid Chromatography. Agilent Technologies. [Link]

  • Peak Tailing in HPLC: Causes and Solutions. Restek Corporation. [Link]

Identifying and minimizing byproducts in the synthesis of substituted piperidines.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted piperidines. As a cornerstone moiety in over twenty classes of pharmaceuticals and numerous natural alkaloids, the piperidine scaffold is of paramount importance to drug discovery and development.[1] However, its synthesis is often accompanied by challenges, primarily the formation of closely related byproducts that can complicate purification and reduce yields.

This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common issues encountered during piperidine synthesis. We will move from identifying common byproducts in major synthetic routes to detailed troubleshooting and prevention strategies, supported by established protocols and mechanistic insights.

Section 1: Frequently Asked Questions - Common Synthetic Routes & Byproduct Formation

This section addresses the most frequent challenges associated with the principal methods for synthesizing the piperidine core.

Q1: I'm performing a reductive amination to synthesize a piperidine derivative and observing significant amounts of a bis-alkylated tertiary amine. What is causing this and how can I prevent it?

A: This is a classic side reaction in reductive amination, particularly when using primary amines.[2] The initially formed secondary amine product is often more nucleophilic than the starting primary amine and can react with another molecule of the aldehyde/ketone, leading to the formation of a tertiary amine byproduct.

Causality & Prevention:

  • Stoichiometry Control: The most direct approach is to use an excess of the amine relative to the carbonyl compound. This increases the probability that the carbonyl will react with the starting amine rather than the product.

  • Slow Addition: Adding the reducing agent or the carbonyl compound slowly to the reaction mixture can help maintain a low concentration of the secondary amine product, disfavoring the second alkylation event.

  • Choice of Reducing Agent: Milder reducing agents like sodium triacetoxyborohydride (STAB) are often preferred as they are more selective for the iminium ion over the carbonyl group, reducing side reactions.[3] Borane-pyridine complexes can also be effective but may still lead to bis-alkylation.[2]

Q2: During the catalytic hydrogenation of a substituted pyridine, my reaction is stalling, and I'm isolating partially hydrogenated intermediates like tetrahydropyridines. How can I drive the reaction to completion?

A: Incomplete reduction during the hydrogenation of pyridines is a common hurdle, often stemming from catalyst deactivation or suboptimal reaction conditions.[4][5] The aromaticity of the pyridine ring requires potent catalytic systems to achieve full saturation.

Causality & Prevention:

  • Catalyst Choice: Rhodium on carbon (Rh/C) and platinum(IV) oxide (PtO₂, Adams' catalyst) are generally more effective than palladium on carbon (Pd/C) for pyridine hydrogenation.[5][6]

  • Acidic Additives: The basic nitrogen of the pyridine can inhibit catalyst activity. Adding acidic additives like HCl or acetic acid protonates the nitrogen, reducing its coordination to the metal center and enhancing reactivity.[4][7]

  • Reaction Conditions: Increasing hydrogen pressure (typically 50-80 bar) and elevating the temperature (60-80 °C) can provide the necessary energy to overcome the aromatic stabilization and drive the reaction to completion.[4][7] Insufficient catalyst loading (typically 5-10 mol%) can also lead to incomplete conversion.[5]

Q3: My Pictet-Spengler reaction is giving me a poor yield and a complex mixture of products. What are the likely side reactions?

A: The Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization, is sensitive to reaction conditions.[8][9] Side reactions can arise from the instability of the starting materials or intermediates under the typically acidic conditions.

Causality & Prevention:

  • Iminium Ion Electrophilicity: The reaction relies on the formation of an electrophilic iminium ion to facilitate the ring closure. If the aromatic ring is not sufficiently nucleophilic (electron-poor), or if the imine is not readily protonated, the reaction may fail or proceed slowly, allowing for degradation pathways.[8] Using stronger acid catalysts or more electron-rich aromatic substrates can mitigate this.[10]

  • Over-oxidation/Decomposition: Harsh acidic conditions and high temperatures can lead to the decomposition of starting materials or the desired product.[10] It is crucial to carefully screen reaction temperatures, starting at lower temperatures and gradually increasing if necessary.[11]

  • N-Acyliminium Ion Variants: For less reactive systems, performing the reaction on an N-acylated precursor can generate a more electrophilic N-acyliminium ion, often leading to cleaner reactions and higher yields under milder conditions.

Q4: I'm attempting an N-alkylation of a piperidine with an alkyl halide and observing the formation of a quaternary ammonium salt. How do I achieve selective mono-alkylation?

A: The formation of a quaternary ammonium salt is a result of over-alkylation, where the desired tertiary amine product reacts further with the alkyl halide.[12] This is analogous to the bis-alkylation seen in reductive aminations.

Causality & Prevention:

  • Control of Stoichiometry: Using the piperidine as the limiting reagent and adding the alkyl halide slowly can help to prevent over-alkylation.[12] Conversely, ensuring the piperidine is in excess is another common strategy.

  • Base Selection: The choice of base is critical. A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA or Hünig's base) is often used to scavenge the acid produced during the reaction without competing in the alkylation.[12][13]

  • Reactivity of the Alkyl Halide: More reactive alkylating agents (I > Br > Cl) will favor quaternization. If possible, choose a less reactive halide and compensate with slightly elevated temperatures.[13]

Section 2: Troubleshooting Guide - Byproduct Identification & Characterization

Once an unexpected byproduct is formed, its identification is key to optimizing the reaction.

Q5: My crude ¹H NMR spectrum shows unexpected peaks. How can I use NMR to identify common byproducts?

A: ¹H NMR is a powerful first-pass tool for identifying byproducts. Comparing the crude spectrum to the spectra of your starting materials and expected product is the first step.

Troubleshooting Steps:

  • Identify Unreacted Starting Materials: Look for the characteristic peaks of your initial piperidine, pyridine, or carbonyl compound.

  • Look for Diagnostic Shifts:

    • Over-alkylation (Quaternary Salts): Protons alpha to the nitrogen will be significantly downfield-shifted compared to the tertiary or secondary amine precursor due to the positive charge.

    • Partially Hydrogenated Pyridines: The appearance of peaks in the olefinic region (typically 4.5-6.0 ppm) can indicate the presence of di- or tetrahydropyridine intermediates.

    • Ring-Opened Byproducts: The disappearance of the characteristic piperidine ring protons and the appearance of new aliphatic chain signals could suggest C-N bond cleavage, a potential side reaction in harsh hydrogenations.[6]

  • Use 2D NMR: If the ¹H NMR is too complex, COSY and HSQC experiments can help to establish connectivity and assign protons to their respective carbons, aiding in the structural elucidation of unknown byproducts.

Q6: I have an unknown impurity with a mass that doesn't correspond to any expected product. How can LC-MS help?

A: Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for separating and identifying byproducts.

Troubleshooting Workflow:

  • Determine Molecular Weight: The mass spectrometer will provide the molecular weight of the impurity. This is often the most critical piece of information.

  • Hypothesize Structures: Based on the molecular weight, propose potential structures. For example:

    • Dimerization: A mass corresponding to double the product weight (minus H₂) might indicate a dimer.

    • Addition of Solvent/Reagents: Check if the mass corresponds to the product plus fragments from your solvent (e.g., DMF, acetonitrile) or reagents.

    • Incomplete Reactions: A mass corresponding to an intermediate (e.g., the imine in a reductive amination) can indicate the reaction has not gone to completion.

  • Fragmentation Analysis (MS/MS): If available, MS/MS can provide structural information. The fragmentation pattern of the impurity can be compared to the fragmentation of the desired product to identify common structural motifs. For example, the loss of a specific substituent can be tracked.[14]

Section 3: Minimization & Prevention Strategies

Proactive measures are the most effective way to ensure high purity and yield.

Q7: What general strategies can I employ to minimize byproduct formation across different synthetic routes?

A: Several key principles apply to most piperidine syntheses:

  • Temperature Control: Many side reactions have higher activation energies than the desired reaction. Running the reaction at the lowest possible temperature that allows for a reasonable reaction rate can significantly improve selectivity.[4][11]

  • Protecting Groups: If your molecule contains other reactive functional groups, the use of protecting groups is essential to prevent unwanted side reactions. The choice of protecting group (e.g., Boc, Cbz for the nitrogen) is critical and should be orthogonal to the reaction conditions.

  • Solvent Choice: The polarity and coordinating ability of the solvent can influence reaction pathways and the stability of intermediates.[11] Screening different solvents is a crucial part of optimization.

  • Inert Atmosphere: Many reagents used in these syntheses are sensitive to air and moisture. Running reactions under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions or the quenching of sensitive reagents.[4]

Table 1: Summary of Common Byproducts and Recommended Prevention Strategies
Synthetic RouteCommon Byproduct(s)Primary Cause(s)Recommended Prevention Strategy(ies)
Catalytic Hydrogenation Partially hydrogenated intermediates (e.g., tetrahydropyridines)Incomplete reaction, catalyst poisoning/inhibitionUse more active catalysts (Rh/C, PtO₂), add acid, increase H₂ pressure and temperature.[4][5][6]
Ring-opened products (e.g., pentylamines)Harsh conditions, certain catalystsUse milder conditions, select catalysts less prone to C-N cleavage (e.g., Rhodium-based).[4][6]
Reductive Amination Bis-alkylated tertiary amineSecondary amine product is reactiveUse excess amine, slow addition of limiting reagent, choose a milder reducing agent (e.g., STAB).[2]
Reduced carbonyl (alcohol)Reducing agent reacts with carbonyl before imine formationUse a pH-controlled or selective reducing agent (e.g., NaCNBH₃, STAB) that favors iminium reduction.[2][3]
Pictet-Spengler Decomposed starting materials/productsHarsh acid/heatScreen for milder acid catalysts and lower reaction temperatures.[10][11]
N-Oxidized speciesUnintended oxidationEnsure an inert atmosphere; purify starting materials.
N-Alkylation Quaternary ammonium saltOver-alkylation of the productControl stoichiometry, use a non-nucleophilic base (DIPEA), choose a less reactive alkyl halide.[12][13]

Section 4: Protocols & Workflows

Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol provides a general method for the synthesis of an N-substituted piperidine from a piperidone.

Materials:

  • Substituted Piperidone (1.0 equiv)

  • Primary or Secondary Amine (1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, catalytic amount)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, dissolve the piperidone (1.0 equiv) and the amine (1.2 equiv) in DCM.

  • Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation. A catalytic amount of acetic acid can be added to facilitate this step.

  • In portions, carefully add sodium triacetoxyborohydride (1.5 equiv) to the stirring solution. The addition may be exothermic.

  • Monitor the reaction by TLC or LC-MS until the starting piperidone is consumed.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Workflow for Byproduct Identification

The following diagram illustrates a logical workflow for identifying an unknown byproduct observed during synthesis.

Byproduct_Identification_Workflow start Byproduct Detected (TLC, LC-MS) lcms Run LC-MS Analysis start->lcms nmr Acquire ¹H, ¹³C NMR start->nmr msms Perform MS/MS Fragmentation lcms->msms data Analyze Data: - Molecular Weight - Formula - NMR Shifts lcms->data nmr->data hypo Hypothesize Structures (Dimer, Side Product, etc.) msms->hypo data->hypo confirm Confirm Structure (2D NMR, Synthesis of Standard) hypo->confirm optimize Optimize Reaction Conditions confirm->optimize

Caption: Workflow for byproduct identification and characterization.

References

  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
  • BenchChem. (2025). Technical Support Center: Strategies to Reduce By-product Formation in Piperidine Synthesis.
  • BenchChem. (2025). Technical Support Center: Synthesis of Piperidine from Pyridine.
  • BenchChem. (2025). Minimizing side reactions in the Pictet-Spengler synthesis of piperidines.
  • Wikipedia. (2023). Pictet–Spengler reaction. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Diastereoselective Pictet-Spengler Reaction for Piperidine Synthesis.
  • ReddyMasu, S., Kalluri, V. S. R., & Rudraraju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of Pharmaceutical Sciences and Research, 6(8), 3488-3492.
  • Studylib. (n.d.). Reductive Amination with Borohydride & Borane Reducing Agents. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing N-Alkylation of Piperidines.
  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine? Retrieved from [Link]

  • Various Authors. (2013).
  • ResearchGate. (n.d.). Literature examples of diastereoselective N-alkylation of N-alkylpiperidine derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]

  • The Organic Reaction. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

Sources

Strategies for enhancing the solubility of trans-3-Amino-1-boc-4-hydroxypiperidine for in vitro assays.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Solubility Strategies for trans-3-Amino-1-boc-4-hydroxypiperidine

Welcome to the technical support center for resolving solubility challenges with trans-3-Amino-1-boc-4-hydroxypiperidine (CAS 1268511-99-4). This guide is designed for researchers, scientists, and drug development professionals to provide field-proven strategies and in-depth troubleshooting for utilizing this compound effectively in in vitro assays.

Understanding the Molecule: The Root of the Solubility Challenge

trans-3-Amino-1-boc-4-hydroxypiperidine is a valuable building block in medicinal chemistry.[1][2] Its structure, however, presents a classic solubility dilemma. The piperidine core with amino and hydroxyl groups provides polarity and hydrogen bonding capabilities, while the bulky tert-butyloxycarbonyl (Boc) protecting group introduces significant lipophilic character. This amphipathic nature, combined with its potential to form strong intermolecular hydrogen bonds in a solid state, often leads to poor solubility in purely aqueous buffers required for most biological assays.

Frequently Asked Questions (FAQs)

Q1: What is the first solvent I should try to dissolve trans-3-Amino-1-boc-4-hydroxypiperidine?

A: For in vitro assays, the standard starting point is Dimethyl Sulfoxide (DMSO) . It is a powerful, water-miscible organic solvent capable of dissolving a wide range of lipophilic compounds.[3] Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This stock can then be serially diluted into your aqueous assay buffer or cell culture medium.

Q2: What is the maximum final concentration of DMSO I can use in my cell-based assay?

A: This is a critical, cell-line-dependent parameter. As a general rule, the final concentration of DMSO in your assay should be kept below 0.5% (v/v) , and ideally at or below 0.1%, to avoid solvent-induced artifacts or cytotoxicity.[3][4] Some cell lines are sensitive to DMSO concentrations as low as 0.25%.[5] It is imperative to run a vehicle control (assay medium with the same final DMSO concentration but without your compound) to ensure the solvent itself is not affecting the experimental outcome.[3]

Q3: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What should I do?

A: This is a common issue known as "crashing out." It occurs when the compound's solubility limit in the final aqueous solution is exceeded. Here are the immediate steps to take:

  • Lower the Final Concentration: Your target concentration may be too high. Try a lower final concentration.

  • Modify the Dilution Method: Instead of adding the DMSO stock directly to the full volume of buffer, try adding it to a smaller volume first while vortexing vigorously, and then bring it to the final volume. This rapid mixing can sometimes prevent immediate precipitation.

  • Explore Co-Solvents or pH Adjustment: If simple dilution fails, you will need to employ more advanced strategies, which are detailed in the Troubleshooting Guide below.

Troubleshooting Guide: Advanced Solubilization Strategies

Problem 1: Persistent Precipitation in Aqueous Media

When lowering the concentration is not an option and the compound continues to precipitate from a DMSO-based stock, the issue lies in the limited aqueous solubility of the neutral form of the molecule.

Solution A: pH Modification

Causality: The primary amine group on the piperidine ring is basic.[6][7] By lowering the pH of the solvent, this amine can be protonated to form an ammonium salt. This charged species is significantly more polar and, therefore, more soluble in aqueous media.[8]

Step-by-Step Protocol: Acidic Buffer Solubilization

  • Initial Attempt: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Prepare Acidic Buffer: Create a working buffer at a lower pH. For example, use a buffer at pH 4.0-5.0. A common choice is a citrate buffer.

  • Dilution: Slowly add the DMSO stock solution dropwise into the vortexing acidic buffer to achieve the desired final concentration.

  • pH Neutralization: Once the compound is fully dissolved in the acidic buffer, you can carefully and slowly adjust the pH back up to the physiological range (pH 7.2-7.4) required for your assay using a dilute basic solution (e.g., 0.1 M NaOH). Monitor for any signs of precipitation during this step.

  • Final Check: Ensure the final concentration of any salts formed and the co-solvent (DMSO) are compatible with your assay.

dot

Solubility_Workflow start Start: Dissolve Compound stock_prep Prepare 10-50 mM stock in 100% DMSO start->stock_prep dilute Dilute stock into aqueous assay buffer (Final DMSO < 0.5%) stock_prep->dilute check1 Is the solution clear? dilute->check1 success Proceed with Assay (Include Vehicle Control) check1->success Yes precipitate Precipitation Occurs check1->precipitate No strategy_ph Strategy 1: pH Adjustment (See Protocol) precipitate->strategy_ph check2 Solubilized? strategy_ph->check2 strategy_cosolvent Strategy 2: Co-solvents (Try PEG or Cyclodextrin) check3 Solubilized? strategy_cosolvent->check3 check2->success Yes check2->strategy_cosolvent No check3->success Yes reassess Re-evaluate Experiment: - Lower final concentration - Consider alternative compound check3->reassess No

Caption: Decision workflow for solubilizing the compound.

References

  • Niles, A. L., Moravec, R. A., & Riss, T. L. (2007). Considerations for using solvents in cell-based assays. Assay Guidance Manual. Available at: [Link]

  • Timm, M., Saaby, L., Moesby, L., & Hansen, E. W. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877–885. Available at: [Link]

  • Clark, J. (2015). Solubility and pH of amines. Chemguide. Available at: [Link]

  • Hollebeeck, S., Raas, T., Piront, N., & Schneider, Y. J. (2011). The use of solvents in cell-based assays. Toxicology in Vitro, 25(8), 1599-1609. Available at: [Link]

  • Bergström, C. A. (2020). Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. ADMET & DMPK, 8(4), 303–306. Available at: [Link]

  • Al-Shalabi, E., Gc, R. B., Al-Ghamdi, S., & Alarifi, S. (2023). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Molecules, 28(22), 7525. Available at: [Link]

  • Masood, A. R. (2015). Answer to "What is a suitable organic solvent to dilute a compound for in vitro and in vivo treatments?". ResearchGate. Available at: [Link]

  • LibreTexts Chemistry. (2023). Advanced Properties of Amines. Available at: [Link]

  • Lee, T. Y., Chen, C. Y., & Lin, H. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 354, 148-154. Available at: [Link]

  • Kumar, S., & Singh, A. (2018). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Drug Delivery and Therapeutics, 8(5), 1-8. Available at: [Link]

  • DL_Chemist. (2018). Comment on "Having great trouble with a Boc-protection reaction". Reddit. Available at: [Link]

  • Zare, A., & Meraj, S. (2015). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Molecules, 20(7), 12566–12579. Available at: [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]

  • organiker. (2018). Comment on "Having great trouble with a Boc-protection reaction". Reddit. Available at: [Link]

  • Murillo, E. A. (2017). Answer to "Is there a relationship between solubility of material and its PH level?". ResearchGate. Available at: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Available at: [Link]

  • OrgPrepDaily. (2012). Reactions that Work: Boc Protection. Chemtips Blog. Available at: [Link]

  • whatjesus. (2010). Comment on "How does pH affect water solubility of organic acids (or acids in general)?". Reddit. Available at: [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2011). Strategies for solubility enhancement of poorly soluble drugs. International Journal of Pharmaceutical Sciences Review and Research, 7(1), 74-80. Available at: [Link]

Sources

Challenges in controlling stereoselectivity during the synthesis of trans-3-Amino-1-boc-4-hydroxypiperidine.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of trans-3-Amino-1-boc-4-hydroxypiperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of controlling stereoselectivity in this critical synthetic process. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered in the laboratory. Our approach is grounded in mechanistic principles to empower you not just to follow steps, but to understand and adapt them to your specific needs.

Introduction: The Stereochemical Challenge

The synthesis of trans-3-Amino-1-boc-4-hydroxypiperidine presents a significant stereochemical hurdle: the selective formation of the trans diastereomer over the cis isomer. The relative orientation of the amino and hydroxyl groups is pivotal for the biological activity and physicochemical properties of downstream compounds. This guide will focus on the two most prevalent strategies for establishing this crucial trans stereochemistry:

  • Diastereoselective Reduction of a 4-Piperidone Precursor: This is a widely employed method where the stereochemistry is set by the facial selectivity of a hydride attack on a ketone.

  • Regioselective Ring-Opening of a Piperidine-Derived Epoxide: An alternative and powerful approach that leverages the inherent stereospecificity of epoxide chemistry.

Strategy 1: Diastereoselective Reduction of N-Boc-3-amino-4-piperidone

This strategy hinges on the reduction of a 4-keto group in a piperidine ring already bearing the 3-amino substituent. The key to achieving high trans selectivity lies in understanding the interplay between the reducing agent and the substrate's conformation.

Frequently Asked Questions (FAQs)

Q1: I performed a sodium borohydride (NaBH₄) reduction of my N-Boc-3-(protected-amino)-4-piperidone and obtained a mixture of cis and trans isomers with low selectivity. What went wrong?

A1: This is a common issue. The stereochemical outcome of the reduction of a substituted 4-piperidone is a classic example of the competition between steric approach control and substrate-directing effects. With a small hydride donor like NaBH₄, the hydride can attack the carbonyl from either the axial or equatorial face of the piperidine ring in its chair conformation.

  • Axial Attack: Leads to the formation of an equatorial hydroxyl group, resulting in the desired trans product (assuming the 3-amino group is equatorial).

  • Equatorial Attack: Leads to the formation of an axial hydroxyl group, resulting in the undesired cis product.

The low selectivity you're observing suggests that the energy barriers for these two pathways are very similar under your reaction conditions. The size and nature of the protecting group on the 3-amino substituent play a crucial role. A bulky protecting group can sterically hinder the axial approach of the hydride, leading to a higher proportion of the cis isomer.

Q2: How can I improve the trans-selectivity in the ketone reduction?

A2: To favor the trans isomer, you need to encourage axial attack of the hydride. Here are several strategies:

  • Choice of Reducing Agent: While seemingly counterintuitive, bulkier reducing agents are not always the answer for the trans product. Small, unhindered reducing agents like sodium borohydride often favor the formation of the thermodynamically more stable equatorial alcohol.[1] However, the substituent at the 3-position complicates this. For this specific substrate, a systematic screen of reducing agents is the most effective approach.

  • Temperature: Lowering the reaction temperature can enhance selectivity by amplifying small differences in the activation energies between the two competing pathways.

  • Protecting Group Strategy: The protecting group on the 3-amino function is critical. A less bulky protecting group may reduce steric hindrance to the axial approach.

Q3: What is the mechanistic basis for stereocontrol in this reduction?

A3: The stereochemical outcome is dictated by the transition state of the hydride attack on the carbonyl. Two main models are used to rationalize this:

  • Steric Approach Control: The hydride attacks from the less sterically hindered face. In a chair-like conformation, if the 3-amino substituent is equatorial and bulky, it can partially block the axial face, leading to more equatorial attack and the cis product. Bulky reducing agents, such as L-Selectride, are more susceptible to steric hindrance and will preferentially attack from the less hindered face, often the equatorial face, to yield the axial alcohol (cis isomer).[2]

  • Chelation Control: If the protecting group on the 3-amino group and the piperidine nitrogen can chelate with the metal cation of the hydride reagent (e.g., Li⁺ in LiAlH₄), it can lock the conformation of the piperidine ring and direct the hydride attack from a specific face. For example, a chelating group could favor an axial attack to produce the trans isomer.[3]

The final stereochemical ratio is a result of the balance between these effects.

Troubleshooting Guide: Diastereoselective Reduction
Problem Potential Cause(s) Recommended Solution(s)
Low trans:cis Ratio - Non-optimal reducing agent. - Steric hindrance from a bulky protecting group on the 3-amino substituent. - High reaction temperature.- Screen a panel of reducing agents (see Table 1). - Consider a smaller protecting group for the 3-amino function if synthetically feasible. - Perform the reduction at lower temperatures (e.g., -78 °C to 0 °C).
Incomplete Reaction - Insufficient equivalents of reducing agent. - Low reactivity of the reducing agent at the chosen temperature.- Increase the equivalents of the reducing agent (e.g., from 1.1 to 2.0 eq.). - If the reaction is slow at low temperatures, allow it to warm slowly to room temperature and monitor by TLC.
Formation of Side Products - Over-reduction of the Boc group (with harsh reducing agents like LiAlH₄). - Epimerization at the 3-position under basic workup conditions.- Use milder reducing agents like NaBH₄. - Ensure the workup is performed under controlled pH conditions.
Data Summary: Reducing Agent Performance
Reducing Agent Typical Selectivity Trend for 4-Piperidones Comments
Sodium Borohydride (NaBH₄) Often favors the equatorial alcohol (trans product), but is highly sensitive to substrate substituents.A good starting point. Easy to handle.
Lithium Aluminum Hydride (LiAlH₄) Similar to NaBH₄ but more reactive. Can lead to over-reduction.Potential for chelation control with Li⁺.
L-Selectride® / K-Selectride® Bulky reagents that typically favor equatorial attack to give the axial alcohol (cis product).[2]Useful if the cis isomer is desired or to establish the stereochemistry of the minor product.
Sodium Triacetoxyborohydride (STAB) Milder reducing agent, often used in reductive aminations.May offer different selectivity due to its steric bulk and reactivity profile.

Note: The actual diastereomeric ratios will be highly dependent on the specific substrate and reaction conditions.

Experimental Protocol: Stereoselective Reduction of N-Boc-3-(tert-butoxycarbonylamino)-4-piperidone
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-Boc-3-(tert-butoxycarbonylamino)-4-piperidone (1.0 eq) in anhydrous methanol or ethanol (0.1 M).

  • Cooling: Cool the solution to the desired temperature (start with 0 °C or -78 °C for higher selectivity).

  • Addition of Reducing Agent: Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Stir the reaction at the cooled temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, slowly add acetone to quench the excess NaBH₄.

  • Workup: Concentrate the mixture under reduced pressure. Add water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Analysis: Determine the trans:cis ratio of the crude product by ¹H NMR spectroscopy or GC-MS. Purify by column chromatography.

Visualization of Stereocontrol

G cluster_substrate N-Boc-3-amino-4-piperidone cluster_pathways Hydride Attack Pathways cluster_products Diastereomeric Products Ketone Piperidone Substrate Axial Axial Attack (less hindered for small Nu:) Ketone->Axial Small Nu: (e.g., NaBH4) Equatorial Equatorial Attack (more hindered for small Nu:) Ketone->Equatorial Bulky Nu: (e.g., L-Selectride) Trans trans-Alcohol (Equatorial OH) Thermodynamically Favored Axial->Trans Cis cis-Alcohol (Axial OH) Kinetically Favored (with bulky Nu:) Equatorial->Cis

Caption: Diastereoselective reduction pathways.

Strategy 2: Regioselective Epoxide Ring-Opening

This elegant strategy involves the synthesis of an epoxide from a piperidine precursor, followed by a nucleophilic ring-opening that sets the trans stereochemistry.

Frequently Asked Questions (FAQs)

Q1: How does the epoxide ring-opening strategy ensure trans stereochemistry?

A1: This method relies on the inherent stereospecificity of an Sₙ2 reaction. The nucleophile (in this case, an azide or a protected amine) attacks one of the epoxide carbons, leading to an inversion of configuration at that center. If the epoxide is formed from an alkene precursor, the subsequent ring-opening will result in a trans relationship between the two newly introduced functional groups.

Q2: I'm concerned about the regioselectivity of the epoxide opening. How can I ensure the nucleophile attacks the correct carbon?

A2: Regioselectivity is a valid concern and is governed by both steric and electronic factors. For a piperidine-3,4-epoxide, the nucleophile can attack at either C3 or C4.

  • Under basic or neutral conditions (Sₙ2-like): The nucleophile will typically attack the less sterically hindered carbon. The substitution pattern on your piperidine ring will be the deciding factor.

  • Under acidic conditions (Sₙ2-like with carbocation character): The reaction proceeds through a transition state with significant positive charge development. The nucleophile will attack the carbon that can better stabilize this partial positive charge.

For the synthesis of trans-3-amino-4-hydroxypiperidine, you would typically want the nucleophile (azide or amine) to attack at the 3-position of a 3,4-epoxide. Careful choice of reaction conditions and protecting groups is essential.[4]

Q3: What is a good nucleophile for the epoxide opening to introduce the amino group?

A3: Sodium azide (NaN₃) is an excellent nucleophile for this transformation.[5] It is small, highly nucleophilic, and the resulting azide can be cleanly reduced to the primary amine in a subsequent step (e.g., using H₂, Pd/C, or Staudinger reduction). Using a protected amine directly can be more challenging due to its basicity and potential for side reactions.

Troubleshooting Guide: Epoxide Ring-Opening
Problem Potential Cause(s) Recommended Solution(s)
Low Regioselectivity - Competing attack at both epoxide carbons. - Reaction conditions favoring a mixed Sₙ1/Sₙ2 mechanism.- For Sₙ2-type opening, use basic or neutral conditions and a strong nucleophile (e.g., NaN₃). - Avoid strongly acidic conditions unless a specific regiochemical outcome is desired and has been previously established.
No Reaction or Sluggish Reaction - Poorly reactive epoxide. - Insufficiently nucleophilic reagent.- Consider using a Lewis acid catalyst to activate the epoxide (e.g., LiClO₄, Ti(OiPr)₄), but be mindful of potential changes in regioselectivity. - Increase the reaction temperature.
Side Product Formation - Dimerization or polymerization if using an unprotected amine as the nucleophile. - Rearrangement of the epoxide under certain conditions.- Use sodium azide followed by reduction. - Maintain careful control of the reaction temperature and stoichiometry.
Experimental Protocol: Synthesis via Epoxide Opening

Step A: Epoxidation of N-Boc-1,2,3,6-tetrahydropyridine

  • Preparation: Dissolve N-Boc-1,2,3,6-tetrahydropyridine (1.0 eq) in a suitable solvent like dichloromethane (DCM).

  • Addition of Oxidant: Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise at 0 °C.

  • Monitoring: Stir at room temperature until the starting material is consumed (monitor by TLC).

  • Workup: Quench with a solution of sodium thiosulfate, wash with sodium bicarbonate solution and brine, dry over sodium sulfate, and concentrate to yield the epoxide.

Step B: Regioselective Ring-Opening with Azide

  • Preparation: Dissolve the epoxide (1.0 eq) in a solvent mixture such as ethanol/water.

  • Nucleophile Addition: Add sodium azide (1.5 eq) and ammonium chloride (1.1 eq).

  • Reaction: Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC).

  • Workup: Cool to room temperature, concentrate the solvent, and extract the product with an organic solvent. Wash, dry, and concentrate to obtain the azido alcohol.

Step C: Reduction of the Azide

  • Preparation: Dissolve the azido alcohol in methanol or ethanol.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenation: Stir the mixture under an atmosphere of hydrogen (using a balloon or a Parr shaker) until the reaction is complete.

  • Workup: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the desired trans-3-amino-4-hydroxypiperidine.

Visualization of the Epoxide Opening Workflow

G Alkene N-Boc-1,2,3,6- tetrahydropyridine Epoxide Piperidine Epoxide Alkene->Epoxide m-CPBA AzidoAlcohol trans-Azido Alcohol Epoxide->AzidoAlcohol 1. NaN3 (SN2) 2. H2O FinalProduct trans-3-Amino-1-boc- 4-hydroxypiperidine AzidoAlcohol->FinalProduct H2, Pd/C

Caption: Epoxide ring-opening synthetic workflow.

Conclusion

Controlling the stereoselectivity in the synthesis of trans-3-Amino-1-boc-4-hydroxypiperidine is a challenging yet achievable goal. Success hinges on a rational approach to the choice of synthetic strategy, reagents, and reaction conditions. By understanding the underlying mechanistic principles of either diastereoselective reduction or stereospecific epoxide opening, researchers can effectively troubleshoot and optimize their syntheses to obtain the desired trans isomer with high purity.

References

  • Evans, P. A. (Ed.). (2011). Modern Protection Groups in Organic Synthesis. Wiley-VCH.
  • Gao, Y., & Wang, J. (2014). Synthesis method for N-Boc-3-piperidone. CN103204801A.
  • de Andrade, J. B., & da Silva, J. A. (2015). Theoretical and experimental study of the reduction reaction of trans and cis of 4-tert-butyl-2-X-ciclohexanone (X= F and Cl) with N-selectride. Journal of Molecular Modeling, 21(5), 123.
  • Das, B., Reddy, V. S., Tehseen, F., & Krishnaiah, M. (2007). Catalyst-Free Highly Regio- and Stereoselective Ring Opening of Epoxides and Aziridines with Sodium Azide Using Poly(ethylene glycol) as an Efficient Reaction Medium. Synthesis, 2007(05), 666-668. [Link]

  • Plummer, M. S., et al. (1993). Synthesis and use of 3-amino-4-phenyl-2-piperidones and 4-amino-2-benzazepin-3-ones as conformationally restricted phenylalanine isosteres in renin inhibitors. Journal of medicinal chemistry, 36(21), 3090-3099.
  • Wipf, P., & Kim, Y. (2014). A twist on facial selectivity of hydride reductions of cyclic ketones: twist-boat conformers in cyclohexanone, piperidone, and tropinone reactions. The Journal of organic chemistry, 79(23), 11466–11475. [Link]

  • Li, J., & Wang, X. (2015). Synthesis method of N-boc-4-hydroxypiperidine. CN104628625A.
  • Wipf, P., & Kim, Y. (2014). A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. The Journal of Organic Chemistry, 79(23), 11466-11475.
  • Khimich, N. N., et al. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Chemistry of Heterocyclic Compounds, 57(8), 786-793. [Link]

  • Singh, P. P., et al. (2015). Regioselective ring opening of epoxide 1 with piperazine and piperidine derivatives afforded 5a-5e. Bioorganic & medicinal chemistry letters, 25(1), 117-121.
  • Schupp, P. S., et al. (2015). Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration. Beilstein Journal of Organic Chemistry, 11, 2186-2197. [Link]

  • Low, J. D., et al. (2018). Diastereoselective synthesis of fused cyclopropyl-3-amino-2,4-oxazine β-amyloid cleaving enzyme (BACE) inhibitors and their biological evaluation. Bioorganic & medicinal chemistry letters, 28(7), 1215-1219.
  • Kumar, S. T., & Singh, P. (2020). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, Section B: Organic Chemistry including Medicinal Chemistry, 59B(5), 769-774. [Link]

  • Reddy, G. S., & Kumar, K. A. (2012). Regioselectivity in the Ring Opening of Epoxides for the Synthesis of Aminocyclitols from D-(-)-Quinic Acid. Molecules, 17(10), 11989-11999. [Link]

  • Osorio-Plaza, E., et al. (2016). Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. Molecules, 21(11), 1543. [Link]

  • Hopkin, M. D., et al. (2022). Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. Organic Letters, 24(17), 3215–3220.
  • Wipf, P., & Kim, Y. (2014). A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. The Journal of organic chemistry, 79(23), 11466-75.
  • Scott, R. W., et al. (2012). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & biomolecular chemistry, 10(35), 7149-58.
  • Clarke, M. L., & Jamieson, C. (2021). An Asymmetric Approach Towards 3-Spiropiperidines. University of St Andrews.
  • Titov, M., et al. (2014). Regio- and stereoselective synthesis of new diaminocyclopentanols. Beilstein Journal of Organic Chemistry, 10, 2538-2544. [Link]

  • Wang, Z. G., et al. (2017). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. Applied biochemistry and biotechnology, 182(2), 744-757.
  • Saksena, A., & Narasaka, K. (2004). Chelation-controlled reduction: stereoselective formation of syn-1,3-diols and synthesis of compactin and mevinolin lactone. Chirality, 16(S1), S100-7.
  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical reviews, 109(6), 2455-2504.
  • Kamal, A., et al. (2015). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols.
  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
  • Wipf, P., & Kim, Y. (2014). Figure 3 from A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. Semantic Scholar.
  • Ryan, S. J. (2013). Hydride Reduction Reactions: A Stereoselective Adventure. Odinity.
  • Fields, G. B. (n.d.).
  • Lindsay-Scott, P. (2007). Selective Reduction of β-Hydroxy Ketones.
  • Murphy, P. V. (2021). Cyclisations and Strategies for Stereoselective Synthesis of Piperidine Iminosugars. Accounts of Chemical Research, 54(21), 4076-4089.
  • ChemicalBook. (n.d.). N-BOC-3-Aminopiperidine synthesis.
  • Muttenthaler, M., et al. (2021). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis.
  • Wang, Z., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14352–14359.
  • Priefer, R., et al. (2009). Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. Tetrahedron Letters, 50(48), 6673-6675.

Sources

Advanced analytical techniques for confirming the purity of trans-3-Amino-1-boc-4-hydroxypiperidine.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purity Confirmation of trans-3-Amino-1-boc-4-hydroxypiperidine

Welcome to the technical support guide for trans-3-Amino-1-boc-4-hydroxypiperidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth analytical strategies and troubleshooting for purity assessment of this critical chiral intermediate.

Frequently Asked Questions (FAQs)

General Purity and Identity

Q1: What are the primary analytical techniques to confirm the identity and purity of a new batch of trans-3-Amino-1-boc-4-hydroxypiperidine?

A1: A multi-technique approach is essential for unambiguous confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the cornerstone for structural confirmation. ¹H NMR will confirm the presence of the Boc protecting group (a prominent singlet around 1.45 ppm for the 9 protons) and the protons on the piperidine ring.[1] ¹³C NMR will verify the number of unique carbon atoms.

  • Mass Spectrometry (MS): This technique confirms the molecular weight (216.28 g/mol ).[2][3] Electrospray ionization (ESI) is typically used, and you should observe the protonated molecule [M+H]⁺ at m/z 217.28.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity assessment, allowing for the separation and quantification of the main component from any impurities.[3][4] A well-developed HPLC method can also be "stability-indicating," meaning it can separate the parent compound from its degradation products.[5]

  • Fourier-Transform Infrared Spectroscopy (FTIR): This provides confirmation of key functional groups, such as the N-H stretch of the amine, the C=O stretch of the carbamate in the Boc group, and the O-H stretch of the hydroxyl group.[1]

Q2: My Mass Spec data shows a significant peak at m/z 161. What could this be?

A2: A peak at m/z 161 likely corresponds to the loss of a tert-butyl group (56 Da) from the parent molecule, a common fragmentation pattern for Boc-protected amines.[6][7] This is often observed in the mass spectrum and can be considered a characteristic fragmentation, further confirming the identity of your compound. Another common fragment is the tert-butyl cation itself at m/z 57.[8]

Isomeric Purity

Q3: How do I confirm the trans stereochemistry and rule out the presence of the cis isomer?

A3: ¹H NMR spectroscopy is the most powerful tool for this. The coupling constants (J-values) between the protons on the piperidine ring are highly dependent on their dihedral angles. In the trans isomer, you would expect to see larger coupling constants for the axial-axial interactions of the protons at positions 3 and 4 compared to the smaller axial-equatorial or equatorial-equatorial couplings expected in the cis isomer. For definitive assignment, advanced 2D NMR techniques like NOESY may be required to observe through-space correlations between protons.

Q4: How can I determine the enantiomeric purity of my sample?

A4: Enantiomeric purity is critical for pharmaceutical applications and requires specialized chiral separation techniques.[]

  • Chiral HPLC: This is the most common and reliable method. It utilizes a chiral stationary phase (CSP) to differentiate between the enantiomers. Polysaccharide-based columns, such as Chiralpak® series, are often effective for separating piperidine derivatives.[10]

  • Chiral Supercritical Fluid Chromatography (SFC): An alternative to HPLC that often provides faster separations and is considered a "greener" technique due to the use of supercritical CO₂ as the primary mobile phase.[10]

Troubleshooting Guides

HPLC Method Development and Troubleshooting

Issue 1: Poor peak shape (tailing or fronting) in my reversed-phase HPLC analysis.

Cause & Solution:

  • Underlying Cause: The free amino group in your molecule is basic and can interact with residual acidic silanols on the silica-based stationary phase, leading to peak tailing.

  • Troubleshooting Steps:

    • Mobile Phase Modifier: Add a small amount of a basic modifier, like triethylamine (TEA) or a volatile amine if using LC-MS, to the mobile phase (typically 0.1%). This will "mask" the active sites on the stationary phase.

    • Low pH: Lowering the pH of the mobile phase (e.g., with 0.1% formic acid or trifluoroacetic acid) will protonate the amine, which can sometimes improve peak shape, but may also affect retention.

    • Column Choice: Use a column with end-capping or a different stationary phase (e.g., a hybrid silica or polymer-based column) that is less prone to these secondary interactions.

Issue 2: My compound is not retained on a standard C18 column.

Cause & Solution:

  • Underlying Cause: trans-3-Amino-1-boc-4-hydroxypiperidine is a relatively polar molecule due to the amino and hydroxyl groups.

  • Troubleshooting Steps:

    • Highly Aqueous Mobile Phase: Start with a mobile phase with a very low organic content (e.g., 95-100% aqueous).

    • "Aqueous Stable" Columns: Use a C18 column specifically designed for use in highly aqueous mobile phases to prevent phase collapse.

    • Alternative Stationary Phases: Consider more polar stationary phases like a polar-embedded C18, a phenyl-hexyl, or a cyano column.

    • HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for highly polar compounds. In HILIC, you use a high organic mobile phase with a small amount of water, and a polar stationary phase (like bare silica or a diol-bonded phase).

Issue 3: I'm struggling to separate my compound from a very similar impurity.

Cause & Solution:

  • Underlying Cause: The impurity may be a regioisomer (e.g., trans-4-amino-1-boc-3-hydroxypiperidine) or a stereoisomer (cis isomer).[3]

  • Troubleshooting Steps:

    • Optimize Selectivity: Systematically vary the mobile phase organic solvent (e.g., switch from acetonitrile to methanol, or use a combination), pH, and column temperature. These parameters can subtly alter the interactions between the analytes and the stationary phase.

    • Change Stationary Phase: This is the most powerful way to alter selectivity. If you are using a C18 column, try a phenyl-hexyl or a biphenyl phase, which offer different interaction mechanisms (e.g., pi-pi interactions).

    • Gradient Optimization: If using a gradient, make the slope shallower around the elution time of your compound and the impurity to increase the separation window.

Chiral Separation Troubleshooting

Issue: I can't achieve baseline separation of the enantiomers on my chiral column.

Cause & Solution:

  • Underlying Cause: Chiral separations are highly specific to the analyte, stationary phase, and mobile phase combination.

  • Troubleshooting Steps:

    • Mobile Phase Composition (Normal Phase): For polysaccharide-based columns, the type and percentage of the alcohol modifier (e.g., isopropanol, ethanol) in the hexane or heptane mobile phase is the most critical parameter. Methodically screen different alcohols and vary their concentration in small increments (e.g., 5%, 10%, 15%).[10]

    • Mobile Phase Additives: Small amounts of an acidic or basic additive (like trifluoroacetic acid or diethylamine) can drastically alter the interactions and improve resolution.[10]

    • Temperature: Lowering the column temperature often improves chiral resolution, as it enhances the stability of the transient diastereomeric complexes formed between the analyte and the chiral stationary phase.

    • Flow Rate: Reducing the flow rate can increase the efficiency of the separation and improve resolution, at the cost of longer analysis time.

Experimental Protocols & Data

Protocol 1: General Purity Analysis by Reversed-Phase HPLC
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm (due to the lack of a strong chromophore, detection is at a lower wavelength).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve sample in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.

Protocol 2: Enantiomeric Purity by Chiral HPLC (Normal Phase)
  • Column: Chiralpak® IC-3, 4.6 x 250 mm, 3 µm.[10]

  • Mobile Phase: 0.2% Trifluoroacetic acid in n-Hexane:Isopropanol (95:5).[10]

  • Flow Rate: 1.0 mL/min.[10]

  • Column Temperature: 30 °C.[10]

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve sample in the mobile phase to a concentration of 2 mg/mL.[10]

Table 1: Example HPLC Data Summary

Analytical MethodParameterTypical ResultSpecification
Reversed-Phase HPLC Purity (by area %)99.8%≥ 98.0%
Individual Impurity< 0.1%≤ 0.2%
Chiral HPLC Enantiomeric Purity> 99.9% (S-isomer)≥ 99.5%
Mass Spectrometry [M+H]⁺217.28217.28 ± 0.1
¹H NMR Structure ConfirmationConformsConforms to reference

Visualized Workflows

Purity_Analysis_Workflow cluster_initial Initial Analysis cluster_purity Purity Assessment cluster_results Results & Decision start New Batch of trans-3-Amino-1-boc-4-hydroxypiperidine nmr_ms ¹H/¹³C NMR & MS (Structure & MW Confirmation) start->nmr_ms Identity Check rp_hplc Reversed-Phase HPLC (Purity & Impurity Profile) nmr_ms->rp_hplc chiral_hplc Chiral HPLC/SFC (Enantiomeric Purity) rp_hplc->chiral_hplc pass Batch Passes QC chiral_hplc->pass All Specs Met fail Investigate & Troubleshoot chiral_hplc->fail OOS Result

Caption: General workflow for purity analysis.

HPLC_Troubleshooting cluster_mobile_phase Mobile Phase Optimization cluster_column Stationary Phase & Conditions start Poor HPLC Result (e.g., Bad Peak Shape, No Separation) ph_mod Adjust pH / Add Modifier (e.g., TFA, TEA) start->ph_mod organic_mod Change Organic Solvent (ACN vs. MeOH) ph_mod->organic_mod If tailing persists end Acceptable Separation ph_mod->end Problem Solved gradient Optimize Gradient Slope organic_mod->gradient If co-eluting organic_mod->end Problem Solved temp Adjust Temperature gradient->temp gradient->end Problem Solved flow Adjust Flow Rate temp->flow temp->end Problem Solved new_col Select Different Column (e.g., Phenyl, HILIC) flow->new_col If selectivity is poor flow->end Problem Solved new_col->end

Caption: Decision tree for HPLC troubleshooting.

References

  • ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group. [Link]

  • How to Identify and Control Drug Impurities Quickly with a Holistic Approach. (2020). ACD/Labs. [Link]

  • International Journal of Novel Research and Development. (2023). IMPURITY PROFILING OF DRUGS: A REVIEW. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. [Link]

  • Kymos. Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. [Link]

  • Pharmaguideline. (2017). Impurity Profiling of Drug Substances in Pharmaceuticals. [Link]

  • ResearchGate. (2025). (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. [Link]

  • SpectraBase. 1-Boc-4-hydroxypiperidine. [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical information, frequently asked questions (FAQs), and troubleshooting protocols for the long-term stability and optimal storage of trans-3-Amino-1-boc-4-hydroxypiperidine (CAS No. 1268511-99-4). As a critical building block in medicinal chemistry and drug development, maintaining its integrity is paramount for reproducible and successful experimental outcomes.[1][2]

Introduction: The Chemistry of Stability

trans-3-Amino-1-boc-4-hydroxypiperidine is a piperidine derivative featuring three key functional groups: a secondary amine protected by a tert-butyloxycarbonyl (Boc) group, a primary amine, and a hydroxyl group.[2] The stability of this molecule is intrinsically linked to the chemical nature of these groups. The Boc group is famously labile under acidic conditions, while the free amine and hydroxyl groups can be susceptible to oxidation.[3][4] The piperidine ring itself, while generally stable, can be affected by heat and moisture over extended periods.[5][6] This guide is designed to help you navigate these properties to ensure the long-term viability of your research material.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

For optimal long-term stability, the compound should be stored under controlled conditions that minimize exposure to environmental factors that can cause degradation. The consensus from safety data sheets (SDS) and data for structurally related compounds points to a combination of temperature, atmosphere, and light control.

Table 1: Recommended Long-Term Storage Conditions

ParameterRecommendationRationale
Temperature 2°C to 8°C (Refrigerated)Slows down potential degradation pathways. Many piperidine series compounds are best stored in this range to maintain quality and effectiveness.[5]
Atmosphere Under an inert gas (Argon or Nitrogen)The free amine and hydroxyl groups are susceptible to oxidation. An inert atmosphere displaces oxygen and moisture, preventing oxidative degradation and hydrolysis.[6]
Humidity In a dry/desiccated environmentAmines, in general, can be hygroscopic, absorbing moisture from the air which can lead to hydrolysis or changes in physical state.[5][7] Store in a tightly sealed container, preferably within a desiccator.
Light Protected from light (Amber vial)While specific photostability data is limited, many complex organic molecules can be sensitive to UV light. Using an amber vial is a standard precautionary measure.[5]
Container Tightly sealed glass or HDPE vialPrevents exposure to air and moisture. Ensure the container material is non-reactive.[7][8]

Q2: My lab stores all chemicals at room temperature. Is this acceptable for short-term storage?

While not ideal, short-term storage (days to a few weeks) at a controlled room temperature (20-25°C) in a tightly sealed container is generally acceptable, provided the compound is protected from moisture and light. However, for periods longer than a month, refrigeration is strongly advised to minimize the risk of gradual degradation, which may not be visually apparent but could impact experimental results.[6]

Q3: What are the primary factors that can cause this compound to degrade?

There are four main environmental factors to consider:

  • Acidic Conditions: The Boc (tert-butyloxycarbonyl) protecting group is designed to be removed under acidic conditions (e.g., using trifluoroacetic acid, TFA).[1][4] Exposure to even trace amounts of acid, such as acidic vapors in a chemical storage cabinet, can initiate deprotection, leading to the formation of the free piperidine and compromising your starting material.

  • Oxidizing Agents: The compound is incompatible with strong oxidizing agents.[8][9] These can attack the free amine, the hydroxyl group, or even the piperidine ring itself, leading to a complex mixture of byproducts.[6]

  • Heat: Elevated temperatures accelerate the rate of all chemical reactions, including decomposition.[5][6] While stable at room temperature, prolonged exposure to heat can reduce the compound's shelf-life.[6]

  • Moisture (Humidity): As a polar molecule with amine and hydroxyl groups, it is likely hygroscopic.[5][7] Absorbed water can lead to hydrolysis or simply act as a medium to facilitate other degradation reactions.

Q4: What is the expected shelf-life of trans-3-Amino-1-boc-4-hydroxypiperidine?

When stored under the ideal conditions outlined in Table 1, most piperidine compounds can be expected to remain stable for several years.[5] It is common for suppliers to recommend re-analysis after 2-3 years to confirm purity. For less stable piperidine derivatives, the shelf life might be as short as 1-2 years.[5] For critical applications, such as in GMP environments or for developing clinical candidates, it is best practice to re-qualify the material with analytical testing (e.g., NMR, LC-MS) if it has been stored for more than a year.

Troubleshooting Guide

Unexpected experimental results can often be traced back to reagent quality. This section helps you diagnose potential issues related to compound stability.

Q5: My reaction is giving low yields or multiple side products. Could the starting material have degraded?

Yes, this is a common consequence of using degraded starting material. Before re-running the experiment, it is crucial to assess the integrity of your compound.

dot

Caption: Troubleshooting workflow for unexpected experimental results.

Q6: The solid in the bottle has changed from a white powder to a yellowish, waxy solid. What happened?

This visual change is a strong indicator of degradation. A yellowish tint often suggests oxidation. A change in consistency from a free-flowing powder to a waxy or clumpy solid typically indicates moisture absorption.[7] It is strongly recommended not to use the material and to procure a fresh batch. Using this material will likely lead to failed reactions and uninterpretable data.

Best Practices & Experimental Protocols

Adhering to strict handling protocols from the moment of receipt is the best way to ensure long-term stability.

Protocol 1: Initial Receipt and Handling
  • Inspect: Upon receipt, visually inspect the container for an intact seal.

  • Equilibrate: If the compound was shipped cold, allow the sealed container to equilibrate to room temperature for at least 30-60 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Document: Record the date of receipt and opening on the bottle.

  • Inert Atmosphere: For the very first opening, it is best practice to do so in a glove box or to immediately backfill the container with an inert gas (Argon or Nitrogen) after taking what you need.

  • Storage: Promptly move the compound to its designated long-term storage location (2-8°C, dark, dry).[5][8]

Protocol 2: Aliquoting for Routine Use

To prevent repeated warming/cooling cycles and exposure of the main stock bottle, aliquoting is highly recommended.

  • Prepare: Gather the required number of small, clean, and dry amber glass vials with tight-fitting caps. Label them clearly.

  • Equilibrate & Transfer: Allow the main stock bottle to equilibrate to room temperature as described in Protocol 1. In a controlled, low-humidity environment (e.g., under a nitrogen blanket or in a glovebox), quickly weigh out and transfer the desired amount of solid into each aliquot vial.

  • Purge & Seal: Before sealing, flush the headspace of each vial with a gentle stream of inert gas. Seal the cap tightly, potentially using parafilm for an extra barrier against moisture.

  • Store: Place the main stock bottle and all aliquots back into the recommended storage conditions (2-8°C). Use one aliquot for routine experiments, leaving the others untouched until needed.

dot

G receive Receive Compound equilibrate Equilibrate Sealed Container to RT receive->equilibrate open Open in Dry Env. (e.g., Glovebox) equilibrate->open aliquot Aliquot into Pre-labeled Vials open->aliquot purge Purge Headspace with Inert Gas (Ar/N₂) aliquot->purge seal Seal Tightly (Use Parafilm) purge->seal store Store at 2-8°C (Dark, Desiccated) seal->store

Caption: Workflow for proper sample handling and aliquoting.

References

  • BTC. (2025). What are the storage stability of Piperidine Series compounds over time? - Blog.
  • AAPPTec, LLC. Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid.
  • AChemBlock. trans-4-Amino-1-Boc-3-hydroxypiperidine 97% | CAS: 443955-98-4.
  • BIOSYNCE. (2025). What is the stability of piperidine? - Blog.
  • Thermo Fisher Scientific. (2025).
  • Manchester Organics. trans-3-amino-1-boc-4-hydroxypiperidine | 1268511-99-4.
  • PubMed Central. Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability.
  • Jubilant Ingrevia Limited. (2024). 3-[N-(tert-Butoxycarbonyl)
  • ChemWhat. trans-3-AMino-1-Boc-4-hydroxypiperidine CAS#: 1268511-99-4.
  • Sigma-Aldrich. (S)-(+)-3-Amino-1-Boc-piperidine = 98.0 TLC 625471-18-3.
  • Smolecule. (2023). Buy trans-4-Amino-1-boc-3-hydroxypiperidine | 443955-98-4.
  • ResearchGate. (2025). Influence of piperidine ring on stability and reactivity of piperine.
  • Parchem. trans-3-amino-1-boc-4-hydroxypiperidine.
  • Benchchem. trans-4-Amino-1-boc-3-hydroxypiperidine | 1007596-95-3.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • Fisher Scientific. Amine Protection / Deprotection.
  • MDPI. (2023).
  • Master Organic Chemistry. Amine Protection and Deprotection.
  • BOC. Cylinder Safety.
  • Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety.

Sources

Technical Support Center: Scaling Up the Production of trans-3-Amino-1-boc-4-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis and scale-up of trans-3-Amino-1-boc-4-hydroxypiperidine. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of moving from bench-scale synthesis to larger-scale production. This valuable chiral building block is a key intermediate in the synthesis of various pharmaceutical agents, and its stereochemical purity is paramount.[1][2] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common and scalable synthetic routes for preparing trans-3-Amino-1-boc-4-hydroxypiperidine?

A1: Several synthetic strategies exist, but for scale-up, the most viable routes typically involve the stereoselective reduction of a suitable precursor. Key methods include:

  • Catalytic Hydrogenation of Pyridine Derivatives: This is a widely used industrial method involving the reduction of a substituted 3-hydroxypyridine precursor.[2][3] The choice of catalyst (e.g., Rhodium, Palladium, Nickel) and reaction conditions are critical for achieving high diastereoselectivity for the trans product.[4][5]

  • Biocatalytic Processes: The use of enzymes, such as ketoreductases (KREDs), offers exceptional stereoselectivity for the reduction of a ketone precursor like N-Boc-3-amino-4-oxopiperidine.[6][7] This method is highly attractive for its green credentials and ability to produce enantiomerically pure compounds, though enzyme cost and stability can be a factor on a large scale.[6]

  • Chiral Synthesis from Pre-existing Stereocenters: Building the molecule from a chiral starting material, such as an amino acid like L-glutamic acid, can provide excellent control over the absolute stereochemistry.[8]

Q2: How is the required trans stereochemistry controlled during synthesis?

A2: Achieving the desired trans configuration between the C3-amino and C4-hydroxyl groups is a critical challenge. The primary method is through a directed hydrogenation or reduction of a planar or pseudo-planar precursor. During catalytic hydrogenation of a protected 3-amino-4-oxopiperidine or a related enamine, the incoming hydrogen atoms will typically add from the less sterically hindered face of the molecule, which often favors the formation of the trans isomer. The choice of catalyst, solvent, and protecting groups can significantly influence this stereochemical outcome.[1][8]

Q3: My final product is showing signs of discoloration (yellowing) over time. What is the cause and how can it be prevented?

A3: A yellow color in piperidine derivatives is typically due to oxidation.[4] While this may not impact all applications, high-purity is essential for pharmaceutical intermediates. To prevent discoloration, store the purified trans-3-Amino-1-boc-4-hydroxypiperidine under an inert atmosphere, such as nitrogen or argon, protect it from light, and store it at recommended cool temperatures (e.g., 2-8°C).[4][9]

Q4: What are the best analytical techniques for assessing the purity and stereochemistry of the final product?

A4: A combination of techniques is necessary for full characterization:

  • HPLC: High-Performance Liquid Chromatography is essential for assessing chemical purity.[9]

  • Chiral HPLC/SFC: To determine the enantiomeric excess (ee) and diastereomeric ratio (dr), a chiral column is required. This is critical to quantify the undesired cis-isomer and the (S,S)-enantiomer if starting from a racemate.[10][11]

  • NMR Spectroscopy (¹H and ¹³C): NMR is the most powerful tool for confirming the molecular structure and the trans relative stereochemistry by analyzing coupling constants between the protons at C3 and C4.[9]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the compound.[9]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up process in a problem-cause-solution format.

Problem 1: Low Overall Reaction Yield
  • Potential Causes:

    • Incomplete Hydrogenation/Reduction: The catalytic reduction of the precursor is sluggish or has stalled due to catalyst poisoning or non-optimal conditions.[4]

    • Inefficient Boc Protection: The N-protection step with Boc-anhydride (Boc₂O) is incomplete, leading to losses during workup and purification.[12][13]

    • Product Degradation: The product may be unstable under the reaction or workup conditions, particularly if harsh acidic or basic conditions are used for extended periods.

  • Recommended Solutions:

    • Optimize Hydrogenation:

      • Catalyst Screening: Test different catalysts (e.g., Pd/C, Rh/C, Raney Nickel) and catalyst loadings. Rhodium catalysts are often more active than Palladium for pyridine reduction.[4]

      • Condition Adjustment: Vary the hydrogen pressure, temperature, and reaction time. Monitor the reaction progress by TLC or HPLC to determine the optimal endpoint.

      • Purity of Starting Material: Ensure the precursor is free from impurities that could poison the catalyst, such as sulfur or strong chelating agents.[4]

    • Improve Boc Protection:

      • Ensure at least one full equivalent of Boc₂O is used.

      • The reaction is typically run with a base like triethylamine (TEA) or in an aqueous sodium bicarbonate solution to neutralize the acid byproduct.[13][14]

      • Monitor the reaction to completion using TLC before proceeding with the workup.

    • Assess Product Stability: If degradation is suspected, perform a stability study on a small scale under the proposed workup conditions. Adjust pH and temperature to be as mild as possible.

Troubleshooting Flowchart for Low Yield

G start Low Yield Observed check_sm Analyze Starting Material & Reagents for Purity start->check_sm check_reaction Monitor Reaction by TLC/HPLC check_sm->check_reaction If pure sol_sm Solution: Use Purified Materials check_sm->sol_sm If impure incomplete Reaction Incomplete? check_reaction->incomplete side_products Side Products Formed? incomplete->side_products No, reaction complete sol_incomplete Solution: - Increase Reaction Time/Temp - Increase Reagent/Catalyst Load incomplete->sol_incomplete Yes sol_side Solution: - Optimize Conditions (Temp, Conc.) - Characterize Byproducts (MS, NMR) side_products->sol_side Yes end Yield Improved sol_sm->end sol_incomplete->end sol_side->end

Caption: A decision tree for troubleshooting low reaction yields.

Problem 2: Poor Stereoselectivity (High Content of cis-isomer)
  • Potential Causes:

    • Suboptimal Catalyst Choice: The selected hydrogenation catalyst does not provide sufficient facial selectivity.

    • Harsh Reaction Conditions: High temperatures or certain solvents can lead to isomerization of the desired trans product to the more thermodynamically stable cis isomer, especially if a plausible epimerization pathway exists.

    • Incorrect Reaction Pathway: The reaction may be proceeding through a non-stereoselective pathway. For some syntheses, strong Lewis acids can favor stepwise pathways over concerted ones, reducing stereocontrol.[4]

  • Recommended Solutions:

    • Catalyst and Solvent Screening: Systematically screen various heterogeneous catalysts (e.g., Rh/C, Pd/C, PtO₂) in different solvents (e.g., alcohols like methanol or ethanol, acetic acid). Acetic acid can sometimes promote higher activity for pyridine reductions.[4]

    • Optimize Reaction Conditions: Conduct the hydrogenation at the lowest temperature and pressure that allows for a reasonable reaction rate.

    • Purification Strategy: While optimizing the reaction is preferred, a robust purification method is essential. The cis and trans diastereomers can often be separated by flash column chromatography. In some cases, separation is more effective after derivatization or protection of one of the functional groups.[15]

Problem 3: Issues with the Boc-Protecting Group
  • Potential Causes (Deprotection):

    • Incomplete Deprotection: Insufficient acid strength or concentration, or inadequate reaction time, can lead to incomplete removal of the Boc group.[16]

    • Side Product Formation: The tert-butyl cation generated during acidic deprotection is an electrophile and can alkylate other nucleophilic sites on the molecule or solvent, leading to impurities.[17]

    • Oily Product Salts: Trifluoroacetic acid (TFA) is a common deprotection reagent, but the resulting trifluoroacetate salts are often difficult-to-handle oils.[18]

  • Recommended Solutions (Deprotection):

    • Stronger Acid System: If deprotection is incomplete with TFA/DCM, consider using a stronger system like 4M HCl in 1,4-dioxane.[16][18] This often provides fast and complete deprotection.

    • Use of Scavengers: To prevent t-butylation side reactions, add a scavenger like triethylsilane (TES) or anisole to the reaction mixture. These additives will trap the tert-butyl cation.[17]

    • Alternative Reagents for Crystalline Salts: To obtain a more crystalline and easily filterable product, use HCl in dioxane/MeOH or p-toluenesulfonic acid (pTSA) in EtOAc. The resulting hydrochloride or tosylate salts are typically solids.[18]

Table 1: Comparison of Common Boc Deprotection Conditions
Reagent System Typical Conditions Relative Strength Pros Cons
Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)20-50% TFA, 0°C to RT, 1-4hStrongVolatile, easy to removeCan form oily salts; TFA is corrosive; DCM is a regulated solvent.[17][18]
HCl in 1,4-Dioxane4M solution, RT, 0.5-2hVery StrongFast, complete reaction; often yields crystalline HCl salts.[16]Dioxane is a suspected carcinogen; HCl is corrosive.[17]
p-Toluenesulfonic Acid (pTSA) in EtOAc/MeOHStoichiometric pTSA, 50-60°CModerateMilder conditions; can yield crystalline tosylate salts.[18]Requires heating; may not work for very sterically hindered groups.
Key Experimental Protocols
Protocol 1: General Procedure for Boc Protection

This protocol describes a standard procedure for the N-protection of a piperidine nitrogen.

  • Dissolution: Dissolve the starting piperidine derivative (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or a mixture of THF and water.

  • Base Addition: Add a base to the solution. For biphasic systems, aqueous sodium bicarbonate (1M solution) is effective.[14] For anhydrous systems, add triethylamine (TEA, 1.5-2.0 equiv.).[13]

  • Reagent Addition: Cool the mixture to 0°C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 equiv.) portion-wise or as a solution in the reaction solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

  • Workup:

    • If using an aqueous system, separate the organic layer. Extract the aqueous layer with the organic solvent (e.g., DCM) two more times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude N-Boc protected piperidine can be purified by flash chromatography on silica gel if necessary.

Boc Protection Mechanism

G cluster_0 Mechanism Amine R₂NH Boc2O Boc-O-Boc Amine->Boc2O Nucleophilic Attack Intermediate R₂N⁺H-Boc + ⁻O-Boc Product R₂N-Boc Intermediate->Product Base removes H⁺ Byproducts tBuOH + CO₂ Intermediate->Byproducts Leaving group decomposes

Caption: Nucleophilic attack of the amine on Boc-anhydride.

Protocol 2: General Procedure for Boc Deprotection with HCl/Dioxane

This protocol details the removal of the N-Boc group to yield the corresponding amine hydrochloride salt.

  • Dissolution: Dissolve the N-Boc protected piperidine (1.0 equiv.) in a minimal amount of a co-solvent like methanol (MeOH) or ethyl acetate (EtOAc).

  • Acid Addition: At 0°C, add a solution of 4M HCl in 1,4-dioxane (4-5 equiv.) dropwise. Caution: This reaction is often exothermic and produces gas (isobutene and CO₂); ensure adequate venting.[13]

  • Reaction: Stir the mixture at room temperature for 1-3 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The product (free amine) will have a much lower Rf on silica gel than the starting material.

  • Isolation:

    • Upon completion, the amine hydrochloride salt often precipitates directly from the reaction mixture.

    • The solvent can be partially removed under reduced pressure to encourage precipitation.

    • Add an anti-solvent like diethyl ether or MTBE to fully precipitate the product.

  • Purification: Collect the solid product by filtration, wash the filter cake with the anti-solvent (e.g., diethyl ether), and dry under vacuum to obtain the pure amine hydrochloride salt.

References
  • Benchchem. Technical Support Center: Overcoming Challenges in Piperidine Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECD3-fAqpdr-POQi9lReywDijC99H7XLGQp7tFFL8E0qsLpSKZVxfHaZQ9UrxH1u9TFT-vcIIQFVy3ICnnTA96cYgfyrDkk45VD33qZM2WyKiGEfnN-6lyjaX0-yNuCTJoMx1vaV_hsMh2n5QY08FQLLFVTteM8U8brwE37fH_-aNoBxpOtn0IibprcdYgHg5ZpkJlkOMUTpiAKY-nl-BQtdA=]
  • Benchchem. trans-4-Amino-1-boc-3-hydroxypiperidine | 1007596-95-3. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG136BdZd1mG601D-sUFWBzdTSnvGgdQOSyIzF6thknyofHlpgHRrVQLZ7N3Q14IdZH2kk_wY7SsfC0FIpZJYaotGEEqRNlYFn1MxNX2ovnMXt-ZHfzS0AfG1mKGtNRwvOt1S6e]
  • Benchchem. Technical Support Center: Overcoming Challenges in the Scale-Up of Piperidine Synthesis. [URL: https://vertexaisearch.cloud.google.
  • Benchchem. Technical Support Center: Troubleshooting Boc Deprotection of PEG Linkers. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVsL3TbzraZuXwgirZFem752XG55KG2CR_ES0dNk9VJpMj2yxD9JzOJ6OUHIzPAYAFeo00INxp2JbPzBBW7CGZ7djraHS1btuzkgJccYfIRBSlDa0-1-vqrtFPJnoT3QyCjPn7Kg9HX3gYPXBdPuEAU6n-PFsHBo0FEWf5DsuWTZ5LHa-8x14VS35xhtPUvY3NHXdSBEMM1KzB8Whyrd4DrtfogA==]
  • Smolecule. Buy trans-4-Amino-1-boc-3-hydroxypiperidine | 443955-98-4. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG47tGI9OdJSczRH3ZbRrosLgBLXh6uo-nrjVTUWcaIwNEUEI8bn92d-we5opt-Dze2k09VgOHzacCGyxmxUIbL8wZRRXgtPv-U9NHabS6etPGk16HWMLkdSxrp3yVFO3lJDDB3]
  • Taylor & Francis Online. Multicomponent synthesis of highly functionalized piperidines. [URL: https://www.tandfonline.com/doi/full/10.1080/17415993.2020.1852029]
  • PubMed. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. [URL: https://pubmed.ncbi.nlm.nih.gov/22653282/]
  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [URL: https://totalsynthesis.com/boc-protecting-group-mechanism/]
  • Benchchem. One-Pot Synthesis of Functionalized Piperidines: Application Notes and Protocols. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtMYkk4d_s1Kxfro6T4g5oah4hQx8oYPXtSbRVrIQzquwY8ZFjD-b-XtxM-OrE5-c8-Br5eYGDM4Ev9rjrruRbRr_CVQ69dKGyDwjDbLbDunnBMIn4Uwq3-CGN5C5ohHnITNvSprGAiKzF-AMrlkWE7PmT10QNRteJtEYzDJVYTB0XiDhWQ2PKkERKX4MFK1gTNOqMrOfod7wUIvmSlJqaxXWB9P3r6PLSKwA=]
  • Beilstein Journals. Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration. [URL: https://www.beilstein-journals.org/bjoc/articles/12/19]
  • J&K Scientific LLC. BOC Protection and Deprotection. [URL: https://jk-scientific.com/ws/en/boc-protection-and-deprotection]
  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [URL: https://www.acsgcipr.org/wp-content/uploads/2019/07/Reagent-Guides-BOC-Deprotection.pdf]
  • Reddit. Boc De-protection. [URL: https://www.reddit.com/r/Chempros/comments/qg1x9z/boc_deprotection/]
  • Der Pharma Chemica. Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. [URL: https://www.derpharmachemica.
  • PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8950009/]
  • PubMed Central. Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11293390/]
  • Benchchem. Technical Support Center: Resolving Enantiomers of 3-Aminopiperidine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTV6pgeG_Zkm_LEWAhykuSvQIql9U0RMRD2cpGP3S-anOn4hxzXHWNUlBFLhi1tWAsV4NXZ_Aby-wLu_dQXzBlOrsnZGmVojoUZNMp2NGwvRLb5An9sABiaUiWE3wVNQ22JnlRTj8ohdhq2pDi7GWlM9Fz3Gw9tEmEjo3gtLWHPy1L0D7D2LcIoSh0HQwjTohy7x6fiFpP2zqPbar_GAo=]
  • Benchchem. An In-depth Technical Guide to the Physicochemical Properties of N-Boc-4-hydroxypiperidine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXwhR0Qa4FOYhcDjvkbrk0udU9ItwcXEGxtUqof_sf-bUCxNjCLqkDgi5HH38sYoD-T8VvszpTDvjNHDNKy4tpvB3D9C1nmz3LqvofcNr4o4JD4_7P_mRuDwNT_yP1H2fyk00MvzPwYlOTMOnpVoXZ-7hc-otCwEHKsjpyXfT7evohxbYk62OcZFCx4W7oj_kcyjNeJYceg1SBvJRsfG1eplGpMsQZt4b7pXl6aajRahkdEp02dQ==]
  • Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [URL: http://or.niscpr.res.in/handle/123456789/68038]
  • ResearchGate. Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. [URL: https://www.researchgate.net/publication/333644917_Chiral-Selective_Biocatalysis_of_S-1-BOC-3-Hydroxypiperidine_Developing_analytical_method_for_Quantifying_R-Isomer_Impurities]
  • ChemicalBook. N-BOC-4-Hydroxypiperidine Chemical Properties,Uses,Production. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8274945.htm]

Sources

Technical Support Center: Interpreting Complex NMR Spectra of trans-3-Amino-1-boc-4-hydroxypiperidine and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of trans-3-Amino-1-boc-4-hydroxypiperidine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in interpreting the complex Nuclear Magnetic Resonance (NMR) spectra of these highly functionalized piperidine scaffolds. Many piperidine derivatives are known to have pharmacological activity and are essential components of important drugs.[1] This resource provides in-depth, field-proven insights to help you navigate these complexities with confidence.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions that arise during the NMR analysis of trans-3-Amino-1-boc-4-hydroxypiperidine.

Q1: Why do the proton signals for the piperidine ring appear so complex and often overlap?

The complexity arises from the conformational rigidity and the number of substituents on the piperidine ring. Unlike simple acyclic molecules, the piperidine ring exists in a chair conformation, which leads to two distinct types of protons: axial and equatorial.[2] These protons have different chemical environments and, therefore, different chemical shifts. Furthermore, spin-spin coupling between adjacent protons (vicinal coupling) and protons on the same carbon (geminal coupling) creates intricate splitting patterns. The presence of the amino, hydroxyl, and bulky Boc groups further complicates the spectrum by influencing the chemical shifts of nearby protons.

Q2: What is the characteristic ¹H NMR signal for the Boc protecting group?

The most definitive signal for a successful N-Boc protection is a sharp, prominent singlet in the upfield region of the ¹H NMR spectrum, typically appearing between 1.4 and 1.5 ppm.[3] This signal corresponds to the nine equivalent protons of the tert-butyl group and should integrate to nine protons.[3] Its presence is a primary indicator of a successful protection reaction.

Q3: How can I identify the labile N-H and O-H protons in the spectrum?

The signals for N-H and O-H protons are often broad and their chemical shifts can vary significantly depending on the solvent, concentration, and temperature.[3] A standard and effective method to confirm these signals is through a deuterium exchange experiment.[4] To do this, add a drop of deuterium oxide (D₂O) to your NMR sample, shake it vigorously, and re-acquire the ¹H NMR spectrum. The protons attached to nitrogen and oxygen will exchange with deuterium, causing their corresponding signals to disappear or significantly diminish in intensity.[4]

Q4: What are the expected coupling constants (J-values) for the piperidine ring protons?

The magnitude of the vicinal coupling constant (³J) is highly dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation. In a rigid chair conformation, the following typical coupling constants are observed:

Coupling TypeDihedral AngleTypical ³J Value (Hz)
Axial-Axial~180°8 - 13
Axial-Equatorial~60°2 - 5
Equatorial-Equatorial~60°2 - 5

Observing a large coupling constant (around 10-12 Hz) is a strong indication of a trans-diaxial relationship between two protons.[1][5]

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your NMR experiments.

Problem: Broad and poorly resolved peaks in the ¹H NMR spectrum.

  • Possible Cause 1: Sample Concentration. A highly concentrated sample can lead to increased viscosity and intermolecular interactions, resulting in peak broadening.[4]

    • Solution: Dilute your sample and re-acquire the spectrum.

  • Possible Cause 2: Presence of Paramagnetic Impurities. Even trace amounts of paramagnetic metals can cause significant line broadening.

    • Solution: Ensure all glassware is scrupulously clean. If metal contamination from a previous reaction step is suspected, consider treating the sample with a chelating agent or re-purifying the compound.

  • Possible Cause 3: Intermediate Rate of Conformational Exchange. If the piperidine ring is undergoing chair-chair interconversion at a rate that is on the NMR timescale, this can lead to broad peaks.

    • Solution: Try acquiring the spectrum at a different temperature.[4] Lowering the temperature may "freeze out" a single conformation, resulting in sharper signals. Conversely, increasing the temperature can sometimes average out the signals, also leading to sharper peaks.

Problem: Overlapping signals, making interpretation impossible.

  • Possible Cause 1: Insufficient Magnetic Field Strength. A lower field NMR instrument will have less chemical shift dispersion, leading to more signal overlap.

    • Solution: If available, use a higher field NMR spectrometer (e.g., 500 MHz or higher).

  • Possible Cause 2: Choice of Solvent. The chemical shifts of protons can be influenced by the NMR solvent used.[4]

    • Solution: Try acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆, DMSO-d₆, or methanol-d₄). Aromatic solvents like benzene-d₆ can induce significant shifts (known as aromatic solvent-induced shifts or ASIS), which can often resolve overlapping signals.[4]

  • Possible Cause 3: Inherent Complexity. The molecule itself may have protons with very similar chemical environments.

    • Solution: Employ two-dimensional (2D) NMR techniques. A ¹H-¹H COSY (Correlation Spectroscopy) experiment is invaluable for identifying coupled protons, even in crowded regions of the spectrum.[6] Other useful 2D experiments include HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to see longer-range H-C correlations.[7]

Problem: The observed coupling constants do not match the expected values for a standard chair conformation.

  • Possible Cause: Ring Distortion or Alternative Conformations. The presence of bulky substituents can distort the ideal chair conformation, or in some cases, favor a twist-boat or boat conformation.[1]

    • Solution: A detailed analysis of all coupling constants is necessary. Computational chemistry methods, such as DFT calculations, can be used to predict the lowest energy conformation and the corresponding theoretical NMR parameters, which can then be compared to the experimental data.[8][9]

Experimental Protocols

Protocol 1: Deuterium Exchange for Identification of Labile Protons

  • Prepare your sample of trans-3-Amino-1-boc-4-hydroxypiperidine in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquire a standard ¹H NMR spectrum.

  • Add one to two drops of deuterium oxide (D₂O) to the NMR tube.

  • Cap the tube and shake it vigorously for approximately 30 seconds to ensure thorough mixing.

  • Allow the sample to stand for a few minutes.

  • Re-acquire the ¹H NMR spectrum.

  • Compare the two spectra. The signals corresponding to the N-H and O-H protons will have disappeared or significantly decreased in intensity in the second spectrum.[4]

Visualizations

G cluster_workflow NMR Interpretation Workflow A Acquire 1D ¹H NMR B Identify Boc Group Signal (~1.4-1.5 ppm, singlet, 9H) A->B C Identify Labile Protons (D₂O Exchange) B->C D Analyze Ring Proton Region (Chemical Shifts & Multiplicity) C->D E Extract Coupling Constants (J-values) D->E F Problem: Overlapping Signals? E->F G Acquire 2D NMR (COSY, HSQC) F->G Yes H Propose Structure & Conformation F->H No G->H I Compare with Literature/Computational Data H->I

Caption: A systematic workflow for interpreting the NMR spectrum of substituted piperidines.

Caption: Key proton coupling relationships in a piperidine chair conformation.

References

  • Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Indian Academy of Sciences. [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC - NIH. [Link]

  • Free Ligand 1D NMR Conformational Signatures To Enhance Structure Based Drug Design of a Mcl-1 Inhibitor (AZD5991) and Other Synthetic Macrocycles. ACS Publications. [Link]

  • Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. NIH. [Link]

  • Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. ResearchGate. [Link]

  • 1 H Chemical Shifts (ppm) and Coupling Constants (Hz) of 1-8. ResearchGate. [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC - PubMed Central. [Link]

  • Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • Effect of solvent change on chemical shifts of 4-benzyl-4-hydroxypiperidines. [Link]

  • H NMR spectra were recorded at 300 and 400 MHz. The Royal Society of Chemistry. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

  • Troubleshooting 1H NMR Spectroscopy. University of Rochester Department of Chemistry. [Link]

  • Common Problems | SDSU NMR Facility – Department of Chemistry. [Link]

  • 1 H-NMR spectrum of N-Boc glutamic acid. ResearchGate. [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

  • NMR Coupling Constants. Iowa State University Chemical Instrumentation Facility. [Link]

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. NIH. [Link]

  • 4-Amino-1-Boc-piperidine. PubChem. [Link]

  • NMR - Interpretation. Chemistry LibreTexts. [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

  • List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. ResearchGate. [Link]

  • Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube. [Link]

  • I am struggling to get a nmr spectra of my complexes, they all are popping up in mass spec. so m worried how to rectify this problem?. ResearchGate. [Link]

  • 4-(4-Chlorophenyl)-4-hydroxypiperidine - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • 1-Boc-4-hydroxypiperidine. SpectraBase. [Link]

Sources

Validation & Comparative

Navigating Stereochemistry: A Comparative Analysis of Cis- and Trans-3-Amino-1-boc-4-hydroxypiperidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the intricate landscape of medicinal chemistry, the spatial arrangement of atoms within a molecule, or stereochemistry, can profoundly influence its biological activity. This guide offers a detailed comparison of the cis- and trans-isomers of 3-Amino-1-boc-4-hydroxypiperidine, two diastereomers that, while structurally similar, are anticipated to exhibit distinct pharmacological profiles. This document is intended for researchers, scientists, and drug development professionals to underscore the critical importance of stereoisomerism in the design and synthesis of novel therapeutics.

While direct comparative biological data for cis- and trans-3-Amino-1-boc-4-hydroxypiperidine is not extensively available in peer-reviewed literature, this guide will extrapolate from established principles of stereochemistry and structure-activity relationships (SAR) of analogous piperidine derivatives to provide a foundational understanding of their potential differences.

The Structural Nuances: Cis vs. Trans Isomerism

The fundamental difference between the cis- and trans-isomers of 3-Amino-1-boc-4-hydroxypiperidine lies in the relative orientation of the amino and hydroxyl substituents on the piperidine ring. In the cis-isomer, both substituents are on the same side of the ring's plane, whereas in the trans-isomer, they are on opposite sides. This seemingly subtle variation has significant implications for the molecule's three-dimensional shape, polarity, and ability to interact with biological targets.

The piperidine ring typically adopts a chair conformation to minimize steric strain. The orientation of the substituents (axial or equatorial) in the most stable chair conformation will differ between the cis and trans isomers, leading to distinct spatial presentations of the key functional groups.

Anticipated Divergence in Biological Activity: A Mechanistic Perspective

The stereochemical differences between the cis and trans isomers are expected to manifest in varying biological activities, primarily through their differential interactions with protein binding sites.[1] The precise fit of a ligand (the isomer) into the binding pocket of a receptor or enzyme is paramount for its pharmacological effect.

Hypothetical Interaction Model:

Consider a hypothetical receptor with a binding pocket that has specific subsites for hydrogen bond donors and acceptors, as well as hydrophobic interactions.

  • The Trans-Isomer: With the amino and hydroxyl groups on opposite faces of the piperidine ring, this isomer might be able to engage with two distinct binding subsites located on opposite sides of the receptor pocket. This could lead to a more extensive and potentially stronger binding interaction.

  • The Cis-Isomer: Having both functional groups on the same side might allow for chelation of a metal ion within the active site or simultaneous interaction with adjacent binding subsites. However, it could also lead to steric clashes if the binding pocket cannot accommodate both groups in such proximity.

The Boc (tert-butoxycarbonyl) protecting group, while generally considered a bulky and lipophilic entity, also influences the overall conformation and solubility of the molecule, which can indirectly affect its biological availability and activity.

Synthesis and Stereochemical Control: A Chemist's Challenge

The synthesis of stereochemically pure cis- and trans-3-Amino-1-boc-4-hydroxypiperidine is a non-trivial task that requires careful selection of starting materials and reaction conditions. Stereoselective synthetic strategies are crucial to isolate the desired isomer and avoid contamination with the other, which could lead to ambiguous biological results.

Common synthetic routes may involve the reduction of a corresponding ketone precursor, where the choice of reducing agent and reaction conditions can influence the diastereoselectivity of the hydroxyl group formation. Subsequent introduction of the amino group can also be achieved through various stereocontrolled methods.

Experimental Protocols: Foundational Assays for Comparative Analysis

While specific experimental data for the title compounds is scarce, the following are standard, robust protocols that would be employed to elucidate and compare the biological activities of the cis and trans isomers.

Protocol 1: Receptor Binding Assay

This assay determines the affinity of each isomer for a specific target receptor.

Objective: To quantify the binding affinity (Ki) of cis- and trans-3-Amino-1-boc-4-hydroxypiperidine to a selected G-protein coupled receptor (GPCR) or ion channel.

Methodology:

  • Membrane Preparation: Prepare cell membranes expressing the target receptor from a suitable cell line (e.g., HEK293, CHO).

  • Radioligand Binding: Incubate the membranes with a known radiolabeled ligand for the target receptor and varying concentrations of the test isomers (cis and trans).

  • Separation: Separate the bound from the unbound radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test isomer. Calculate the IC50 (concentration required for 50% inhibition) and subsequently the Ki value.

Protocol 2: In Vitro Functional Assay (e.g., cAMP Assay for GPCRs)

This assay measures the functional consequence of receptor binding (agonist or antagonist activity).

Objective: To determine if the isomers act as agonists, antagonists, or inverse agonists at the target receptor.

Methodology:

  • Cell Culture: Culture cells expressing the target receptor.

  • Compound Treatment: Treat the cells with varying concentrations of the cis or trans isomer. For antagonist activity, co-incubate with a known agonist.

  • cAMP Measurement: After a defined incubation period, lyse the cells and measure the intracellular concentration of cyclic AMP (cAMP) using a commercially available ELISA kit.

  • Data Analysis: Plot the change in cAMP concentration against the isomer concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Data Presentation: A Hypothetical Comparison

The following table illustrates how experimental data comparing the two isomers would be presented. Note: The data below is hypothetical and for illustrative purposes only.

Parametercis-3-Amino-1-boc-4-hydroxypiperidinetrans-3-Amino-1-boc-4-hydroxypiperidineReference Compound
Receptor Binding Affinity (Ki, nM) 1502510
Functional Activity (EC50, nM) 500 (Partial Agonist)80 (Full Agonist)15 (Full Agonist)
Cellular Potency (IC50, µM) 10.51.20.5

Visualizing the Concepts

Diagram 1: General Structure of Isomers

Caption: 2D representation of cis and trans isomers.

Diagram 2: Experimental Workflow for Biological Activity Comparison

Workflow cluster_synthesis Synthesis & Purification cluster_assays Biological Evaluation cluster_analysis Data Analysis & Comparison Syn_Cis Synthesis of cis-isomer Pur_Cis Purification of cis-isomer Syn_Cis->Pur_Cis Syn_Trans Synthesis of trans-isomer Pur_Trans Purification of trans-isomer Syn_Trans->Pur_Trans Binding Receptor Binding Assays Pur_Cis->Binding Pur_Trans->Binding Functional Functional Assays Binding->Functional Cellular Cell-Based Assays Functional->Cellular SAR Structure-Activity Relationship (SAR) Cellular->SAR Profile Comparative Biological Profile SAR->Profile

Sources

A Comparative Guide to the Synthesis of trans-3-Amino-1-boc-4-hydroxypiperidine: An Evaluation of Efficiency and Practicality

Author: BenchChem Technical Support Team. Date: January 2026

The trans-3-Amino-1-boc-4-hydroxypiperidine scaffold is a cornerstone in modern medicinal chemistry, serving as a critical chiral building block in the synthesis of a multitude of therapeutic agents, including kinase inhibitors and other complex pharmaceuticals.[1][2] The precise spatial arrangement of its amino and hydroxyl groups in a trans configuration is often crucial for biological activity, making its stereoselective synthesis a topic of significant interest for researchers in drug discovery and development. This guide provides an in-depth comparison of the most prevalent synthetic pathways to this valuable intermediate, with a focus on efficiency, scalability, cost-effectiveness, and safety.

Chemical Synthesis Approaches: The Workhorses of Piperidine Construction

Traditional organic synthesis offers several robust and well-established routes to trans-3-Amino-1-boc-4-hydroxypiperidine. These methods often rely on the manipulation of readily available starting materials such as piperidones or pyridines.

Reductive Amination of a Protected 4-Piperidone Derivative

A common and direct strategy involves the reductive amination of a suitable N-protected 4-piperidone. This approach typically begins with the readily available 1-Boc-4-piperidone. The key transformation introduces the amino group at the 3-position, followed by stereoselective reduction of a carbonyl or imine intermediate to establish the trans relationship between the amino and newly formed hydroxyl group.

Experimental Protocol:

A representative multi-step synthesis starting from 1-Boc-4-piperidone is outlined below. This pathway proceeds through an intermediate urea derivative.

Step 1: Synthesis of 1-Boc-4-piperidyl Urea

In a 1-liter three-necked flask, 48-50g of 4-piperidyl urea, 98-100mL of distilled water, and 48-50g of triethylamine are combined and stirred. To this mixture, 78-80g of di-tert-butyl dicarbonate is added dropwise at 20-25°C. The reaction is stirred at room temperature for 8-10 hours. Upon completion, the pH is adjusted to 6-7 with 20% hydrochloric acid, and the product is extracted with dichloromethane. The organic phase is dried and concentrated. Acetone (100-150g) is added to the residue, and the mixture is cooled to 0-2°C to induce crystallization, yielding 1-Boc-4-piperidyl urea as a white crystalline powder.[3]

Step 2: Synthesis of 1-Boc-4-aminopiperidine

In a 1-liter three-necked flask, 198-200mL of 40%-60% sodium hydroxide solution is cooled to below 25°C. Bromine (60-80g) is added dropwise, followed by the addition of 50g of the 1-Boc-4-piperidyl urea from the previous step. The mixture is refluxed for 3-5 hours and then cooled to room temperature. The pH is adjusted to 5-6 with 10-15% dilute hydrochloric acid at 0-5°C. The product is extracted with chloroform, and the organic layer is dried and concentrated. Petroleum ether (50-100mL) is added, and the product is crystallized at -2°C to afford 1-Boc-4-aminopiperidine as a white solid.[3]

Subsequent steps to introduce the hydroxyl group at the 3-position would then be required to reach the final target molecule.

Causality of Experimental Choices:

The Boc protecting group is employed due to its stability under a range of reaction conditions and its facile removal under acidic conditions.[1] The choice of reductive amination conditions is critical for achieving the desired trans stereochemistry.

Synthesis from L-Glutamic Acid: A Chiral Pool Approach

Leveraging the inherent chirality of natural products, L-glutamic acid can serve as an enantiomerically pure starting material for the synthesis of chiral 3-aminopiperidine derivatives. This multi-step approach involves the formation of a diol intermediate followed by cyclization.

Experimental Protocol (Illustrative for a 3-(N-Boc amino) piperidine derivative):

Step 1: Esterification and N-Boc Protection

L-glutamic acid is first converted to its corresponding dimethyl ester. The amino group is then protected with a Boc group using di-tert-butyl dicarbonate and a base like triethylamine in the presence of a catalytic amount of DMAP.

Step 2: Reduction to Diol

The resulting N-Boc protected diester is reduced with a reducing agent such as sodium borohydride in methanol to yield the corresponding diol, (S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamate.

Step 3: Ditosylation and Cyclization

The diol is then converted to a ditosylate by reacting it with p-toluenesulfonyl chloride. Subsequent intramolecular cyclization via reaction with an appropriate amine affords the desired 3-(N-Boc amino) piperidine derivative. The overall yields for such multi-step sequences are reported to be in the range of 44% to 55%.

Causality of Experimental Choices:

This chiral pool approach is advantageous as it establishes the stereochemistry at an early stage, avoiding the need for chiral resolution or asymmetric synthesis in later steps. The choice of tosylates as leaving groups facilitates the intramolecular cyclization.

Biocatalytic and Chemoenzymatic Strategies: The Green Chemistry Frontier

In recent years, biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral molecules. Enzymes offer exquisite stereoselectivity under mild reaction conditions, often leading to higher purity and reduced environmental impact.[4]

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution (EKR) is a widely used technique to separate enantiomers from a racemic mixture. In the context of 3-amino-4-hydroxypiperidine derivatives, lipases are commonly employed to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.

General Protocol for Lipase-Catalyzed Kinetic Resolution:

A racemic mixture of a 3-amino-4-hydroxypiperidine derivative is dissolved in a suitable organic solvent. A lipase, such as Candida antarctica lipase B (CAL-B), and an acyl donor (e.g., an ester) are added to the mixture. The reaction is monitored until approximately 50% conversion is reached. At this point, one enantiomer will be predominantly acylated, while the other remains largely unreacted. The acylated and unacylated enantiomers can then be separated by chromatography.

Asymmetric Synthesis using Transaminases

Transaminases are a class of enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone substrate, creating a chiral amine. This approach allows for the direct and highly enantioselective synthesis of aminopiperidine derivatives from a prochiral ketone.

Experimental Protocol: Transaminase-mediated Synthesis of (R)-3-Aminopiperidine [5]

A nitrogen-protected 3-piperidone is subjected to a transaminase reaction in the presence of an amino donor (e.g., isopropylamine) and a transaminase enzyme. The protecting group, which can be a C1-4 alkoxycarbonyl, carbobenzoxy, or benzyl group, is then removed to yield (R)-3-aminopiperidine or its salt. This method offers a concise and efficient route to the chiral amine.[5]

Chemoenzymatic Synthesis using Ketoreductases

Ketoreductases (KREDs) are enzymes that catalyze the stereoselective reduction of ketones to chiral alcohols. A chemoenzymatic approach can combine a chemical synthesis of the piperidone precursor with an enzymatic reduction to install the hydroxyl group with high stereocontrol.

Experimental Protocol: Ketoreductase-mediated Reduction of N-1-Boc-3-piperidone [4]

A reaction mixture containing N-1-Boc-3-piperidone, a ketoreductase enzyme (e.g., KRED 110), a cofactor such as NAD+, and a buffer (e.g., triethanolamine HCl, pH 7.5) is prepared. The reaction is stirred at a controlled temperature (e.g., 35-40°C) for several hours. This enzymatic reduction can yield the corresponding (S)-1-Boc-3-hydroxypiperidine with high enantiomeric excess and purity.[4] Baker's yeast can also be used as a cost-effective whole-cell biocatalyst for this transformation, with reported overall yields of 90-95%.[4]

Comparative Analysis of Synthetic Pathways

To facilitate an objective evaluation, the following table summarizes the key performance indicators for the different synthetic approaches.

MetricChemical Synthesis (e.g., from Piperidone)Chemical Synthesis (from L-Glutamic Acid)Biocatalytic Synthesis (e.g., Ketoreductase)
Overall Yield Moderate to HighModerate (44-55%)High (90-95% for Baker's yeast)[4]
Stereoselectivity Variable, often requires chiral catalysts or resolutionHigh (derived from chiral starting material)Excellent (>99% ee)[6]
Number of Steps Varies, can be multi-stepMulti-step (typically 5 or more)Often fewer steps for the key transformation
Scalability Generally goodModerateGood, particularly with immobilized enzymes
Cost-Effectiveness Can be high due to reagents and catalystsModerate, depends on reagent costsPotentially very cost-effective, especially with whole-cell biocatalysts like Baker's yeast[4]
Environmental Impact Higher (use of organic solvents and potentially toxic reagents)ModerateLower (often aqueous media, milder conditions)
Safety Concerns Use of flammable solvents and corrosive reagents[7][8][9][10][11]Use of standard laboratory reagentsGenerally lower, but standard lab safety is required

Visualization of Synthetic Pathways

Diagram 1: General Chemical Synthesis from 1-Boc-4-Piperidone

start 1-Boc-4-Piperidone intermediate1 Intermediate Formation (e.g., oximation, rearrangement) start->intermediate1 Chemical Transformation intermediate2 Stereoselective Reduction intermediate1->intermediate2 Introduction of Amino Precursor product trans-3-Amino-1-boc-4- hydroxypiperidine intermediate2->product Reduction

Caption: A generalized chemical pathway starting from 1-Boc-4-piperidone.

Diagram 2: Biocatalytic Synthesis via Ketoreductase

start N-1-Boc-3-piperidone product (S)-1-Boc-3-hydroxypiperidine (precursor to target) start->product Stereoselective Reduction enzyme Ketoreductase (KRED) + Cofactor (e.g., NAD+) enzyme->product

Caption: A chemoenzymatic route utilizing a ketoreductase for stereoselective reduction.

Characterization and Safety Considerations

Safety: The synthesis of piperidine derivatives involves the handling of potentially hazardous materials. Piperidine itself is a flammable liquid and is toxic if inhaled or in contact with skin, causing severe skin burns and eye damage.[7][8][9][10][11] It is imperative to handle all reagents in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7][8][9][10][11] Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion and Future Outlook

The synthesis of trans-3-Amino-1-boc-4-hydroxypiperidine can be accomplished through a variety of chemical and biocatalytic methods. While traditional chemical syntheses remain valuable for their robustness and scalability, they often suffer from drawbacks such as the need for harsh reagents, multiple steps, and potentially lower stereoselectivity.

Biocatalytic and chemoenzymatic approaches, on the other hand, offer significant advantages in terms of environmental sustainability, stereocontrol, and often, overall efficiency. The use of enzymes like ketoreductases and transaminases can provide direct access to the desired chiral product in high yield and enantiomeric excess under mild conditions. As the field of enzyme engineering continues to advance, it is expected that even more efficient and tailored biocatalysts will be developed for the synthesis of this and other important pharmaceutical intermediates. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher, including scale, cost considerations, and available expertise.

References

  • Safety Data Sheet: Piperidine. (2025). Carl ROTH.
  • Safety Data Sheet: Piperidine. (2025). Carl ROTH.
  • trans-4-Amino-1-boc-3-hydroxypiperidine | 443955-98-4. (2023). Smolecule.
  • PIPERIDINE For Synthesis. (n.d.). Alpha Chemika.
  • PIPERIDINE FOR SYNTHESIS. (n.d.). Loba Chemie.
  • Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. (2020). MDPI.
  • trans-3-(Boc-aMino)-4-hydroxypiperidine(859854-68-5) 1H NMR. (n.d.). ChemicalBook.
  • Piperidine Safety Data Sheet. (n.d.). Jubilant Life Sciences Limited.
  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (n.d.).
  • Method for synthesizing 1-boc-4-aminopiperidine. (2015).
  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). Open Research@CSIR-NIScPR.
  • Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. (n.d.). Beilstein Journals.
  • Synthesis of N-Substituted piperidines
  • 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. (n.d.). NIH.
  • Enantioselective synthesis of (S)
  • trans-4-Amino-1-Boc-3-hydroxypiperidine 97%. (n.d.). AChemBlock.
  • Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. (2020). The University of Manchester.
  • trans-4-Amino-1-boc-3-hydroxypiperidine | 1007596-95-3. (n.d.). Benchchem.
  • Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. (2012). PubMed.
  • Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method. (n.d.).
  • 1-Boc-4-hydroxypiperidine. (n.d.). SpectraBase.

Sources

A Comparative Guide to the Structural Validation of trans-3-Amino-1-boc-4-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Imperative of Structural Validation

trans-3-Amino-1-boc-4-hydroxypiperidine possesses a unique combination of structural features: a piperidine ring, a Boc-protecting group, a hydroxyl group, and an amino group. The trans stereochemistry between the amino and hydroxyl groups is a crucial determinant of its three-dimensional structure and subsequent reactivity. In drug discovery, even minor structural ambiguities can lead to significant deviations in biological activity and safety profiles. Therefore, orthogonal analytical methods must be employed to unequivocally confirm its identity, purity, and stereochemistry.

Orthogonal Approaches to Structural Elucidation: A Comparative Overview

A multi-faceted analytical approach is indispensable for the comprehensive structural validation of trans-3-Amino-1-boc-4-hydroxypiperidine. The primary techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). For absolute stereochemical confirmation, X-ray Crystallography stands as the gold standard, although it is not always feasible.

Workflow for Comprehensive Structural Validation

Structural_Validation_Workflow cluster_0 Primary Structural Confirmation cluster_1 Purity and Stereochemical Analysis cluster_2 Definitive Stereochemistry NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) HPLC Chiral HPLC NMR->HPLC MS Mass Spectrometry (ESI-MS, HRMS) MS->HPLC FTIR FT-IR Spectroscopy FTIR->HPLC XRC X-ray Crystallography HPLC->XRC For absolute configuration Sample Sample Sample->NMR Identity & Connectivity Sample->MS Molecular Weight Sample->FTIR Functional Groups Sample->HPLC Enantiomeric Purity

Caption: A typical workflow for the comprehensive structural validation of a chiral molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful technique for elucidating the precise connectivities of atoms within a molecule. For trans-3-Amino-1-boc-4-hydroxypiperidine, ¹H and ¹³C NMR are fundamental, while 2D NMR techniques like COSY and HSQC can confirm assignments.

Causality in Experimental Choices: The choice of deuterated solvent is critical; chloroform-d (CDCl₃) is commonly used for Boc-protected amines, but DMSO-d₆ may be necessary to resolve exchangeable protons (NH₂ and OH). The magnetic field strength (e.g., 400 MHz or higher) is chosen to achieve sufficient resolution of the complex proton signals in the piperidine ring.

Predicted ¹H and ¹³C NMR Data

While a publicly available, experimentally verified spectrum for this specific isomer can be difficult to locate, data from closely related structures and spectral prediction tools provide a reliable reference. Spectral data for the analogous (S)-3-Amino-1-N-Boc-piperidine and trans-3-(Boc-amino)-4-hydroxypiperidine are available and informative.[1][2]

Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm) Rationale
Boc (-C(CH₃)₃)~1.45 (s, 9H)~28.5 (CH₃), ~79.5 (quaternary C)The nine equivalent protons of the tert-butyl group give a characteristic sharp singlet. The quaternary carbon is deshielded by the adjacent oxygen.
Piperidine Ring CH~2.8-4.0 (m)~40-70These protons and carbons form a complex spin system. The protons adjacent to nitrogen and oxygen are the most deshielded.
CH-OH~3.6-3.8 (m, 1H)~65-70The proton and carbon are deshielded by the hydroxyl group.
CH-NH₂~2.9-3.1 (m, 1H)~45-55The position of this signal is influenced by the amino group.
NH₂variable, broad-The chemical shift is concentration and solvent dependent; may exchange with D₂O.
OHvariable, broad-The chemical shift is concentration and solvent dependent; may exchange with D₂O.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.[3]

  • 2D NMR (if necessary): If assignments are ambiguous, perform COSY (to establish H-H correlations) and HSQC (to link protons to their directly attached carbons) experiments.

  • Data Analysis: Integrate the ¹H NMR signals to determine proton ratios. Compare the chemical shifts to predicted values and data from analogous compounds to confirm the structure. The coupling constants between protons on the piperidine ring can help to confirm the trans stereochemistry.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound, offering a primary confirmation of its identity. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, typically forming the protonated molecule [M+H]⁺.

Causality in Experimental Choices: ESI is chosen over harsher methods like electron ionization (EI) to minimize fragmentation and clearly observe the molecular ion.[4] High-resolution mass spectrometry (HRMS) is preferred to obtain a highly accurate mass, which can be used to confirm the elemental composition.

Predicted Mass Spectrometry Data (ESI-MS)

The fragmentation of N-Boc protected amines often involves characteristic losses of the protecting group.[3][5]

m/z (amu) Ion Species Fragmentation Pathway
217.15[M+H]⁺Protonated molecular ion
161.13[M+H - C₄H₈]⁺Loss of isobutylene from the Boc group
117.10[M+H - C₅H₈O₂]⁺Loss of the entire Boc group
Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.[3]

  • Data Acquisition: Infuse the sample into an ESI-equipped mass spectrometer and acquire data in positive ion mode.

  • MS/MS Analysis (Optional): To confirm the fragmentation pattern, perform a product ion scan on the precursor ion ([M+H]⁺ at m/z 217.15).[4]

  • Data Analysis: Compare the observed m/z of the molecular ion with the theoretical value. If HRMS is used, the measured mass should be within 5 ppm of the calculated mass for the molecular formula C₁₀H₂₀N₂O₃.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and straightforward method to confirm the presence of key functional groups.

Causality in Experimental Choices: Attenuated Total Reflectance (ATR) is often used as it requires minimal sample preparation. The spectral region of 4000-1500 cm⁻¹ is particularly diagnostic for the functional groups present in this molecule.

Characteristic IR Absorption Bands
Wavenumber (cm⁻¹) Vibration Functional Group
3400-3200 (broad)O-H stretchHydroxyl (-OH)
3400-3250 (medium)N-H stretchPrimary Amine (-NH₂)
2975-2850C-H stretchAliphatic
~1680 (strong)C=O stretchCarbamate (Boc group)
1650-1580N-H bendPrimary Amine (-NH₂)
1250-1000C-N and C-O stretchAmine, Carbamate, and Alcohol

Note: These are approximate ranges and can be influenced by hydrogen bonding.[6][7]

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the hydroxyl, amine, carbamate, and aliphatic C-H groups to confirm their presence.

High-Performance Liquid Chromatography (HPLC): Assessing Purity and Enantiomeric Separation

HPLC is the workhorse for determining the purity of the compound. More importantly, for a chiral molecule like this, chiral HPLC is essential for confirming its enantiomeric purity.

Causality in Experimental Choices: The choice of a chiral stationary phase (CSP) is paramount. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are highly effective for separating a wide range of enantiomers, including piperidine derivatives.[8][9] Normal-phase chromatography (e.g., hexane/isopropanol mobile phase) often provides better selectivity for this type of compound on polysaccharide-based CSPs. For compounds lacking a strong UV chromophore, derivatization may be necessary to enhance detection.[10]

Comparison of Chiral HPLC Methods
Chiral Stationary Phase (CSP) Mobile Phase Detection Advantages Considerations
Polysaccharide-based (e.g., Chiralpak® series)Normal Phase (e.g., Hexane/IPA/DEA)UV (if derivatized) or CAD/ELSDBroad applicability, high success rate for piperidine derivatives.[9]May require derivatization for sensitive UV detection.[10]
Pirkle-typeNormal Phase (e.g., Hexane/IPA)UV (if derivatized) or CAD/ELSDGood for compounds with π-acidic or π-basic groups.May have lower success rates than polysaccharide phases for this specific structure.
Cyclodextrin-basedReversed-Phase (e.g., Acetonitrile/Water/Buffer)UV (if derivatized) or CAD/ELSDCompatible with aqueous mobile phases.[11]May offer lower selectivity for this compound compared to normal phase methods.
Experimental Protocol: Chiral HPLC
  • Column Selection: Screen several polysaccharide-based chiral columns (e.g., Chiralpak® IA, IB, IC) to find the one with the best resolution.

  • Mobile Phase Optimization: Optimize the ratio of the organic solvents (e.g., hexane and isopropanol) and the additive (e.g., diethylamine for basic compounds) to achieve good peak shape and resolution.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

  • Data Acquisition: Inject the sample onto the HPLC system and monitor the elution profile.

  • Data Analysis: Calculate the purity and enantiomeric excess based on the peak areas.

X-ray Crystallography: The Unambiguous Proof of Structure

When a suitable single crystal can be grown, X-ray crystallography provides the absolute, three-dimensional structure of the molecule, unequivocally confirming both the connectivity and the relative and absolute stereochemistry.[12][13][14][15]

Causality in Experimental Choices: This technique is pursued when absolute stereochemical proof is required, for example, for regulatory filings or to definitively assign the structure of a novel compound. The primary challenge is obtaining a crystal of sufficient quality.

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: Grow single crystals of the compound by slow evaporation of a solvent, vapor diffusion, or other suitable methods.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Process the data and solve the crystal structure using specialized software.

  • Data Analysis: The refined structure provides precise bond lengths, bond angles, and the absolute configuration.

Conclusion: A Synthesis of Methods for Confident Validation

The structural validation of trans-3-Amino-1-boc-4-hydroxypiperidine is a critical step in its use as a synthetic building block. No single technique is sufficient. A combination of NMR for structural connectivity, mass spectrometry for molecular weight confirmation, FT-IR for functional group identification, and chiral HPLC for stereochemical purity provides a robust and reliable validation package. For applications demanding absolute stereochemical certainty, X-ray crystallography is the ultimate arbiter. By understanding the strengths and experimental nuances of each method, researchers can design an efficient and effective analytical strategy, ensuring the quality and integrity of their scientific endeavors.

References

  • Sampath, N. (n.d.). X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative.
  • BenchChem. (2025). Application Note: Chiral HPLC Methods for the Enantioseparation of 2-Piperidinemethanol.
  • Saify, Z. S., et al. (2025). Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative. ResearchGate.
  • BenchChem. (n.d.). An In-depth Technical Guide to (R)-2-(Aminomethyl)-1-N-Boc-piperidine.
  • ResearchGate. (n.d.). X-ray crystal structure of the minor anti -piperidine product 14d.
  • BenchChem. (2025). Structural Analysis of (R)-2-(Aminomethyl)-1-N-Boc-piperidine: A Technical Guide.
  • MDPI. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties.
  • PMC. (2025). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications.
  • Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-9. Retrieved from [Link]

  • ChemicalBook. (n.d.). trans-3-(Boc-aMino)-4-hydroxypiperidine(859854-68-5) 1H NMR.
  • Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2).
  • ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group.
  • BenchChem. (2025). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • Sigma-Aldrich. (n.d.). CHIRAL HPLC COLUMNS.
  • ChemicalBook. (n.d.). (S)-3-Amino-1-N-Boc-piperidine(625471-18-3) 1H NMR.
  • Sundaraganesan, N., et al. (2009). The spectroscopic (FT-IR, FT-IR gas phase, FT-Raman and UV) and NBO analysis of 4-Hydroxypiperidine by density functional method. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(4), 856-865. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to the Chiral HPLC Analysis of (S)-1-Boc-3-hydroxypiperidine.
  • LibreTexts. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

Sources

Comparative Assessment of Novel Trans-3-Amino-1-boc-4-hydroxypiperidine Derivatives as Potent JAK3 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Therapeutic Potential Evaluation

This guide provides a comprehensive evaluation of three novel derivatives synthesized from the versatile trans-3-Amino-1-boc-4-hydroxypiperidine scaffold. The primary objective is to assess their therapeutic potential as selective inhibitors of Janus Kinase 3 (JAK3), a critical target in autoimmune diseases and certain hematological malignancies. We will dissect the experimental workflow, from initial biochemical screening to cell-based functional assays, presenting a comparative analysis grounded in rigorous scientific methodology.

Introduction: The Strategic Rationale for Piperidine Scaffolds in JAK Inhibition

The piperidine ring is a privileged scaffold in medicinal chemistry, prized for its favorable physicochemical properties and its ability to serve as a rigid, three-dimensional anchor for projecting pharmacophoric elements into protein binding sites. Our starting material, trans-3-Amino-1-boc-4-hydroxypiperidine, offers three distinct points for chemical modification: the amino group, the hydroxyl group, and the Boc-protected nitrogen. This versatility allows for a systematic exploration of the structure-activity relationship (SAR).

Our focus is on JAK3, a non-receptor tyrosine kinase predominantly expressed in hematopoietic cells. Its pivotal role in cytokine signaling via the JAK-STAT pathway makes it a high-value target for therapeutic intervention in conditions like rheumatoid arthritis and organ transplant rejection. The ATP-binding pocket of JAK3 contains a critical cysteine residue (Cys909) that can be targeted for covalent inhibition, a strategy known to enhance both potency and selectivity.

The novel derivatives synthesized in our laboratory, designated DERIV-001 , DERIV-002 , and DERIV-003 , were designed to explore different modes of interaction within the JAK3 active site. The core synthetic strategy involved acylating the C3-amino group with different warheads to probe both reversible and covalent binding mechanisms.

Experimental & Drug Discovery Workflow

The evaluation of our novel derivatives followed a structured, multi-stage workflow designed to progressively filter candidates based on potency, selectivity, and cellular activity. This approach ensures that resources are focused on the most promising compounds.

G cluster_0 Phase 1: Biochemical Screening cluster_1 Phase 2: Cell-Based Functional Assays cluster_2 Phase 3: Lead Candidate Characterization A Synthesis of DERIV-001, 002, 003 B Primary Screen: JAK3 Kinase Inhibition Assay (Determine IC50) A->B Initial Potency C Counter Screen: JAK1/2 & TYK2 Kinase Assays (Assess Selectivity) B->C Promising Hits D Target Engagement: Inhibition of IL-2 induced pSTAT5 in NK-92 cells C->D Selective Candidates E Functional Outcome: Cell Viability Assay (Assess Cytotoxicity) D->E Validate Mechanism F ADME-Tox Profiling: Solubility, Permeability, Metabolic Stability E->F G Lead Candidate Selection F->G G cytokine Cytokine (e.g., IL-2) receptor Cytokine Receptor cytokine->receptor jak3 JAK3 receptor->jak3 Activation stat5 STAT5 jak3->stat5 Phosphorylation pstat5 pSTAT5 stat5->pstat5 dimer STAT5 Dimer pstat5->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation gene Gene Transcription (Proliferation, Differentiation) nucleus->gene inhibitor DERIV-002 inhibitor->jak3 Inhibition

Caption: Targeted inhibition of the JAK3-STAT5 signaling pathway by DERIV-002.

Table 2: Cellular Activity and Cytotoxicity Data

Compound pSTAT5 Inhibition EC50 (nM) Cell Viability (CC50, µM) Therapeutic Index (CC50/EC50)
DERIV-001 65.4 > 50 > 764
DERIV-002 12.1 > 50 > 4132
DERIV-003 450.2 > 50 > 111

| Tofacitinib (Control) | 8.5 | > 50 | > 5882 |

Analysis: The cellular data strongly corroborate the biochemical findings. DERIV-002 effectively blocked IL-2-induced STAT5 phosphorylation with an EC50 of 12.1 nM. Importantly, none of the compounds exhibited significant cytotoxicity at concentrations up to 50 µM, indicating a very favorable therapeutic index for DERIV-002 . This lack of general cytotoxicity is a critical feature, suggesting that the observed effects are due to specific pathway inhibition rather than off-target toxicity.

Detailed Experimental Protocols

For scientific reproducibility and validation, we provide the detailed methodologies for the key assays performed.

Protocol 1: JAK3 TR-FRET Kinase Inhibition Assay
  • Principle: This assay measures the phosphorylation of a biotinylated peptide substrate by the JAK3 enzyme. The phosphorylated product is detected by a Europium-labeled anti-phosphotyrosine antibody, which, when brought into proximity with a streptavidin-allophycocyanin (SA-APC) conjugate bound to the biotin tag, results in a FRET signal.

  • Materials:

    • Recombinant human JAK3 enzyme (e.g., from SignalChem)

    • LanthaScreen™ Eu-anti-pTyr (PY20) antibody (e.g., from Thermo Fisher)

    • TR-FRET JAK3 Substrate Peptide, Biotinylated

    • Streptavidin-APC conjugate

    • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

    • ATP, Staurosporine (positive control)

    • 384-well low-volume black plates

  • Procedure:

    • Prepare a 2X solution of the JAK3 enzyme and the biotinylated substrate peptide in the assay buffer.

    • Prepare serial dilutions of the test compounds (DERIV-001, -002, -003) and controls in DMSO, then dilute into the assay buffer.

    • Add 5 µL of the compound dilutions to the wells of the 384-well plate.

    • Add 5 µL of the 2X enzyme/substrate solution to each well to initiate the kinase reaction.

    • Prepare a 2X ATP solution in assay buffer (final concentration should be at the Km for JAK3). Add 10 µL to all wells.

    • Incubate the plate at room temperature for 60 minutes.

    • Prepare a 4X stop/detection solution containing EDTA (to stop the reaction) and the Eu-labeled antibody/SA-APC conjugate.

    • Add 10 µL of the stop/detection solution to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET enabled plate reader (e.g., PHERAstar) with an excitation at 340 nm and emission reads at 620 nm (Europium) and 665 nm (APC).

    • Calculate the emission ratio (665/620), normalize the data to controls, and fit the dose-response curve using a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular pSTAT5 Inhibition Assay (Flow Cytometry)
  • Principle: This assay quantifies the level of phosphorylated STAT5 in cells following cytokine stimulation in the presence of an inhibitor.

  • Materials:

    • NK-92 cell line

    • RPMI-1640 medium + 10% FBS

    • Recombinant human IL-2

    • Test compounds

    • BD Phosflow™ Lyse/Fix Buffer

    • BD Phosflow™ Perm Buffer III

    • Alexa Fluor® 647 Mouse anti-Stat5 (pY694) antibody

    • Flow cytometer

  • Procedure:

    • Culture NK-92 cells to a density of 0.5 x 10⁶ cells/mL.

    • Starve the cells in serum-free media for 4 hours prior to the experiment.

    • Pre-treat the cells with serial dilutions of the test compounds for 1 hour at 37°C.

    • Stimulate the cells with IL-2 (final concentration 10 ng/mL) for 15 minutes at 37°C. Include an unstimulated control.

    • Immediately fix the cells by adding an equal volume of pre-warmed Lyse/Fix Buffer and incubate for 10 minutes at 37°C.

    • Permeabilize the cells by adding ice-cold Perm Buffer III and incubating on ice for 30 minutes.

    • Wash the cells twice with staining buffer (PBS + 2% FBS).

    • Stain the cells with the anti-pSTAT5 antibody for 60 minutes at room temperature in the dark.

    • Wash the cells and resuspend in staining buffer.

    • Acquire data on a flow cytometer, collecting at least 10,000 events per sample.

    • Analyze the median fluorescence intensity (MFI) of the pSTAT5 signal and plot the dose-response curve to calculate the EC50.

Conclusion and Future Directions

The systematic evaluation detailed in this guide demonstrates a clear path from chemical synthesis to validated lead candidate. Among the three novel derivatives, DERIV-002 stands out as a highly potent and selective JAK3 inhibitor with excellent cellular activity and a wide therapeutic index. Its profile suggests a significant improvement over existing therapies, particularly concerning its selectivity against JAK2.

The next steps for the DERIV-002 program will involve comprehensive ADME-Tox profiling to assess its drug-like properties, including metabolic stability in liver microsomes, plasma protein binding, and preliminary in vivo pharmacokinetic studies in rodents. Success in these stages will pave the way for efficacy testing in animal models of rheumatoid arthritis or transplant rejection.

References

  • Title: The Use of Piperidine and Its Derivatives in Drug Design Source: ScienceDirect URL: [Link]

  • Title: Privileged Scaffolds in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: The role of JAK3 in lymphoid development, activation, and signaling Source: Current Opinion in Immunology URL: [Link]

  • Title: The JAK-STAT pathway: a critical regulator of the immune system Source: Nature Reviews Immunology URL: [Link]

  • Title: Covalent Inhibition of Janus Kinase 3 (JAK3) Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: The role of JAK2 in hematological malignancies and its targeting for therapy Source: Blood URL: [Link]

A Comparative Guide to Chiral Synthons: The Strategic Advantages of trans-3-Amino-1-boc-4-hydroxypiperidine in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Primacy of Chirality in Modern Drug Design

The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is a cornerstone in the architecture of a vast number of pharmaceuticals.[1] Its prevalence is a testament to its favorable physicochemical properties and its ability to present substituents in a well-defined three-dimensional orientation, which is crucial for specific interactions with biological targets.[2][3][4] When chirality is introduced, the piperidine ring is elevated from a simple scaffold to a powerful tool for modulating pharmacological activity, often leading to dramatic improvements in potency, selectivity, and safety profiles.[1][2]

Among the diverse array of available chiral piperidines, trans-3-Amino-1-boc-4-hydroxypiperidine stands out as a particularly valuable and versatile building block. This guide provides an in-depth comparison of this synthon against other common chiral building blocks used in asymmetric synthesis. We will analyze its unique structural attributes, compare its performance with alternative strategies through case studies of major pharmaceuticals, and provide detailed experimental protocols to illustrate its practical application.

The Unique Value Proposition of trans-3-Amino-1-boc-4-hydroxypiperidine

The strategic advantage of using trans-3-Amino-1-boc-4-hydroxypiperidine lies in its combination of three key features: pre-defined stereochemistry, conformational rigidity, and orthogonal functional groups.

  • Pre-defined Stereochemistry and Rigidity : The molecule contains two fixed stereocenters (at C3 and C4) in a trans configuration. This vicinal amino alcohol motif, locked within a chair-like piperidine conformation, provides a rigid and predictable structural foundation. By incorporating this building block, a synthetic chemist embeds a significant degree of stereochemical and conformational information into the target molecule from an early stage, simplifying complex synthetic challenges.[5]

  • Orthogonal Functional Groups : The synthon possesses three distinct functional groups, each with unique reactivity that can be addressed selectively:

    • N1-Boc Protecting Group : The tert-butoxycarbonyl (Boc) group is stable to a wide range of reaction conditions (e.g., nucleophilic attack, hydrogenation, mild base) but can be cleanly removed under acidic conditions (e.g., TFA, HCl).[6][7]

    • C3-Primary Amine : A versatile nucleophilic handle for amide bond formation, alkylation, reductive amination, and sulfonylation.

    • C4-Secondary Hydroxyl : Can be subjected to oxidation to a ketone, etherification, esterification, or used as a directing group for subsequent transformations.[8][9]

This orthogonality allows for a stepwise and controlled elaboration of the molecule without the need for complex protection-deprotection sequences.

Logical Workflow for Selecting a Chiral Building Block

The decision to use a specific chiral synthon is a critical step in synthetic planning. The following diagram illustrates a logical workflow for this decision-making process, highlighting where trans-3-Amino-1-boc-4-hydroxypiperidine fits.

Chiral Synthon Selection Workflow Decision Workflow for Chiral Synthon Selection start Define Synthetic Target's Core Structure q1 Does the target require a rigid heterocyclic core? start->q1 piperidine Consider Chiral Piperidines q1->piperidine Yes acyclic Consider Acyclic Building Blocks (e.g., Amino Alcohols) q1->acyclic No q2 Is a pre-defined 1,2-amino alcohol motif needed? our_synthon trans-3-Amino-1-boc-4-hydroxypiperidine is a prime candidate q2->our_synthon Yes other_piperidines Consider other substituted piperidines (e.g., N-Boc-3-aminopiperidine) q2->other_piperidines No q3 Is the chirality introduced catalytically or from a chiral pool? catalysis Design an Asymmetric Catalytic Step (e.g., Hydrogenation, Transamination) q3->catalysis Catalytically epoxide Consider Asymmetric Epoxidation/Aziridination followed by ring-opening q3->epoxide Chiral Pool / Reactive Intermediate piperidine->q2 acyclic->q3

Caption: Decision workflow for selecting an appropriate chiral synthesis strategy.

Comparative Analysis: "Building" vs. "Buying" Chirality

The utility of trans-3-Amino-1-boc-4-hydroxypiperidine is best understood by comparing it to alternative strategies, which can be broadly categorized as using other chiral pool synthons or inducing chirality through asymmetric catalysis.

Alternative 1: Other Chiral Building Blocks
Building BlockKey Structural FeaturesCommon ApplicationsAdvantagesDisadvantages
trans-3-Amino-1-boc-4-hydroxypiperidine Rigid piperidine core; trans-1,2-amino alcohol; Orthogonal N-Boc, -NH₂, -OH groups.Kinase inhibitors, GPCR modulators, complex alkaloid synthesis.Pre-defined stereochemistry and conformation; High functional group density for derivatization.[5]Higher initial cost; May be overly complex for simple targets.
(R/S)-N-Boc-3-aminopiperidine Chiral piperidine with a single amine functional group.DPP-IV inhibitors (e.g., Alogliptin, Linagliptin).[10]Simpler structure; Widely used and well-documented in specific drug classes.Lacks the hydroxyl group, limiting its synthetic versatility.
Chiral Acyclic Amino Alcohols (e.g., L-Valinol) Flexible acyclic backbone with 1,2-amino alcohol motif.Chiral auxiliaries, ligands for asymmetric catalysis, direct incorporation into targets.[11][12]Readily available from amino acids; Conformationally flexible.Lack of rigidity can lead to lower selectivity in some synthetic steps.
Chiral Epoxides / Aziridines Strained three-membered rings; Act as electrophiles.Synthesis of 1,2-amino alcohols via nucleophilic ring-opening.[12][13]Highly stereospecific reactions; Atom economical.Requires synthesis of the strained ring; Can have regioselectivity issues.
Alternative 2: Asymmetric Catalysis on Prochiral Substrates

This strategy involves creating the chiral center during the synthesis, rather than incorporating a pre-made chiral piece.

Synthetic Strategy Comparison Comparative Synthetic Strategies cluster_0 Strategy 1: Chiral Pool Synthesis cluster_1 Strategy 2: Asymmetric Catalysis a1 trans-3-Amino-1-boc- 4-hydroxypiperidine a2 Functional Group Interconversion a1->a2 a3 Coupling with Other Fragments a2->a3 a4 Final Chiral Target (e.g., Kinase Inhibitor) a3->a4 b1 Prochiral Substrate (e.g., Prositagliptin Ketone) b2 Asymmetric Reaction (e.g., Transamination with Engineered Enzyme) b1->b2 b3 Further Elaboration b2->b3 High ee amine b4 Final Chiral Target (e.g., Sitagliptin) b3->b4

Caption: Comparison of a "chiral pool" approach versus an "asymmetric catalysis" approach.

Case Studies in Pharmaceutical Synthesis

Case Study 1: Oseltamivir (Tamiflu) - The Value of a Pre-functionalized Core

The industrial synthesis of the antiviral drug Oseltamivir famously starts from (-)-shikimic acid, a natural product with multiple pre-set stereocenters.[14][15] This "chiral pool" approach avoids the challenge of setting three stereocenters on a cyclohexane ring from scratch. While our piperidine synthon is not directly used, the principle is the same: starting with a stereochemically rich building block is often more efficient than a de novo asymmetric construction for complex targets. An organocatalytic approach developed by Hayashi and others demonstrates an alternative that builds the chiral core, achieving a 57% overall yield in three one-pot operations, showcasing the power of modern catalysis but also the complexity of controlling multiple stereocenters simultaneously.[16][17]

Case Study 2: Sitagliptin (Januvia) - The Pinnacle of Asymmetric Catalysis

The synthesis of the DPP-IV inhibitor Sitagliptin is a landmark in industrial green chemistry.[18] The key chiral amine was initially installed via asymmetric hydrogenation of an enamine using a Rhodium-Josiphos catalyst, achieving >99% ee after crystallization.[19] However, Merck and Codexis revolutionized this process by engineering a transaminase enzyme that could directly convert a prositagliptin ketone to the desired (R)-amine with >99.9% ee and a 13% increase in overall yield.[18][20]

This case provides a stark contrast to the building block approach. Here, creating the single stereocenter via catalysis was ultimately more efficient and sustainable than using a pre-formed chiral synthon. This highlights a key consideration: for targets with a single, synthetically accessible stereocenter, asymmetric catalysis is often superior. For targets with multiple, complex, or synthetically challenging stereocenters, a chiral building block like trans-3-Amino-1-boc-4-hydroxypiperidine is often the more pragmatic choice.

Experimental Protocols

Protocol 1: Acylation of the C3-Amine of trans-3-Amino-1-boc-4-hydroxypiperidine

This protocol demonstrates the selective functionalization of the primary amine in the presence of the hydroxyl and Boc-protected amine groups.

Materials:

  • (3R,4R)-tert-butyl 3-amino-4-hydroxypiperidine-1-carboxylate (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve trans-3-Amino-1-boc-4-hydroxypiperidine (1.0 eq) in anhydrous DCM (approx. 0.1 M) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add TEA or DIPEA (2.5 eq) to the stirred solution.

  • Slowly add acetyl chloride (1.1 eq) dropwise via syringe, ensuring the internal temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-acylated product.

Protocol 2: Asymmetric Reduction of an α-Amino Ketone (Illustrative Alternative)

This protocol, representative of a Corey-Bakshi-Shibata (CBS) reduction, illustrates an alternative strategy where chirality is induced catalytically, often using a ligand derived from a chiral amino alcohol.[11]

Materials:

  • α-Amino ketone substrate (e.g., 2-aminoacetophenone hydrochloride) (1.0 eq)

  • (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1.0 M in toluene)

  • Borane-dimethyl sulfide complex (BMS) (1.0 eq, 2.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M HCl

Procedure:

  • To a flame-dried, argon-purged flask, add the α-amino ketone substrate (1.0 eq).

  • Add anhydrous THF to dissolve the substrate.

  • Cool the flask to -20 °C.

  • Slowly add the (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq).

  • After stirring for 10 minutes, add the BMS solution (1.0 eq) dropwise over 30 minutes, maintaining the temperature at -20 °C.

  • Stir the reaction for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol at -20 °C.

  • Allow the mixture to warm to room temperature and concentrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify by flash column chromatography to yield the chiral amino alcohol.

  • Determine the enantiomeric excess (ee) of the product using chiral HPLC analysis.

Conclusion and Future Outlook

trans-3-Amino-1-boc-4-hydroxypiperidine is a powerful chiral building block whose value lies in its structural rigidity, pre-defined stereochemistry, and dense, orthogonal functionality. It provides a robust and reliable starting point for the synthesis of complex molecules, particularly those containing multiple stereocenters where a "chiral pool" strategy is advantageous.

However, it is not a universal solution. The rise of highly efficient and selective asymmetric catalytic methods, especially biocatalysis, has provided a compelling alternative for installing single chiral centers onto prochiral substrates, as exemplified by the manufacturing of Sitagliptin.[20][21]

The choice between using a complex chiral building block and designing a catalytic asymmetric step is a fundamental strategic decision in modern organic synthesis. For researchers and drug development professionals, a deep understanding of the relative merits of both approaches is essential for designing efficient, scalable, and innovative synthetic routes to the next generation of chiral therapeutics.

References

Sources

A Senior Application Scientist's Guide to Confirming Trans Configuration in 3,4-Substituted Piperidines using 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the precise determination of molecular stereochemistry is a non-negotiable aspect of compound characterization. The spatial arrangement of substituents in a molecule can profoundly influence its pharmacological activity, metabolic stability, and overall safety profile. Within the realm of heterocyclic chemistry, the piperidine scaffold is a ubiquitous motif in a vast number of pharmaceuticals. Consequently, the unambiguous assignment of the relative stereochemistry of substituents on the piperidine ring is of paramount importance. This guide provides an in-depth comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques for confirming the trans configuration of 3,4-substituted piperidines, offering field-proven insights and actionable experimental protocols.

The Challenge: Differentiating Cis and Trans Isomers

The synthesis of 3,4-disubstituted piperidines often yields a mixture of cis and trans diastereomers. These isomers can exhibit distinct biological activities, making their correct identification and separation essential. While other analytical techniques can provide valuable information, 2D NMR spectroscopy stands out as the most powerful non-destructive method for elucidating the relative stereochemistry in solution, mirroring the physiological environment more closely than solid-state techniques like X-ray crystallography.

The core of the challenge lies in distinguishing between the two possible relative orientations of the substituents at the C3 and C4 positions of the piperidine ring. In the thermodynamically more stable chair conformation, the substituents can be either on the same side of the ring (cis) or on opposite sides (trans). This seemingly subtle difference in spatial arrangement gives rise to distinct through-space and through-bond NMR correlations that can be definitively identified using modern 2D NMR experiments.

A Comparative Analysis of 2D NMR Techniques

While a suite of 2D NMR experiments can be employed for structural elucidation, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are the cornerstones for determining relative stereochemistry. These techniques detect through-space interactions between protons that are in close proximity, providing direct evidence of their spatial relationships. Additionally, analysis of scalar couplings (J-couplings) from experiments like Correlation Spectroscopy (COSY) can provide crucial complementary information.

Technique Principle Application for 3,4-Substituted Piperidines Advantages Limitations
NOESY Detects through-space correlations between protons typically < 5 Å apart.- Diagnostic for trans isomers: A strong NOE correlation between the axial proton at C3 (H3ax) and the axial proton at C4 (H4ax) is a hallmark of a trans-diaxial relationship. - Diagnostic for cis isomers: NOE correlations between H3ax and the equatorial proton at C4 (H4eq), and between the equatorial proton at C3 (H3eq) and H4ax would be expected.- Widely available and well-established. - Excellent for small to medium-sized molecules.- For molecules with intermediate molecular weight (around 1-2 kDa), the NOE effect can be close to zero, leading to weak or absent signals.
ROESY A variation of NOESY that detects through-space correlations in the rotating frame.- Overcomes the "NOE null" issue for medium-sized molecules. - Provides unambiguous positive cross-peaks for all molecular sizes.- Reliable for a broader range of molecular weights. - Can differentiate between NOE and chemical exchange signals.- Can be more susceptible to artifacts like TOCSY transfer.
COSY Reveals scalar (through-bond) couplings between protons, typically over 2-3 bonds.- J-coupling analysis: The magnitude of the vicinal coupling constant (³J) between H3 and H4 can be indicative of their dihedral angle. A large ³J value (typically 8-13 Hz) suggests a diaxial relationship (characteristic of a trans isomer), while smaller values are indicative of axial-equatorial or diequatorial relationships (cis isomer).- Provides fundamental connectivity information. - Relatively quick to acquire.- Does not directly probe through-space proximity. - J-coupling values can be influenced by other factors like electronegativity of substituents.
HSQC/HMBC Heteronuclear correlation experiments that link protons to their directly attached carbons (HSQC) or to carbons 2-4 bonds away (HMBC).- Essential for unambiguous assignment of all proton and carbon signals, which is a prerequisite for accurate NOE and J-coupling analysis.- Provides a complete carbon skeleton and proton-carbon connectivity map.- Not directly used for stereochemical assignment but crucial for foundational signal assignment.

Experimental Workflow: A Self-Validating System

To ensure the trustworthiness of your stereochemical assignment, a multi-pronged approach combining both through-space and through-bond correlation data is essential. The following workflow represents a robust and self-validating system for confirming the trans configuration of a 3,4-substituted piperidine.

G cluster_0 Step 1: Foundational Analysis cluster_1 Step 2: Stereochemical Determination cluster_2 Step 3: Data Analysis and Confirmation A 1D ¹H and ¹³C NMR Initial assessment of proton and carbon environments. B 2D COSY Establish proton-proton coupling networks. A->B C 2D HSQC/HMBC Unambiguous assignment of all ¹H and ¹³C signals. B->C D 2D NOESY or ROESY Acquire through-space correlation data. C->D E Analyze NOE/ROE Cross-Peaks Identify key correlations (e.g., H3ax-H4ax for trans). D->E F Analyze J-Coupling Constants Measure ³J(H3,H4) from high-resolution 1D ¹H or COSY. D->F G Compare with Expected Values Correlate experimental data with theoretical models for cis and trans isomers. E->G F->G H Final Stereochemical Assignment Conclusive determination of the trans configuration. G->H

Experimental workflow for stereochemical assignment.

Detailed Experimental Protocol: NOESY

This protocol provides a detailed, step-by-step methodology for acquiring and analyzing a 2D NOESY spectrum to confirm the trans configuration of a 3,4-substituted piperidine.

1. Sample Preparation:

  • Concentration: Dissolve 5-10 mg of the purified piperidine derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Purity: Ensure the sample is free of paramagnetic impurities, which can interfere with the NOE effect. If necessary, filter the sample through a small plug of cotton wool in a Pasteur pipette.

  • Degassing: For quantitative NOE analysis or for samples prone to oxidation, it is advisable to degas the sample by several freeze-pump-thaw cycles.

2. NMR Data Acquisition:

  • Spectrometer: Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

  • 1D Proton Spectrum: Acquire a standard 1D ¹H NMR spectrum to determine the spectral width and appropriate transmitter offset.

  • NOESY Pulse Program: Select a standard NOESY pulse sequence (e.g., noesygpph on Bruker instruments).

  • Key Parameters:

    • Mixing Time (d8): This is a crucial parameter. For small molecules like substituted piperidines, a mixing time in the range of 500-800 ms is a good starting point. It may be necessary to run a series of NOESY experiments with varying mixing times to optimize the NOE buildup.

    • Number of Scans (ns): Typically 8-16 scans per increment, depending on the sample concentration.

    • Number of Increments (ni or t1): 256-512 increments in the indirect dimension (t1) are usually sufficient to achieve good resolution.

    • Relaxation Delay (d1): Set to at least 1.5 times the longest T1 relaxation time of the protons of interest (typically 1-2 seconds).

3. Data Processing and Analysis:

  • Fourier Transformation: Apply a squared sine-bell window function in both dimensions before Fourier transformation.

  • Phasing: Carefully phase the spectrum to ensure pure absorption lineshapes.

  • Referencing: Reference the spectrum to the residual solvent peak.

  • Cross-Peak Analysis:

    • Identify the diagonal peaks corresponding to the proton resonances of the piperidine ring.

    • Look for off-diagonal cross-peaks, which indicate NOE correlations.

    • Crucial Diagnostic Signal: For a trans-3,4-disubstituted piperidine in a chair conformation with both substituents in equatorial positions, a strong NOE cross-peak between the axial proton at C3 (H3ax) and the axial proton at C4 (H4ax) is expected. This 1,3-diaxial interaction is a definitive marker for the trans configuration.

    • Absence of Key Cis Signals: The absence of strong NOE correlations between H3ax and H4eq, and between H3eq and H4ax, further supports the trans assignment.

Expected Results: Trans vs. Cis Isomers

The following table summarizes the expected key diagnostic NMR data for a generic 3,4-disubstituted piperidine in a chair conformation.

NMR Parameter Expected for Trans Isomer (Diequatorial Substituents) Expected for Cis Isomer (Axial/Equatorial Substituents) Rationale
NOESY/ROESY Strong correlation between H3ax and H4ax .Strong correlations between H3ax and H4eq , and H3eq and H4ax .The proximity of protons in a 1,3-diaxial arrangement in the trans isomer gives rise to a strong NOE. In the cis isomer, the axial and equatorial protons on adjacent carbons are closer in space.
³J(H3,H4) Coupling Large (typically 8-13 Hz)Small to medium (typically 2-6 Hz)The dihedral angle between H3ax and H4ax in the trans isomer is approximately 180°, leading to a large vicinal coupling constant according to the Karplus equation. The gauche relationship in the cis isomer results in a smaller coupling constant.

Case Study: Paroxetine

A relevant real-world example is the selective serotonin reuptake inhibitor (SSRI) paroxetine . The therapeutically active enantiomer possesses a trans-(3S, 4R) configuration.[1] Structural studies and NMR analysis of paroxetine and its analogues have consistently used NOE data and J-coupling constants to confirm this trans stereochemistry.[2][3][4] The key diagnostic feature is the observation of a large coupling constant between the protons at C3 and C4, indicative of a diaxial relationship, and the presence of NOE correlations consistent with the trans arrangement of the substituents.[2]

Conclusion

The unambiguous determination of the trans configuration in 3,4-substituted piperidines is a critical step in the development of novel therapeutics. By employing a systematic and multi-faceted approach utilizing 2D NMR techniques, particularly NOESY/ROESY and J-coupling analysis, researchers can confidently assign the relative stereochemistry of their compounds. The principles and protocols outlined in this guide provide a robust framework for obtaining high-quality, reliable data, thereby ensuring the scientific integrity of the structural characterization process.

References

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • Chemical and structural investigation of the paroxetine-human serotonin transporter complex. eLife. Available at: [Link]

  • Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics. MDPI. Available at: [Link]

  • Spectral Characterization of Degradation Impurities of Paroxetine Hydrochloride Hemihydrate. ResearchGate. Available at: [Link]

  • NMR study of 4-hydroxy-1-methylpiperidine betaine derivatives. ResearchGate. Available at: [Link]

  • Stereoisomers of paroxetine. ResearchGate. Available at: [Link]

  • NMR studies of the inclusion complex between β-cyclodextrin and paroxetine. Sci-Hub. Available at: [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]

  • synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Europe PMC. Available at: [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Royal Society of Chemistry. Available at: [Link]

  • Stereoselective Synthesis of cis-3,4-Disubstituted Piperidines through Ring Transformation of 2-(2-Mesyloxyethyl)azetidines. Sci-Hub. Available at: [Link]

  • Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts. PubMed. Available at: [Link]

  • Synthesis of cis - or trans -3,4-Disubstituted Piperidines. ResearchGate. Available at: [Link]

Sources

A Comparative Guide to Obtaining Single Crystals of trans-3-Amino-1-boc-4-hydroxypiperidine Derivatives for X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Crystallization Challenge of Functionalized Piperidines

The piperidine scaffold is a cornerstone in modern drug discovery, forming the structural core of numerous therapeutic agents.[1] Specifically, trans-3-Amino-1-boc-4-hydroxypiperidine derivatives are valuable chiral intermediates, prized for their stereochemical rigidity and the orthogonal reactivity of their amino and hydroxyl groups.[2][3] Determining the precise three-dimensional atomic arrangement of these molecules through single-crystal X-ray diffraction (SCXRD) is paramount for understanding structure-activity relationships, confirming stereochemistry, and securing intellectual property.[4][5][6]

However, the very features that make these molecules attractive for medicinal chemistry—the presence of a flexible Boc (tert-butoxycarbonyl) protecting group, a polar amino group, and a hydrogen-bonding hydroxyl group—create significant hurdles for crystallization.[7] These functional groups can lead to variable intermolecular interactions, solubility profiles that resist supersaturation, and a propensity to form oils or amorphous solids rather than the well-ordered single crystals required for diffraction studies.[8][9]

This guide provides a comparative analysis of common crystallization techniques, offering researchers a logical framework and actionable protocols to overcome these challenges. We will explore the causality behind experimental choices and furnish the data necessary to select and optimize a crystallization strategy for these valuable compounds.

Pillar 1: Understanding the Fundamentals of Crystallization

Successful crystallization is a kinetically and thermodynamically controlled process that hinges on achieving a state of supersaturation, where the concentration of the solute in a solvent exceeds its equilibrium solubility.[10][11] From this metastable state, molecules can organize into a structured crystal lattice. The journey from a clear solution to a diffractible crystal involves two key stages:

  • Nucleation: The initial formation of a small, stable crystalline aggregate. This is often the rate-limiting step.

  • Crystal Growth: The subsequent addition of molecules to the nucleus, leading to an increase in crystal size.

A good crystal for X-ray diffraction grows slowly, allowing molecules to pack in a highly ordered fashion.[11][12] Rapid precipitation often traps solvent and impurities, leading to disordered, polycrystalline, or amorphous material unsuitable for analysis.[8] The choice of crystallization method directly influences the rate at which supersaturation is achieved and, consequently, the quality of the resulting crystals.

Pillar 2: A Comparative Analysis of Crystallization Techniques

No single method guarantees success; therefore, a screening approach using multiple techniques simultaneously is often the most efficient path forward. The polarity and hydrogen-bonding capabilities of our target molecules suggest that binary (two-component) solvent systems will be particularly effective.[10][11]

Method 1: Slow Evaporation

This is the simplest technique and serves as an excellent starting point.[13][14] A near-saturated solution of the compound is prepared, filtered to remove dust, and left undisturbed, allowing the solvent to evaporate slowly. This gradually increases the solute concentration, leading to supersaturation and crystal growth.[10]

  • Principle: Concentration-induced supersaturation.

  • Best Suited For: Compounds that are moderately soluble and not sensitive to air or moisture.[13] It works well for initial screens when ample material is available.

  • Causality: The rate of evaporation is critical. A loosely covered vial allows for a slow, controlled increase in concentration, favoring the growth of a few large crystals over many small ones.[14][15] Solvents with moderate volatility (e.g., ethyl acetate, ethanol) are often good choices.[15] Highly volatile solvents like dichloromethane or ether can evaporate too quickly, causing the compound to "crash out" of solution.[15]

Method 2: Vapor Diffusion

Vapor diffusion is arguably the most successful technique for growing high-quality crystals from small amounts of material.[11][15] It involves slowly changing the composition of the solvent system to induce crystallization.

  • Principle: Anti-solvent-induced supersaturation.

  • Setup: A concentrated solution of the compound in a "good" solvent (one in which it is highly soluble) is placed in a small, open vial. This vial is then sealed inside a larger chamber containing a "poor" or "anti-solvent" (one in which the compound is insoluble, but which is miscible with the good solvent).[11][16] The more volatile anti-solvent will slowly diffuse via the vapor phase into the solution containing the compound.[11][14] This gradually lowers the overall solubility of the compound, leading to slow crystallization.

  • Causality: The key is the differential volatility between the two solvents. For example, if the compound is dissolved in a less volatile solvent like acetonitrile, a more volatile anti-solvent like diethyl ether can be used in the outer chamber.[14][17] The slow diffusion process maintains the system in the metastable zone for an extended period, promoting ordered growth.[11]

Method 3: Liquid-Liquid Diffusion (Solvent Layering)

This technique is another powerful method that relies on an anti-solvent to induce crystallization.[12][13]

  • Principle: Anti-solvent-induced supersaturation at a liquid-liquid interface.

  • Setup: A solution of the compound is placed in a narrow tube or vial. A less dense, miscible anti-solvent is then carefully layered on top to create a distinct interface.[12][13] It is crucial not to disturb the vessel.[12][15]

  • Causality: Over time, the solvents slowly mix via diffusion. Crystallization occurs at the interface where the local concentration reaches supersaturation. This method is particularly effective because it establishes a concentration gradient, allowing crystals to grow slowly and without disturbance in an ideal environment.[13]

The logical flow for selecting and optimizing a crystallization method is depicted below.

Caption: Workflow for selecting and optimizing a crystallization strategy.

Pillar 3: Experimental Protocols & Data-Driven Comparison

A. Initial Solvent Screening

Before attempting any crystallization method, it is crucial to determine the solubility of your compound in a range of solvents.[1]

Protocol: Solubility Testing

  • Place ~5-10 mg of the purified compound into several small, clean vials.

  • To each vial, add a different solvent (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane) dropwise, with agitation.[1]

  • Categorize solvents as:

    • "Good" Solvents: Dissolves the compound readily at room temperature.

    • "Moderate" Solvents: Dissolves the compound upon gentle warming.

    • "Poor" (Anti-) Solvents: The compound is sparingly soluble or insoluble, even with heating.[1]

  • Identify several miscible "good solvent"/"anti-solvent" pairs for diffusion methods. Common pairs include Chloroform/Acetonitrile, Ethyl Acetate/Hexane, and Methanol/Dichloromethane.[16]

B. Crystallization Protocols

Protocol: Slow Evaporation

  • Dissolve the compound in a "moderate" solvent to near-saturation. Gentle warming may be required.

  • Filter the solution through a syringe filter (0.22 µm PTFE) into a clean vial to remove particulate matter that could act as unwanted nucleation sites.[17]

  • Cover the vial with a cap, or with paraffin film perforated with a few pinholes, to slow the rate of evaporation.[10]

  • Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.[10]

Protocol: Vapor Diffusion (Sitting Drop)

  • Prepare a concentrated solution of the compound (~10-20 mg) in a minimal amount of a "good" solvent.

  • Dispense this solution as a small drop (20-50 µL) into a small, clean inner vial.

  • Add a larger volume (~1-2 mL) of a miscible, more volatile "anti-solvent" to a larger outer vial or beaker.[11]

  • Place the inner vial inside the outer vial, ensuring the walls do not touch.[14]

  • Seal the outer vial tightly and store it in a stable, vibration-free environment.

Caption: Schematic of a vapor diffusion crystallization experiment.

C. Comparative Experimental Data

The following table presents a hypothetical but realistic set of screening results for a novel trans-3-Amino-1-boc-4-hydroxypiperidine derivative, illustrating how different conditions can lead to varied outcomes.

Experiment ID Method Solvent System (Compound : Anti-Solvent) Temp. (°C) Time (Days) Result Observations
A1 Slow EvaporationIsopropanol2010Amorphous SolidSolvent evaporated too quickly, compound "crashed out".
A2 Slow EvaporationEthyl Acetate2021MicrocrystalsSmall, needle-like crystals formed. Not suitable for SCXRD.
B1 Vapor DiffusionAcetonitrile : Diethyl Ether2014Clear SolutionNo crystal formation. Solution may be undersaturated.
B2 Vapor DiffusionDichloromethane : Hexane2018Single Crystals A few well-formed, block-shaped crystals appeared.
B3 Vapor DiffusionAcetonitrile : Diethyl Ether428OilOiled out. Lower temperature may have decreased solubility too rapidly.[8]
C1 Solvent LayeringMethanol / Dichloromethane2015Polycrystalline MassRapid crystal growth at the interface, leading to an aggregate.

Analysis of Results:

  • Slow evaporation (A1, A2) proved too rapid or yielded crystals of insufficient quality, a common outcome.[18]

  • Vapor diffusion (B2) with a chlorinated solvent and a non-polar anti-solvent yielded the best result. This combination likely provided the optimal rate of decreasing solubility.

  • The failure of B1 suggests the initial concentration was too low. The failure of B3 highlights the sensitivity to temperature; cooling can sometimes accelerate oiling out if the compound's melting point is low or impurities are present.[8]

  • Solvent layering (C1) resulted in rapid nucleation, suggesting the concentration gradient was too steep.

Troubleshooting & Optimization

  • Problem: Oiling Out. This occurs when the solute comes out of solution as a liquid phase instead of a solid.[8]

    • Solution: Try again with a more dilute solution, use a different solvent system, or slow down the rate of anti-solvent addition/evaporation.[8][18] Sometimes, adding a small amount of a solvent in which the oil is immiscible can help.

  • Problem: No Crystals Form. The solution remains clear indefinitely.

    • Solution: The solution may be undersaturated. Try increasing the initial concentration.[17] Alternatively, introduce a nucleation site by gently scratching the inside of the vial with a glass rod or adding a "seed crystal" from a previous successful experiment.[17][19]

  • Problem: Only Microcrystals or Powder Forms. Nucleation is occurring too rapidly.

    • Solution: Slow down the crystallization process. For vapor diffusion, use a less volatile anti-solvent or place the experiment at a slightly higher, constant temperature to slow the diffusion rate.[14][19] For slow evaporation, restrict the opening of the vial further.

Conclusion

Obtaining single crystals of trans-3-Amino-1-boc-4-hydroxypiperidine derivatives is a challenging yet achievable goal that requires a systematic and patient approach. The presence of multiple polar functional groups and a flexible Boc-group necessitates careful solvent selection.

Based on extensive field experience, vapor diffusion is the most recommended starting point due to its fine control over the rate of supersaturation and its success with small quantities of material.[11][18] A parallel screening approach using slow evaporation and solvent layering is also highly advised to maximize the chances of success. By methodically screening solvent systems and patiently optimizing the conditions, researchers can successfully navigate the path from purified powder to high-quality single crystals, unlocking the precise structural information vital for advancing drug development.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
  • Kemistry. (2020, December 12). How to Grow Single Crystals | Organic Chemistry [Video]. YouTube.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals.
  • MIT Department of Chemistry. (n.d.). Growing Quality Crystals.
  • Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. National Institutes of Health.
  • MIT X-Ray Diffraction Facility. (n.d.). Growing Crystals.
  • University of Florida, The Center for Xray Crystallography. (2015, April 28). How To Grow Crystals.
  • Staples, R. J. (2012, December 12). Growing and Mounting Crystals Your Instrument Will Treasure. Michigan State University, Department of Chemistry and Biochemistry.
  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Smolecule. (2023, August 15). Buy trans-4-Amino-1-boc-3-hydroxypiperidine.
  • Empa. (n.d.). Guide for crystallization.
  • Labinsights. (2023, May 8). Benefits of Protecting Groups in Organic Synthesis.
  • Various Authors. (2014, June 20). Which is the best solvent for crystal growing and what are the tips for growing the crystals in solvent? ResearchGate.
  • University of Florida, Department of Chemistry. (n.d.). How to Grow Crystals.
  • Zhang, G. G. Z., et al. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form I of Ritonavir. Crystal Growth & Design.
  • Various Authors. (2024, August 13). Protecting Groups for Improving Crystallinity? Reddit.
  • Crystal Pharmatech. (n.d.). Crystallization Process Development & Optimization Services.
  • Various Authors. (2021, July 6). Have you experienced that your piperidine crystallizes when not in use? ResearchGate.
  • APC Ltd. (2020, October 14). How to Select the Best Solvent for Crystallization? [Video]. YouTube.
  • Thorp-Greenwood, F. L., & Slater, A. G. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(8), 2849-2875.
  • La Factoría de Cristalización. (n.d.). Small molecules crystallisation.
  • Wikipedia. (n.d.). Protecting group.
  • Portilla, J. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Molecules, 25(20), 4720.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development.
  • Carleton College. (2018, June 15). Single-crystal X-ray Diffraction.
  • Max-Planck-Institut für Kohlenforschung. (n.d.). Single Crystal Structure Determination.
  • Ma, Y., et al. (2018). Single-crystal x-ray diffraction structures of covalent organic frameworks. Science, 361(6397), 48-52.
  • BenchChem. (n.d.). trans-4-Amino-1-boc-3-hydroxypiperidine.
  • Al-Warhi, T., et al. (2022). The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies. Molecules, 27(19), 6263.

Sources

A Senior Application Scientist's Guide to Robust In Vitro and In Vivo Assay Development for Novel Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Development of robust in vitro and in vivo assays for compounds derived from trans-3-Amino-1-boc-4-hydroxypiperidine.

Introduction: The Strategic Value of the Piperidine Scaffold and the Imperative for a Rigorous Assay Cascade

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous FDA-approved drugs and natural alkaloids.[1][2] Its stable chair conformation allows for precise three-dimensional positioning of substituents, which is critical for optimizing interactions with biological targets.[1] The specific starting material, trans-3-Amino-1-boc-4-hydroxypiperidine, offers a versatile and chirally defined framework, presenting multiple functional groups—a protected secondary amine, a primary amine, and a hydroxyl group—that serve as valuable handles for synthetic elaboration.[3] This versatility allows for the generation of diverse chemical libraries targeting a wide array of diseases.

However, the journey from a promising chemical scaffold to a viable drug candidate is fraught with challenges, with nearly half of clinical trial failures attributed to a lack of efficacy.[4] This underscores the necessity of a robust and logically structured assay cascade. Such a cascade acts as a critical filter, ensuring that only compounds with a promising balance of potency, selectivity, and drug-like properties are advanced to more complex and resource-intensive in vivo testing.[5]

This guide provides a comprehensive framework for developing and comparing essential in vitro and in vivo assays for novel compounds derived from the trans-3-Amino-1-boc-4-hydroxypiperidine scaffold. We will move sequentially from foundational cell health assessments to mechanistic target engagement studies and finally to preliminary pharmacokinetic and safety evaluations in preclinical models, explaining the causality behind each experimental choice.

Part 1: Foundational In Vitro Analysis: Establishing the Therapeutic Window with Cytotoxicity Assays

The initial and most fundamental step in characterizing a new chemical entity is to assess its impact on cellular viability. These assays are crucial for establishing a basic therapeutic window—the concentration range where the compound might exert a specific biological effect without causing general cellular damage. A highly cytotoxic compound is often a poor candidate for further development, unless its intended application is in oncology.

The choice of assay is critical, as different methods measure distinct cellular processes. The three most common classes of viability assays are based on metabolic reduction (tetrazolium salts like MTT, MTS), membrane integrity (protease release), or intracellular ATP quantification.

Comparison of Common Cytotoxicity Assay Platforms
Assay Type Principle Throughput Sensitivity Pros Cons
MTT Mitochondrial reductases in viable cells convert a yellow tetrazolium salt (MTT) into a purple formazan precipitate.[6]HighModerateInexpensive, widely established.Requires a solubilization step; formazan crystals can be difficult to fully dissolve; can interfere with compounds having reducing potential.[7][8]
MTS / XTT Similar to MTT, but the formazan product is water-soluble, eliminating the solubilization step.[6][9]HighModerateSimpler workflow than MTT ("add-and-read").More expensive than MTT; still susceptible to interference from reducing compounds.
CellTiter-Glo® (ATP) Measures intracellular ATP levels via a luciferase-luciferin reaction. Since only viable cells synthesize ATP, the luminescent signal is proportional to cell number.[6][9]Very HighHighHighly sensitive (can detect as few as 15 cells); rapid "add-mix-measure" protocol; less prone to chemical interference.[7]Higher reagent cost; signal can be affected by treatments that modulate cellular ATP pools independent of viability.

Expert Insight: For initial screening of novel derivatives, the CellTiter-Glo® (ATP-based) assay is often the superior choice. Its high sensitivity, broad linear range, and reduced susceptibility to compound interference provide more reliable and reproducible data, justifying the higher cost per plate.[7][10] This is particularly important when the chemical properties of the new derivatives are not yet fully understood.

G start Start: New Compound Library q1 Primary Goal: General Cytotoxicity Screen? start->q1 atp_assay Use ATP-based Assay (e.g., CellTiter-Glo) High sensitivity, fewer artifacts. q1->atp_assay Yes, maximum reliability needed tetrazolium_assay Use Tetrazolium-based Assay (e.g., MTT, MTS) Cost-effective, established. q1->tetrazolium_assay No, budget-constrained end_point Proceed to Dose-Response Curve Generation (IC50) atp_assay->end_point q2 Are compounds known to have reducing potential? tetrazolium_assay->q2 q2->atp_assay Yes q2->end_point No

Caption: Decision workflow for selecting an appropriate cytotoxicity assay.

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is adapted for a 96-well plate format.

  • Cell Plating: Seed cells in a white-walled, clear-bottom 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.

  • Compound Preparation: Prepare a serial dilution of the test compounds (derived from trans-3-Amino-1-boc-4-hydroxypiperidine) in culture medium at 2X the final desired concentration.

  • Dosing: Remove the existing media from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[6]

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and plot the results as percent viability versus log[compound concentration] to determine the IC₅₀ value.

Part 2: Mechanistic Validation: Confirming On-Target Activity with Target Engagement Assays

Once a non-toxic concentration range has been established, the next critical step is to confirm that the compound binds to its intended molecular target within the complex environment of a living cell.[11] Target engagement assays provide this crucial mechanistic evidence, bridging the gap between biochemical potency and cellular activity.[4][12] Demonstrating target engagement increases confidence that the observed phenotype is a direct result of the compound's intended mechanism of action.

Comparison of Cellular Target Engagement Methodologies
Assay Type Principle Throughput Target Suitability Pros Cons
Cellular Thermal Shift Assay (CETSA®) Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation. The amount of soluble protein remaining after a heat shock is quantified.[13][14]Low to MediumBroad (Enzymes, GPCRs, nuclear receptors).Label-free; applicable to native proteins in cells and tissues; provides direct evidence of physical binding.Can be technically demanding; requires a specific antibody for detection (e.g., Western Blot) or can be adapted for mass spectrometry; optimization of heat shock temperature is crucial.
NanoBRET™ A proximity-based assay measuring Bioluminescence Resonance Energy Transfer between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer or compound.[12]HighBroad, but requires genetic modification of the target protein.Live-cell, real-time measurements; highly sensitive and quantitative; amenable to HTS.Requires protein engineering (fusion tag); development of a suitable fluorescent tracer can be a bottleneck.
InCELL Hunter™ / Pulse™ Enzyme Fragment Complementation (EFC) based. Ligand binding stabilizes the target protein, preventing its degradation or altering its interaction with another protein, which is measured by the complementation of two enzyme fragments.[13][14]HighBroad, but requires genetic modification of the target protein.Simple, homogeneous "add-and-read" format; high-throughput amenable; no custom chemical tracers needed.[13]Requires expression of a tagged target protein; indirect measure of binding.

Expert Insight: For initial validation of a lead compound series, CETSA® offers an unparalleled advantage: it is label-free and can be performed on the endogenous, unmodified target protein. This eliminates artifacts associated with protein overexpression or fusion tags and provides the most physiologically relevant confirmation of target engagement.

G cluster_0 Step 1: Treatment cluster_1 Step 2: Thermal Challenge cluster_2 Step 3: Lysis & Separation cluster_3 Step 4: Quantification a1 Culture cells a2 Treat with Vehicle or Compound a1->a2 b1 Aliquot cells a2->b1 b2 Heat shock at various temperatures b1->b2 c1 Lyse cells (e.g., freeze-thaw) b2->c1 c2 Centrifuge to separate soluble (S) and precipitated (P) fractions c1->c2 d1 Analyze soluble fraction (e.g., Western Blot, ELISA) c2->d1 d2 Quantify band intensity d1->d2 d3 Plot % Soluble Protein vs. Temperature d2->d3

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA®).

Experimental Protocol: Western Blot-Based CETSA®
  • Cell Culture and Treatment: Grow cells to ~80% confluency. Treat cells with the desired concentration of the test compound or vehicle control for a specified time (e.g., 1 hour) in the incubator.

  • Harvest and Aliquot: Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail. Aliquot the cell suspension into multiple PCR tubes.

  • Thermal Challenge: Place the PCR tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes. Leave one aliquot at room temperature as the non-heated control.

  • Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Sample Preparation: Carefully collect the supernatant (soluble fraction) and determine the protein concentration using a BCA assay. Normalize all samples to the same protein concentration.

  • Western Blotting: Separate the protein samples via SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific to the protein target of interest. Detect with an appropriate HRP-conjugated secondary antibody and chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities using densitometry software. For each treatment group, plot the normalized band intensity against the temperature. A shift in the melting curve to a higher temperature in the compound-treated group indicates target engagement.

Part 3: In Vivo Characterization: Assessing Drug-like Properties with Pharmacokinetic (PK) Studies

A compound that is potent and engages its target in vitro is of little therapeutic value if it cannot reach that target in a living organism. In vivo pharmacokinetic (PK) studies are essential to understand a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[15] Early, non-GLP PK studies in rodents provide critical data on bioavailability and exposure, which are necessary to establish dose- and schedule-dependency for subsequent efficacy studies.[16][17]

Designing a Preliminary Rodent PK Study

The primary goal of an initial PK screen is to determine key parameters that define the compound's exposure profile.

  • Key Parameters:

    • Cₘₐₓ: The maximum observed concentration in plasma.

    • Tₘₐₓ: The time at which Cₘₐₓ is reached.

    • AUC (Area Under the Curve): Represents the total drug exposure over time.

    • t₁/₂ (Half-life): The time required for the plasma concentration to decrease by half.

  • Study Design: A typical study involves administering the compound to a small cohort of animals (e.g., 3-5 mice or rats per group) via both intravenous (IV) and the intended therapeutic route (e.g., oral, PO).[15] The IV arm is critical as it provides a baseline for 100% bioavailability, allowing for the calculation of absolute oral bioavailability from the PO arm.

  • Bioanalysis: Plasma samples are collected at multiple time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) and analyzed. Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard for its high sensitivity and specificity in quantifying small molecules in complex biological matrices.[16]

Hypothetical PK Data Comparison of Two Piperidine Derivatives

This table illustrates how PK data can be used to compare and select compounds for further development.

Parameter Derivative A (PO, 10 mg/kg)Derivative B (PO, 10 mg/kg)Interpretation
Cₘₐₓ (ng/mL) 85950Derivative B achieves a much higher peak concentration.
Tₘₐₓ (hr) 2.01.0Derivative B is absorbed more rapidly.
AUC₀₋₂₄ (ng*hr/mL) 4105200Derivative B has significantly greater total exposure.
t₁/₂ (hr) 3.54.0Both compounds have similar elimination half-lives.
Bioavailability (%) 8%75%Key Finding: Derivative A has poor oral bioavailability, while Derivative B is well-absorbed. Derivative B is the superior candidate.
Experimental Protocol: Rapid In Vivo PK Screen in Mice
  • Animal Acclimation: Acclimate male C57BL/6 mice (8-10 weeks old) for at least one week prior to the study.

  • Compound Formulation: Formulate the test compound in an appropriate vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline).

  • Dosing:

    • IV Group (n=3): Administer the compound via tail vein injection at a low dose (e.g., 1-2 mg/kg).

    • PO Group (n=3): Administer the compound via oral gavage at a higher dose (e.g., 10 mg/kg).

  • Blood Sampling: Collect sparse blood samples (~25-50 µL) from each animal at designated time points into K₂EDTA-coated tubes. A common schedule is 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Processing: Immediately centrifuge the blood samples (e.g., 5000 x g for 10 min at 4°C) to separate the plasma. Store plasma at -80°C until analysis.

  • Sample Analysis: Precipitate plasma proteins (e.g., with acetonitrile containing an internal standard), centrifuge, and analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the parent compound.

  • PK Parameter Calculation: Use specialized software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis of the concentration-time data to calculate the key PK parameters.

Part 4: Preliminary In Vivo Safety Assessment: The Tolerability Study

Before initiating efficacy studies, which may involve chronic dosing, it is critical to establish the compound's safety profile and determine the Maximum Tolerated Dose (MTD). A simple single-dose escalation study is an efficient way to identify acute toxicities and define a safe dose range for subsequent experiments.[17][18]

Experimental Protocol: Acute Tolerability Study in Mice
  • Animal Groups: Assign healthy mice (e.g., n=3-5 per group) to several dose groups, including a vehicle control group. Doses should be escalated, for example: Vehicle, 10 mg/kg, 30 mg/kg, 100 mg/kg, 300 mg/kg.

  • Dosing: Administer a single dose of the compound via the intended clinical route (e.g., oral gavage).

  • Monitoring: Observe the animals intensively for the first 4-6 hours post-dose, and then daily for 7-14 days.

  • Endpoints:

    • Clinical Observations: Record any signs of toxicity, such as lethargy, ruffled fur, ataxia, labored breathing, or changes in behavior.

    • Body Weight: Measure body weight daily. A weight loss of >15-20% is often considered a sign of significant toxicity.

    • Mortality: Record any deaths.

  • MTD Determination: The MTD is typically defined as the highest dose that does not cause mortality, irreversible morbidity, or body weight loss exceeding 20%.

Hypothetical Tolerability Data
Dose Group (mg/kg) Mortality (Day 7) Max Body Weight Loss (%) Key Clinical Signs Conclusion
Vehicle0/3< 2%None (Normal and active)Well tolerated
300/3< 3%NoneWell tolerated
1000/38%Mild, transient lethargy for 2h post-doseWell tolerated, minor effects noted
3002/325% (in survivor)Severe lethargy, ataxia, hunched postureNot Tolerated. Dose is toxic.
MTD Estimate ~100 mg/kg

Expert Insight: This preliminary safety data is invaluable. It not only sets the upper dose limit for future efficacy and PK/PD (pharmacokinetic/pharmacodynamic) studies but also provides early warnings of potential organ-specific toxicities that may need to be investigated further in more comprehensive GLP-compliant toxicology studies.[19][20]

Conclusion

The development of robust assays for compounds derived from the versatile trans-3-Amino-1-boc-4-hydroxypiperidine scaffold is a systematic process that relies on a logical, tiered approach. By progressing from high-throughput in vitro assays that establish a therapeutic window (cytotoxicity) and confirm a mechanism of action (target engagement) to focused in vivo studies that characterize drug-like properties (pharmacokinetics) and safety (tolerability), researchers can make data-driven decisions with confidence. This structured assay cascade is fundamental to de-risking the drug discovery process, minimizing the use of animal resources, and efficiently identifying lead candidates with the highest probability of clinical success.

References

  • DiscoverX. Target Engagement Assays.
  • Benchchem. The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry.
  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • PubMed. Target Engagement Assays in Early Drug Discovery.
  • MDPI. Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors.
  • Selvita. A Practical Guide to Target Engagement Assays.
  • Enamine. Analogues of Piperidine for Drug Design.
  • Concept Life Sciences. Target Engagement Assay Services.
  • ResearchGate. Piperidine and Octahydropyrano[3,4-c] pyridine Scaffolds for Drug-like Molecular Libraries of the European Lead Factory.
  • YouTube. InCELL Compound-Target Engagement Assays for Drug Discovery.
  • ResearchGate. Application of Chiral Piperidine Scaffolds in Drug Design.
  • NCBI Assay Guidance Manual. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization.
  • Nuvisan. In vivo toxicology and safety pharmacology.
  • Sygnature Discovery. In Vivo Pharmacokinetics and Bioanalysis Services.
  • YouTube. CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell Titer Glo.
  • ResearchGate. Example of a drug discovery test cascade for identifying small-molecule....
  • ScienceDirect. In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1.
  • Disease Models & Mechanisms. In vivo quantitative high-throughput screening for drug discovery and comparative toxicology.
  • MDPI. Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols.
  • Promega Corporation. How to Choose a Cell Viability or Cytotoxicity Assay.
  • YouTube. functional in vitro assays for drug discovery.
  • PMC - NIH. Advances in measuring single-cell pharmacokinetics and pharmacology in vivo.
  • ACS Omega. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
  • Charles River Laboratories. In Vivo Studies - Safety Pharmacology.
  • BC Cancer Research. In Vivo Pharmacology | Experimental Therapeutics.
  • Altogen Labs. In vivo Pharmacology.
  • Benchchem. trans-4-Amino-1-boc-3-hydroxypiperidine.
  • NCBI Bookshelf. Cell Viability Assays.
  • National Institute of Standards and Technology. A Mechanistically Relevant Cytotoxicity Assay Based on the Detection of Cellular Green Fluorescent Protein.
  • BioIVT. Pharmacokinetics - ADME In Vivo & PK Studies.
  • MuriGenics. Pk/bio-distribution.
  • Smolecule. Buy trans-4-Amino-1-boc-3-hydroxypiperidine.
  • ChemWhat. trans-3-AMino-1-Boc-4-hydroxypiperidine CAS#: 1268511-99-4.
  • Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.
  • PubMed. Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives.
  • Manchester Organics. Trans-3-amino-1-boc-4-hydroxypiperidine | 1268511-99-4.
  • ResearchGate. Structure of few bio-active compounds having 3-amino piperidine ring system.

Sources

A Researcher's Guide to Comparative Docking Studies: Analyzing the Binding Modes of trans-3-Amino-1-boc-4-hydroxypiperidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the piperidine scaffold stands as a cornerstone of medicinal chemistry, featured in a multitude of FDA-approved therapeutics.[1][2] Its conformational flexibility and capacity for diverse intermolecular interactions make it a privileged structure for the design of novel therapeutic agents. Among the vast array of piperidine derivatives, trans-3-Amino-1-boc-4-hydroxypiperidine and its analogs have garnered significant attention as versatile building blocks in the synthesis of targeted inhibitors, particularly for kinases and proteases.[3][4]

This guide provides an in-depth, technical framework for conducting and interpreting comparative molecular docking studies of trans-3-Amino-1-boc-4-hydroxypiperidine analogs. We will delve into the causality behind experimental choices, present a self-validating protocol, and analyze hypothetical binding data to illuminate the path from computational prediction to actionable structure-activity relationships (SAR).

The Strategic Imperative of Comparative Docking

Molecular docking is a powerful computational method used to predict the preferred orientation of a ligand when bound to a receptor, thereby estimating the strength of their interaction.[5] In the context of drug design, its utility extends beyond single-point predictions. Comparative docking of a series of analogs provides a panoramic view of the SAR landscape. By systematically modifying the core scaffold and analyzing the resultant changes in binding affinity and interaction patterns, researchers can deduce which chemical modifications are conducive to potent and selective binding. This iterative process of in silico design, synthesis, and biological evaluation is the bedrock of modern lead optimization.

A Validated Workflow for Comparative Docking Analysis

The scientific integrity of a docking study hinges on a meticulously executed and validated workflow. The following protocol outlines a robust, self-validating system for the comparative analysis of trans-3-Amino-1-boc-4-hydroxypiperidine analogs.

Experimental Protocol: Comparative Molecular Docking

1. Target Protein Preparation:

  • Objective: To prepare a high-quality, structurally sound protein model for docking simulations.

  • Procedure:

    • Selection and Retrieval: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prioritize structures with high resolution, bound to a ligand similar to the piperidine scaffold if available.

    • Initial Cleaning: Remove all non-essential molecules, including water, ions, and co-crystallized ligands, unless they are known to be critical for binding.

    • Structural Refinement: Add hydrogen atoms, assign correct protonation states for titratable residues (e.g., Histidine) at physiological pH, and fill in any missing side chains or loops using molecular modeling software.

    • Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes and optimize the hydrogen-bonding network. The constraints are typically applied to the protein backbone to maintain its overall fold.

2. Ligand Preparation:

  • Objective: To generate low-energy, 3D conformations of the trans-3-Amino-1-boc-4-hydroxypiperidine analogs.

  • Procedure:

    • 2D to 3D Conversion: Sketch the 2D structures of the analogs and convert them into 3D models.

    • Tautomer and Stereoisomer Generation: Generate all possible tautomeric and stereoisomeric forms for each analog. For the trans-3-Amino-1-boc-4-hydroxypiperidine scaffold, the stereochemistry is defined, but modifications may introduce new chiral centers.

    • Energy Minimization: Perform a thorough energy minimization of each ligand structure to obtain a stable, low-energy conformation.

    • Charge Assignment: Assign partial atomic charges to each ligand using a suitable force field (e.g., Gasteiger-Hückel).

3. Molecular Docking Simulation:

  • Objective: To predict the binding poses and affinities of the analogs within the active site of the target protein.

  • Procedure:

    • Grid Generation: Define the binding site on the target protein and generate a grid box that encompasses this region. The grid pre-calculates the potential energy of interaction for different atom types, accelerating the docking process.

    • Docking Algorithm: Employ a validated docking algorithm (e.g., AutoDock Vina, Glide, GOLD) to systematically search for the optimal binding pose of each ligand within the defined grid. These algorithms typically use a combination of stochastic and deterministic search methods.

    • Scoring Function: Utilize a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each generated pose. Scoring functions are empirical or knowledge-based equations that approximate the free energy of binding.

    • Pose Clustering and Selection: Cluster the docked poses based on their root-mean-square deviation (RMSD) and select the lowest energy pose from the most populated cluster as the most probable binding mode.

4. Post-Docking Analysis and Validation:

  • Objective: To analyze the predicted binding modes and validate the docking protocol.

  • Procedure:

    • Interaction Analysis: Visualize the top-ranked poses and analyze the key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, between each analog and the protein.

    • Redocking (Protocol Validation): If a co-crystallized ligand was present in the original PDB structure, redock it into the binding site. A reliable docking protocol should reproduce the experimentally observed binding pose with an RMSD of less than 2.0 Å.

    • Comparative Analysis: Compare the docking scores and interaction patterns across the series of analogs to elucidate the SAR.

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis & Validation PDB Select & Retrieve Target PDB Clean Clean Protein Structure PDB->Clean Refine Add Hydrogens & Refine Clean->Refine Min_P Energy Minimize Protein Refine->Min_P Grid Define Binding Site & Generate Grid Min_P->Grid Ligands_2D Sketch 2D Ligand Analogs Convert_3D Convert to 3D Ligands_2D->Convert_3D Min_L Energy Minimize Ligands Convert_3D->Min_L Charges Assign Partial Charges Min_L->Charges Dock Perform Docking Simulation Min_L->Dock Grid->Dock Score Score & Rank Poses Dock->Score Analyze Analyze Interactions Score->Analyze Redock Redocking Validation Score->Redock Compare Compare Analogs (SAR) Analyze->Compare

Caption: A validated workflow for comparative molecular docking studies.

Comparative Analysis of Binding Modes: A Hypothetical Case Study

To illustrate the power of this approach, let us consider a hypothetical docking study of three trans-3-Amino-1-boc-4-hydroxypiperidine analogs against a protein kinase.

  • Analog 1: The parent trans-3-Amino-1-boc-4-hydroxypiperidine.

  • Analog 2: A derivative with a methyl group added to the 3-amino group.

  • Analog 3: A derivative where the 4-hydroxyl group is replaced with a methoxy group.

Table 1: Hypothetical Docking Results for Piperidine Analogs

AnalogDocking Score (kcal/mol)Key Hydrogen BondsKey Hydrophobic Interactions
1 -8.53-NH2 with Asp181; 4-OH with Glu121Piperidine ring with Val57
2 -8.24-OH with Glu121Piperidine ring with Val57; 3-N-CH3 with Leu179
3 -7.13-NH2 with Asp181Piperidine ring with Val57; 4-OCH3 with Ile105
  • The parent analog (1) exhibits the strongest predicted binding affinity, forming crucial hydrogen bonds with both Asp181 and Glu121.

  • Methylation of the 3-amino group (Analog 2) slightly decreases the binding affinity. While it introduces a new hydrophobic interaction, it disrupts the hydrogen bond with Asp181.

  • Replacement of the 4-hydroxyl with a methoxy group (Analog 3) significantly weakens the binding affinity due to the loss of the hydrogen bond with Glu121.

G cluster_analog1 Analog 1 cluster_interactions1 Key Interactions cluster_analog2 Analog 2 cluster_interactions2 Key Interactions cluster_analog3 Analog 3 cluster_interactions3 Key Interactions A1 trans-3-Amino-1-boc-4-hydroxypiperidine H_bond1 H-Bond: 3-NH2 with Asp181 A1->H_bond1 H_bond2 H-Bond: 4-OH with Glu121 A1->H_bond2 Hydrophobic1 Hydrophobic: Ring with Val57 A1->Hydrophobic1 A2 3-N-Methyl Analog H_bond3 H-Bond: 4-OH with Glu121 A2->H_bond3 Hydrophobic2 Hydrophobic: Ring with Val57 A2->Hydrophobic2 Hydrophobic3 Hydrophobic: 3-N-CH3 with Leu179 A2->Hydrophobic3 A3 4-Methoxy Analog H_bond4 H-Bond: 3-NH2 with Asp181 A3->H_bond4 Hydrophobic4 Hydrophobic: Ring with Val57 A3->Hydrophobic4 Hydrophobic5 Hydrophobic: 4-OCH3 with Ile105 A3->Hydrophobic5

Caption: Comparative binding modes of hypothetical piperidine analogs.

Conclusion: From In Silico Insights to Experimental Validation

This guide has outlined a comprehensive and scientifically rigorous approach to comparative docking studies of trans-3-Amino-1-boc-4-hydroxypiperidine analogs. By adhering to a validated workflow and systematically analyzing the predicted binding modes, researchers can gain invaluable insights into the structure-activity relationships that govern ligand-protein interactions. It is crucial to remember that molecular docking is a predictive tool, and its findings must be corroborated by experimental validation, such as in vitro binding assays and co-crystallization studies. The synergy between computational and experimental approaches is the engine that drives modern, structure-based drug discovery.

References

  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]

  • Ehara, T., et al. (2014). Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors. ACS Medicinal Chemistry Letters, 5(6), 713-717. [Link]

  • Rezaei, M. A. (2021). Exploring the inhibitory potential of novel piperidine-derivatives against main protease (Mpro) of SARS-CoV-2: A hybrid approach consisting of molecular docking, MD simulations and MMPBSA analysis. Journal of Molecular Graphics and Modelling, 108, 107989. [Link]

  • Berggren, K., et al. (2012). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry, 55(10), 4527-4537. [Link]

  • Rana, S., et al. (2018). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 157, 103-115. [Link]

  • Singh, N., et al. (2021). Design, Synthesis, Biological Evaluation, and In Silico Study of Tetrahydropyridines as Prospective Monoamine Oxidase Inhibitors. ACS Omega, 6(44), 29598-29611. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of trans-3-Amino-1-boc-4-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my goal is to empower researchers with the knowledge to handle complex chemical reagents safely and effectively, from initial use to final disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of trans-3-Amino-1-boc-4-hydroxypiperidine (CAS No. 191226-06-3), a common building block in synthetic and medicinal chemistry. Adherence to these procedures is critical not only for regulatory compliance but for ensuring the safety of yourself, your colleagues, and the environment.

Foundational Safety: Hazard Characterization

Before any disposal procedure can be devised, a thorough understanding of the compound's intrinsic hazards is essential. While a specific Safety Data Sheet (SDS) for the trans isomer is not universally available, data from the structurally similar tert-butyl (3R,4S)-3-amino-4-hydroxypiperidine-1-carboxylate and other related piperidine derivatives provide a reliable basis for hazard assessment.[1] The primary hazards are summarized below.

Hazard Classification (GHS)DescriptionImplication for Handling & Disposal
Skin Irritation (Category 2) Causes skin irritation upon contact.[1]Impervious gloves and a lab coat are mandatory to prevent direct skin contact. All waste must be handled as if it can cause irritation.
Serious Eye Irritation (Category 2A) Causes serious, potentially damaging eye irritation.[1]Chemical safety goggles or a face shield must be worn at all times. Waste containers should be handled carefully to avoid splashing.
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System May cause respiratory irritation if inhaled as a dust or aerosol.[1]All handling, including weighing and preparing for disposal, should occur in a certified chemical fume hood to prevent inhalation.[2]

Understanding these hazards is the causal basis for every subsequent step. The requirement for a fume hood, for instance, is a direct consequence of the compound's potential to cause respiratory irritation.

Personal Protective Equipment (PPE): A Non-Negotiable Standard

Based on the hazard assessment, the following minimum PPE is required when handling or preparing trans-3-Amino-1-boc-4-hydroxypiperidine for disposal. This protocol is a self-validating system; if these PPE standards are met, the risk of personal exposure is minimized.

  • Eye and Face Protection: ANSI Z87.1-compliant safety goggles. A face shield should be used if there is a risk of splashing.[3]

  • Hand Protection: Nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[1]

  • Body Protection: A flame-resistant lab coat, fully buttoned.

  • Respiratory Protection: Not typically required if work is conducted within a properly functioning chemical fume hood.[4]

Step-by-Step Disposal Workflow

The proper disposal of this chemical is not a single action but a systematic workflow. This process ensures compliance with regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[5][6][7]

Disposal Decision Workflow

The following diagram outlines the critical decision points and procedural flow for compliant chemical waste disposal.

G Disposal Workflow for trans-3-Amino-1-boc-4-hydroxypiperidine cluster_0 In-Lab Handling cluster_1 Containerization & Storage cluster_2 Final Disposition A Waste Generation (e.g., residual solid, contaminated wipes, empty container) B Characterize as Hazardous Waste (Based on GHS Irritant classification) A->B C Segregate Waste Stream (Do not mix with non-hazardous or incompatible waste) B->C D Select Compatible Container (HDPE or glass with screw-top cap) C->D E Properly Label Container (Full name, CAS, hazards, date) D->E F Store in Satellite Accumulation Area (SAA) (Secure, ventilated, secondary containment) E->F G Container is Full or >1 Year Old? F->G H Contact Environmental Health & Safety (EHS) (Schedule waste pickup) G->H Yes I Transfer to Licensed Waste Hauler (For incineration or other approved disposal method) H->I

Caption: Decision workflow for handling and disposing of chemical waste in a laboratory setting.

Protocol Steps:

  • Waste Characterization and Segregation:

    • Directive: Treat all trans-3-Amino-1-boc-4-hydroxypiperidine waste as hazardous chemical waste. This includes unreacted solid, solutions, and any materials used for cleanup (e.g., contaminated paper towels, gloves).

    • Causality: The compound's irritant properties mandate its disposal as regulated hazardous waste. Segregation is crucial to prevent dangerous reactions with incompatible chemicals.[8][9] Store away from strong oxidizing agents and strong acids.[2]

  • Containerization:

    • Directive: Place waste into a designated, compatible hazardous waste container. High-density polyethylene (HDPE) or glass containers with a secure, screw-top cap are appropriate.[7][8]

    • Causality: The container must be chemically resistant to the waste and prevent leakage or vapor release.[8] Do not use metal containers. Never fill a container more than 90% full to allow for expansion.[7]

  • Accurate Labeling:

    • Directive: Immediately label the waste container with a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department. The label must include, at a minimum:

      • The words "Hazardous Waste".[6]

      • Full Chemical Name: "trans-3-Amino-1-boc-4-hydroxypiperidine". Do not use abbreviations.[6]

      • CAS Number: 191226-06-3.

      • Hazard Identification: Check boxes for "Irritant" or "Toxic".

      • Principal Investigator and Lab Information.[6]

    • Causality: Proper labeling is a strict EPA requirement that ensures safe handling, accurate tracking, and correct final disposal by waste management professionals.

  • Interim Storage:

    • Directive: Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA).[8] This area must be at or near the point of generation and under the control of laboratory personnel.

    • Causality: The SAA protocol ensures that hazardous waste is stored safely and securely, minimizing the risk of spills and unauthorized access, in compliance with EPA regulations.[7][8] The container should be placed in secondary containment (e.g., a plastic tub) to contain potential leaks.

  • Final Disposal:

    • Directive: Once the waste container is full or has been in the SAA for up to one year, contact your institution's EHS department to schedule a pickup.[8]

    • Causality: Final disposal must be conducted by a licensed hazardous waste contractor.[9][10] These professionals will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF), where it will likely be incinerated at high temperatures. Never dispose of this chemical down the drain or in the regular trash.[6]

Spill Management Protocol

Accidents can happen. A prepared response is key to mitigating risk.

  • For Minor Spills (Solid, <1g):

    • Ensure the area is well-ventilated (fume hood).

    • Wearing appropriate PPE, gently sweep up the solid material using a dustpan and brush. Avoid creating dust.[11]

    • Place the collected solid and all cleaning materials into a designated hazardous waste container.

    • Wipe the spill area with a damp cloth, and dispose of the cloth as hazardous waste.

    • Wash hands thoroughly.

  • For Major Spills or Spills Outside a Fume Hood:

    • Evacuate the immediate area and alert colleagues.

    • Restrict access to the spill area.

    • Contact your institution's EHS or emergency response team immediately.

    • Do not attempt to clean up a large spill without specialized training and equipment.

By integrating these scientifically grounded procedures into your laboratory's standard operating procedures, you contribute to a culture of safety and ensure that your research is conducted responsibly from start to finish.

References

  • Occupational Safety and Health Administration (OSHA). Laboratories - Standards. [Link]

  • MasterControl. 29 CFR 1910.1450 — OSHA Laboratory Standard. [Link]

  • CloudSDS. OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450). [Link]

  • Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]

  • Occupational Safety and Health Administration (OSHA). OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • University of Houston. How to Dispose of Chemical Waste. [Link]

  • U.S. Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document. [Link]

  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • AAPPTec. Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling trans-3-Amino-1-boc-4-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: January 2026

As a key building block in modern medicinal chemistry and drug development, trans-3-Amino-1-boc-4-hydroxypiperidine is a valuable reagent. Its bifunctional nature, featuring both a protected amine and a hydroxyl group on a piperidine scaffold, allows for intricate molecular design.[1][2] However, its utility in the lab is predicated on a foundation of safe handling. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), ensuring that your focus remains on scientific innovation, underpinned by an unwavering commitment to safety.

Our approach moves beyond a simple checklist. We will dissect the why behind each recommendation, grounding our protocols in the specific chemical hazards of the molecule and its structural analogs. This is the core of building a self-validating safety system in your laboratory.

Hazard Assessment: A Data-Driven Risk Profile

While a specific, comprehensive Safety Data Sheet (SDS) for this exact regioisomer is not universally published, we can construct a reliable hazard profile from GHS (Globally Harmonized System) data submitted to regulatory inventories and by analyzing closely related structural analogs, such as N-Boc-4-hydroxypiperidine and the parent piperidine scaffold.

The primary hazards associated with trans-3-Amino-1-boc-4-hydroxypiperidine are categorized as follows:

  • H302: Harmful if swallowed [1]

  • H315: Causes skin irritation [1][3][4]

  • H319: Causes serious eye irritation [1][3][4]

  • H335: May cause respiratory irritation [1][3][4]

The piperidine core, while moderated by the N-Boc protecting group, along with the amino and hydroxyl functionalities, contributes to its irritant properties. Unlike its highly flammable and corrosive parent, piperidine, the Boc-protected form presents as a solid powder with a more manageable, yet non-trivial, risk profile focused on irritation.[5][6][7]

Table 1: Hazard Summary and Primary Exposure Routes

GHS Hazard CodeHazard StatementPrimary Exposure Route & Consequence
H302Harmful if swallowedIngestion: Can lead to systemic effects.
H315Causes skin irritationSkin Contact: May cause redness, itching, or inflammation.
H319Causes serious eye irritationEye Contact: Dust or splashes can cause significant irritation, pain, and potential damage.
H335May cause respiratory irritationInhalation: Inhaled dust can irritate the nose, throat, and lungs, causing coughing or discomfort.

The Core PPE Ensemble: A Multi-Barrier System

Based on the hazard profile, a standard ensemble of PPE is required to create effective barriers against the primary exposure routes. The causality is clear: if the compound cannot touch you or be inhaled, it cannot cause harm.

Table 2: Recommended PPE for Handling trans-3-Amino-1-boc-4-hydroxypiperidine

Protection TypeSpecificationRationale and Field Insights
Eye & Face Safety glasses with side-shields (minimum); Chemical splash goggles (recommended).Why: Protects against accidental projection of solid particles during weighing and splashes when in solution. Goggles provide a superior seal compared to glasses.[6]
Hand Nitrile gloves.Why: Provides an effective barrier against skin contact with this class of chemical.[5] Best Practice: Always inspect gloves for defects before use. Remove and replace immediately if contamination occurs. Never wear gloves outside the lab.
Body Professional laboratory coat (long-sleeved, fully fastened).Why: Protects skin and personal clothing from contamination with dust or droplets. Cuffed sleeves are preferable to prevent accidental contact at the wrist.
Respiratory Use in a certified chemical fume hood is the primary engineering control. An N95 dust mask may be used as a secondary precaution when weighing.Why: The primary risk is inhalation of the fine powder.[3] A fume hood contains the dust at the source. An N95 mask adds a layer of personal protection against any particles that might escape containment.

Operational Protocols: Integrating Safety into Your Workflow

Effective protection relies not just on the PPE itself, but on the discipline of its use. The following protocols provide a step-by-step guide for integrating safety from preparation to disposal.

Step 1: Pre-Handling & Area Preparation
  • Designate the Workspace: All handling of solid trans-3-Amino-1-boc-4-hydroxypiperidine should occur within a certified chemical fume hood to control airborne particles.

  • Verify Safety Equipment: Ensure that an eyewash station and safety shower are unobstructed and have been recently tested.

  • Assemble Materials: Before bringing the chemical into the hood, gather all necessary equipment (spatulas, weigh boats, solvents, glassware, waste container). This minimizes movement and the potential for accidents.

Step 2: Donning PPE - The Correct Sequence

Causality: The sequence is designed to protect you as you dress and prevent cross-contamination.

  • Laboratory Coat: Don first.

  • Respiratory Protection (if used): Don your N95 mask.

  • Eye/Face Protection: Put on your safety goggles.

  • Gloves: Don last. This ensures your gloves are the "cleanest" item and do not contaminate other PPE or surfaces as you prepare.

Step 3: Handling the Compound
  • Weighing: Handle the container and spatula gently to minimize the creation of airborne dust. Use a dedicated, clean spatula.

  • Transfers: If transferring the solid to a flask, do so carefully over a contained surface (like a weigh boat or spill tray) to catch any stray particles.

  • Creating Solutions: Add solvents slowly to the solid to avoid splashing.

Step 4: Doffing PPE & Decontamination - The Contamination Avoidance Sequence

Causality: This sequence removes the most contaminated items first, preventing you from transferring chemical residue to your face, hair, or personal clothing.

  • Gloves: Remove first using a proper technique (peeling one off with the other, then sliding a clean finger under the cuff of the second). Dispose of them immediately in the designated chemical waste container.

  • Eye/Face Protection: Remove by handling the strap, not the front surface.

  • Laboratory Coat: Remove by rolling it outwards, containing any potential surface contamination.

  • Respiratory Protection (if used): Remove last.

  • CRITICAL FINAL STEP: Wash hands thoroughly with soap and water.[8][9]

Step 5: Spill Management & Disposal
  • Spills: For small, dry spills within the fume hood, gently cover with a suitable absorbent material and carefully sweep it into a labeled chemical waste container.[5] Do not use water to clean up a dry spill, as this may create a more hazardous slurry.

  • Disposal: All waste, including the compound itself, contaminated gloves, weigh boats, and paper towels, must be disposed of as hazardous chemical waste.[4] Follow all institutional and local environmental regulations. Never dispose of this chemical down the drain.[7]

Visualizing the Safe Handling Workflow

To reinforce these procedural steps, the following diagram illustrates the complete, cyclical nature of a safe handling operation.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Active Handling cluster_cleanup Post-Handling Prep 1. Prepare Work Area (Fume Hood, Spill Kit) Don 2. Don PPE (Coat -> Goggles -> Gloves) Prep->Don Proceed when ready Handle 3. Handle Chemical (Weighing, Transfers) Don->Handle Doff 4. Doff PPE (Gloves -> Goggles -> Coat) Handle->Doff Dispose 5. Dispose of Waste (Chemical Waste Stream) Doff->Dispose Wash 6. Decontaminate & Wash Hands Dispose->Wash Wash->Prep Cycle Complete

Caption: The Safe Handling Cycle for trans-3-Amino-1-boc-4-hydroxypiperidine.

By internalizing this guide and adhering to these reasoned protocols, you establish a laboratory environment where scientific progress and personal safety are not mutually exclusive, but are, in fact, mutually reinforcing.

References

  • Penta chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine. Retrieved from [Link]

  • New Jersey Department of Health. HAZARD SUMMARY: PIPERIDINE. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: Piperidine. Retrieved from [Link]

  • AAPPTec, LLC. Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. Retrieved from [Link]

  • ChemWhat. (n.d.). trans-3-AMino-1-Boc-4-hydroxypiperidine CAS#: 1268511-99-4. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET: 1-Boc-4-hydroxypiperidine. Retrieved from [Link]

  • CP Lab Chemicals. (n.d.). trans-3-amino-1-cbz-4-hydroxypiperidine, min 97%. Retrieved from [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.